molecular formula C8H7BrN2O2 B1445652 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid CAS No. 1402665-32-0

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1445652
CAS No.: 1402665-32-0
M. Wt: 243.06 g/mol
InChI Key: MYNJIMCHASPXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid (CAS 1402665-32-0) is a high-purity chemical compound with a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This molecule is characterized by its bifunctional structure, incorporating both a bromo-substituted pyrimidine ring and a cyclopropanecarboxylic acid group. The presence of these two distinct reactive handles makes it a valuable scaffold in medicinal chemistry and drug discovery research. The bromine atom on the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems . Concurrently, the carboxylic acid group can be utilized for amide bond formation or esterification, enabling further molecular diversification and linkage to other chemical entities. While specific biological data for this compound is not available, its structure is consistent with intermediates used in the synthesis of more complex molecules for pharmaceutical research . As a key building block, it can be employed in the exploration of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJIMCHASPXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid (CAS 1402665-32-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The document delves into the strategic importance of its structural motifs, outlines a detailed synthetic pathway with mechanistic insights, and discusses its potential applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical grounding and practical methodologies.

Introduction: The Strategic Value of a Unique Chemical Scaffold

This compound is a heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules. Its structure is a deliberate convergence of two key pharmacophoric elements: a substituted pyrimidine ring and a cyclopropanecarboxylic acid moiety. This unique combination offers a powerful toolkit for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.

The pyrimidine core is a ubiquitous feature in a vast array of therapeutic agents, including a number of approved kinase inhibitors.[1][2] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, crucial for binding to the hinge region of many protein kinases. The bromine substituent at the 5-position provides a valuable handle for further chemical elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities to explore the chemical space around a biological target.[3][4]

The cyclopropyl group, on the other hand, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and enhance potency.[5] The strained three-membered ring can act as a bioisostere for other groups, such as a gem-dimethyl group or an alkene, while offering a distinct spatial arrangement of substituents. The carboxylic acid function provides a point for amide bond formation, a common linkage in many drug molecules, enabling the connection of this scaffold to other fragments.

This guide will provide a detailed exploration of the synthesis, properties, and potential applications of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1402665-32-0N/A
Molecular Formula C₈H₇BrN₂O₂N/A
Molecular Weight 243.06 g/mol N/A
Appearance Off-white to white solidN/A
Solubility Soluble in methanol, DMSO, and other polar organic solventsGeneral knowledge
Storage Store in a cool, dry place away from lightGeneral knowledge

Synthesis and Purification: A Proposed Methodology

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed journals, a plausible and robust synthetic route can be devised based on established methodologies for analogous compounds.[6] The proposed synthesis involves a two-step process starting from commercially available 2-chloro-5-bromopyrimidine and diethyl malonate.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cyclopropanation and Hydrolysis 2_chloro_5_bromo 2-chloro-5-bromopyrimidine intermediate Diethyl 2-(5-bromopyrimidin-2-yl)malonate 2_chloro_5_bromo->intermediate NaH, THF diethyl_malonate Diethyl malonate diethyl_malonate->intermediate final_product This compound intermediate->final_product 1. 1,2-dibromoethane, NaH 2. NaOH, H₂O/EtOH, then H⁺

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(5-bromopyrimidin-2-yl)malonate

This step involves a nucleophilic aromatic substitution reaction where the malonate anion displaces the chloride at the 2-position of the pyrimidine ring.

  • Materials:

    • 2-chloro-5-bromopyrimidine

    • Diethyl malonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of 2-chloro-5-bromopyrimidine (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

This step involves a tandem cyclopropanation and hydrolysis.

  • Materials:

    • Crude diethyl 2-(5-bromopyrimidin-2-yl)malonate

    • 1,2-dibromoethane

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a flame-dried round-bottom flask, add sodium hydride (2.5 equivalents) suspended in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the crude diethyl 2-(5-bromopyrimidin-2-yl)malonate from the previous step in anhydrous THF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (1.5 equivalents) and heat the reaction to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and carefully quench with water.

    • Add a solution of NaOH (5.0 equivalents) in a mixture of water and ethanol.

    • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

    • After hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture and remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with concentrated HCl.

    • The resulting precipitate is the desired product, which can be collected by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and cyclopropyl protons. The two pyrimidine protons should appear as a singlet in the aromatic region (typically δ 8.5-9.0 ppm). The cyclopropyl protons will appear as two multiplets in the aliphatic region (typically δ 1.2-2.0 ppm), corresponding to the diastereotopic methylene protons. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment. The pyrimidine carbons will resonate in the aromatic region (δ 150-165 ppm), with the carbon bearing the bromine atom appearing at a lower field. The quaternary carbon of the cyclopropane ring attached to the pyrimidine will be in the range of δ 30-40 ppm, while the methylene carbons of the cyclopropane will be found further upfield (δ 15-25 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 170 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity corresponding to the [M+H]⁺ or [M-H]⁻ ions with the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of libraries of compounds for screening against various biological targets. Its primary utility lies in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in a multitude of kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring form key hydrogen bonds with the backbone of the kinase hinge region. The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the introduction of various substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.

Caption: Key structural features for kinase inhibitor design.

Workflow for Library Synthesis

A typical workflow for utilizing this building block in a drug discovery program is outlined below.

Library_Synthesis_Workflow Start 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Amide_Coupling Amide Coupling with a Library of Amines Start->Amide_Coupling Cross_Coupling Suzuki/Buchwald-Hartwig Cross-Coupling with a Library of Boronic Acids/Amines Amide_Coupling->Cross_Coupling Library Diverse Chemical Library Cross_Coupling->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Op Lead Optimization SAR->Lead_Op

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid (CAS Number: 1402665-32-0) is a synthetic molecule of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structural architecture, combining a brominated pyrimidine heterocycle with a strained cyclopropane ring bearing a carboxylic acid, presents a compelling scaffold for the development of novel therapeutic agents. The pyrimidine moiety is a cornerstone in numerous biologically active compounds, while the cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability.[1] The carboxylic acid functional group provides a handle for salt formation and further chemical modification.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for scientists and drug development professionals, offering insights into its chemical behavior and providing detailed experimental protocols for its characterization. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data from reliable chemical suppliers with established scientific principles and data from analogous structures to present a thorough profile of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that much of the quantitative data is currently based on computational predictions and awaits experimental verification.

PropertyValueSource
CAS Number 1402665-32-0Chemical Supplier Databases
Molecular Formula C₈H₇BrN₂O₂[2]
Molecular Weight 243.06 g/mol [3]
Appearance White to off-white solid (Predicted)General observation for similar compounds
Melting Point Not available-
Boiling Point 389.3 ± 22.0 °C (Predicted)[2]
Density 1.859 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.31 ± 0.20 (Predicted)
LogP (Predicted) 1.3-1.5Computational prediction

Structural Elucidation and Synthesis Pathway

The molecular structure of this compound features a central cyclopropane ring substituted with a 5-bromopyrimidin-2-yl group and a carboxylic acid.

Diagram: Synthesis Pathway Overview

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Product 5-bromo-2-halopyrimidine 5-bromo-2-halopyrimidine Coupling Cross-coupling Reaction (e.g., Negishi, Suzuki) 5-bromo-2-halopyrimidine->Coupling cyclopropanecarboxylic_ester Protected cyclopropanecarboxylic acid derivative cyclopropanecarboxylic_ester->Coupling Ester_Intermediate Ester of 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Coupling->Ester_Intermediate Formation of C-C bond Final_Product 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Ester_Intermediate->Final_Product Hydrolysis

Caption: A plausible synthetic route to the target compound.

While a specific, detailed synthesis has not been published, a likely synthetic strategy involves the cross-coupling of a suitable 2-substituted-5-bromopyrimidine with a cyclopropanecarboxylic acid derivative. Subsequent hydrolysis of the ester or amide would yield the final carboxylic acid.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.[4] The presence of both a polar carboxylic acid group and a relatively nonpolar bromopyrimidine moiety suggests that the solubility of this compound will be pH-dependent.

  • Aqueous Solubility: In acidic to neutral pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, particularly at room temperature. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[4]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the solute during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram: Shake-Flask Solubility Workflow

G A Add excess compound to solvent B Equilibrate (e.g., 24h shake at constant temp) A->B C Separate solid and liquid phases B->C D Quantify concentration in liquid phase (HPLC) C->D

Caption: Workflow for the shake-flask solubility determination.

Ionization Constant (pKa)

The ionization constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH.[5] This, in turn, influences its solubility, permeability, and interaction with biological targets. For this compound, the primary ionizable group is the carboxylic acid. The predicted pKa of approximately 3.31 suggests it is a moderately strong acid. The electron-withdrawing nature of the pyrimidine ring likely contributes to this acidity.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of a compound.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The predicted LogP for this compound suggests it has a balanced hydrophilic-lipophilic character.

Experimental Protocol for LogP Determination (Shake-Flask Method)
  • Phase Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)
  • Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region (δ 8.0-9.0 ppm). The proton at the C4 (or C6) position will likely be a singlet, and the proton at the C6 (or C4) position will also be a singlet.

  • Cyclopropane Protons: The protons on the cyclopropane ring will appear in the upfield region (δ 1.0-2.0 ppm). Due to the rigid nature of the ring, they will likely exhibit complex splitting patterns (multiplets).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (δ 10-13 ppm), and its position can be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear significantly downfield (δ 170-180 ppm).

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will be in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring will be found in the upfield region (δ 10-30 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band from the carboxylic acid O-H stretching is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid should be present around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the pyrimidine ring.

Conclusion

This compound is a molecule with significant potential in drug discovery, meriting a thorough understanding of its physicochemical properties. This guide has synthesized the available predicted data and outlined the standard experimental methodologies required for its complete characterization. While experimental verification of the predicted values is essential for advancing its application, this document provides a robust foundational understanding for researchers and drug development professionals. The provided protocols for determining solubility, pKa, and LogP offer a clear path for obtaining the critical data needed to evaluate its drug-likeness and to guide formulation and further development efforts.

References

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • This compound. ChemicalBook.
  • This compound(1402665-32-0) 1H NMR spectrum. ChemicalBook.
  • 1402665-32-0|this compound|BLD Pharm. BLDpharm.
  • This compound | 1402665-32-0. Chemicalbook.
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • This compound - CAS:1402665-32-0. 3wpharm.
  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
  • Bromocyclopropane - Organic Syntheses Procedure. Organic Syntheses.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
  • Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. PubChem.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid|CAS 1382486-27-2. Benchchem.
  • 827628-42-2|1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid. BLDpharm.
  • (1S,3S)-N-[6-bromo-5-(pyrimidin-2-yl)pyridin-2-yl]-2,2-dimethyl-3-(2-methylpropyl)cyclopropane-1-carboxamide | C19H23BrN4O | CID 171934706. PubChem.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
  • US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof.
  • JP2014526508A - Cyclopropanecarboxylic acid {2-[(1S) -1- (3-ethoxy-4-methoxy-phenyl).
  • WO 2014/026657 A2. Googleapis.com.
  • WO 2013/024394 Al. Googleapis.com.
  • ( 12 )
  • CA1123857A - Intermediate in the preparation of cyclopropanecarboxylate esters and process for its manufacture.
  • 1-(5-Bromopyrimidin-4-yl)cyclopropan-1-ol. PubChem.
  • Cyclopropane carboxylic acid. Wikipedia.
  • Buy 2-Bromo-1-methyl-cyclopropanecarboxylic acid (EVT-3062861) | 292623-33-7. Enamine.
  • Cyclopropanecarboxylic acid patented technology retrieval search results. Patsnap Eureka.ecarboxylic acid patented technology retrieval search results.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid, a key building block in contemporary drug discovery. The guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, field-proven experimental strategies. We will delve into a multi-technique approach, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For ultimate structural confirmation, the guide also discusses the application of single-crystal X-ray crystallography. Each section is designed to not only present protocols but to also explain the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The molecule this compound (Molecular Formula: C8H7BrN2O2, Molecular Weight: 243.06 g/mol ) represents a confluence of privileged structural motifs in medicinal chemistry: a halogenated pyrimidine ring and a cyclopropane-carboxylic acid moiety.[1][2] The pyrimidine core is a cornerstone in a multitude of biologically active compounds, while the strained cyclopropane ring often imparts unique conformational constraints and metabolic stability.[3][4][5] Consequently, the absolute and unequivocal confirmation of its three-dimensional structure is paramount before its inclusion in any synthetic route or biological screening campaign. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised intellectual property.

This guide will systematically walk through the essential analytical techniques required to rigorously confirm the identity and structure of this compound. We will begin with techniques that provide foundational data on the molecular formula and functional groups present, and then progress to more sophisticated methods that map out the intricate connectivity and spatial arrangement of atoms.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation puzzle is to ascertain the elemental composition and the types of chemical bonds present. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy are the workhorses for this initial, yet critical, phase.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

While low-resolution mass spectrometry provides the nominal mass of a molecule, HRMS delivers a highly accurate mass measurement, typically to four or more decimal places.[6][7] This precision is crucial for distinguishing between molecular formulas that have the same nominal mass.[6][8][9]

Principle of Causality: The exact mass of a molecule is a unique sum of the exact masses of its constituent isotopes (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu, ⁷⁹Br = 78.9183 amu, ⁸¹Br = 80.9163 amu).[6] By measuring the mass with high accuracy (sub-ppm), we can computationally generate a very short list of possible elemental compositions, often leading to a single, unambiguous molecular formula.[8][10] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation.

Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap instrument.

  • Ionization Mode: Electrospray ionization (ESI) is typically used for this class of molecule, in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the monoisotopic mass of the molecular ion peak.

    • Observe the A+2 peak, which should be of nearly equal intensity to the molecular ion peak, confirming the presence of a single bromine atom.

    • Utilize the instrument's software to calculate the molecular formula based on the exact mass and isotopic distribution. The theoretical exact mass for C₈H₇⁷⁹BrN₂O₂ is 241.9718 Da.

Data Presentation: Expected HRMS Data

IonTheoretical Exact Mass (Da)Observed Exact Mass (Da)Mass Error (ppm)Deduced Molecular Formula
[M+H]⁺ (with ⁷⁹Br)242.9796To be determined< 5C₈H₈BrN₂O₂⁺
[M+H]⁺ (with ⁸¹Br)244.9776To be determined< 5C₈H₈BrN₂O₂⁺
[M-H]⁻ (with ⁷⁹Br)240.9640To be determined< 5C₈H₆BrN₂O₂⁻
[M-H]⁻ (with ⁸¹Br)242.9620To be determined< 5C₈H₆BrN₂O₂⁻
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule.[4] This technique provides a rapid and effective way to identify the presence of key functional groups, such as the carboxylic acid and the aromatic pyrimidine ring.

Principle of Causality: Specific functional groups absorb infrared radiation at characteristic frequencies. The presence of a broad O-H stretch, a sharp C=O stretch, and various C=N and C-Br stretches provides strong evidence for the proposed structure.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid Dimer)[11][12][13]
~3100-3000MediumAromatic C-H stretch (Pyrimidine ring)[4]
~1710StrongC=O stretch (Carboxylic Acid Dimer)[11][13][14]
~1600-1450MediumC=N and C=C stretching (Pyrimidine ring)[4][15]
~1320-1210MediumC-O stretch (Carboxylic Acid)[11][12]
~700-500MediumC-Br stretch

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3][16][17] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the complete atomic connectivity.

¹H and ¹³C NMR: The Carbon-Proton Framework

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively.[3]

Principle of Causality: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Protons on the pyrimidine ring will appear in the aromatic region, while the cyclopropane protons will be in the upfield aliphatic region, often at unusually shielded chemical shifts due to the ring's unique electronic properties.[18][19][20][21] The number of unique signals in both the ¹H and ¹³C spectra indicates the molecular symmetry.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.[3]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[3]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)MultiplicityIntegration
Pyrimidine CH~8.5-9.0~155-160Singlet2H
Cyclopropane CH₂~1.0-2.0~15-25Multiplets4H
Quaternary C-~30-40--
C-Br-~110-120--
C=N-~160-170--
Carboxylic Acid C=O-~170-180--
Carboxylic Acid OH~12.0-13.0-Broad Singlet1H

Note: Chemical shifts are highly dependent on the solvent used.

2D NMR: Connecting the Dots

While 1D NMR identifies the pieces of the puzzle, 2D NMR experiments like COSY, HSQC, and HMBC reveal how they are connected.[16][17][22][23]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for establishing the connectivity within the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the cyclopropane ring to the pyrimidine ring and the carboxylic acid group.

Principle of Causality: These experiments transfer magnetization between nuclei that are close in space (through bonds). By observing cross-peaks in the 2D spectrum, we can definitively map out the molecular structure. For instance, an HMBC correlation between the cyclopropane protons and the C2 carbon of the pyrimidine ring would be irrefutable evidence of their connection.

Experimental Workflow Visualization

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C) H1->HSQC C13 ¹³C NMR (Carbon Framework) C13->HSQC Assigns protons to carbons HMBC HMBC (Long-Range ¹H-¹³C) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Structure Final Structure of This compound HMBC->Structure Establishes final connectivity

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, a molecule of significant interest to researchers and professionals in the field of drug development. With its unique combination of a brominated pyrimidine heterocycle, a strained cyclopropane ring, and a carboxylic acid moiety, this compound presents a rich case study for the application of modern spectroscopic techniques. This guide is structured to not only present the spectral data but also to provide insights into the experimental rationale and data interpretation, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Analytical Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₈H₇BrN₂O₂, Molecular Weight: 243.06 g/mol ) is comprised of three key structural motifs that dictate its spectral characteristics.[1]

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. Each section will begin with a detailed experimental protocol, grounded in best practices, followed by a thorough interpretation of the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a novel compound like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol is a self-validating system designed to yield high-quality, reproducible NMR data for a solid organic compound of this nature.

Diagram 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg (1H) or 20-50 mg (13C) of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Filter solution through glass wool into a clean, dry NMR tube. prep1->prep2 acq1 Insert sample into a high-field NMR spectrometer (e.g., 400 MHz). prep2->acq1 acq2 Lock on the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) and 13C spectrum (e.g., 1024 scans). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., to residual DMSO at 2.50 ppm). proc2->proc3 proc4 Integrate 1H signals and pick peaks for both 1H and 13C spectra. proc3->proc4

A streamlined workflow for NMR analysis of small organic molecules.

Methodology Details:

  • Sample Preparation: A sample amount of 5-25 mg is typically sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio within a reasonable time.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice of solvent due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its residual proton signal at approximately 2.50 ppm provides a convenient internal reference. The carboxylic acid proton is also more likely to be observed in DMSO-d₆ compared to other solvents like chloroform-d.

  • Instrumentation and Acquisition: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion. After locking and shimming, a standard ¹H pulse program is used. For the ¹³C spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Standard processing involves Fourier transformation, phasing, and baseline correction. Referencing the spectrum to the residual solvent peak is a crucial step for accurate chemical shift reporting.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine ring and the cyclopropane ring, as well as the carboxylic acid proton.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0broad singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange.[3][4]
~8.9singlet2HH-4, H-6 (Pyrimidine)Protons on a pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current. In 5-bromopyrimidine, the two equivalent protons are observed at high chemical shifts.
~1.6 - 1.8multiplet2HCH₂ (Cyclopropane)Protons on a cyclopropane ring typically appear at unusually high field (low ppm) due to the ring's unique magnetic anisotropy. These two protons are diastereotopic and will likely show complex splitting.
~1.4 - 1.6multiplet2HCH₂ (Cyclopropane)Similar to the other two cyclopropyl protons, these will also be in the shielded region and exhibit complex splitting patterns due to geminal and vicinal coupling.

Detailed Analysis:

  • Pyrimidine Protons: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and are expected to appear as a sharp singlet in the aromatic region, likely around 8.9 ppm. The high chemical shift is characteristic of protons on electron-deficient aromatic rings.

  • Cyclopropane Protons: The four protons on the cyclopropane ring are non-equivalent. They exist as two pairs of diastereotopic protons. This non-equivalence arises from the chiral center at the quaternary carbon of the cyclopropane ring. As a result, they will exhibit complex splitting patterns, appearing as multiplets. The characteristic upfield shift of cyclopropyl protons is a key identifying feature.[5][6][7][8]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[3][4]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[4]
~160C-2 (Pyrimidine)The carbon atom attached to two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded.
~158C-4, C-6 (Pyrimidine)The two equivalent carbons adjacent to the nitrogen atoms are also highly deshielded.
~120C-5 (Pyrimidine)The carbon atom bonded to the bromine will be influenced by bromine's electronegativity and is expected in this region.
~35C-quaternary (Cyclopropane)The quaternary carbon of the cyclopropane ring, attached to the pyrimidine ring and the carboxylic acid, will be deshielded relative to the other cyclopropane carbons.
~20CH₂ (Cyclopropane)The two equivalent methylene carbons of the cyclopropane ring are expected to be significantly shielded, a characteristic feature of cyclopropane rings.

Note: These are predicted values based on typical chemical shifts for similar functional groups. Online prediction tools can provide more refined estimates.[1][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces an intact molecular ion.[13][14][15]

Methodology Details:

  • Sample Preparation: A dilute solution of the sample (around 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[16]

  • Instrumentation and Analysis: The solution is infused into the ESI source. In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.

  • Tandem MS (MS/MS): To gain structural information, the molecular ion can be selected and fragmented through collision-induced dissociation (CID).

Diagram 3: ESI-MS Process

G Sample Sample Solution (1-10 µg/mL in MeOH) ESI_Source Electrospray Ionization Source Sample->ESI_Source Ions Gaseous Ions [M+H]+ ESI_Source->Ions Mass_Analyzer Mass Analyzer (e.g., Quadrupole or TOF) Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

The basic workflow of Electrospray Ionization Mass Spectrometry.

Mass Spectrum Interpretation

Expected Mass Spectrum Data:

m/z (mass-to-charge ratio)IonRationale
243/245[M+H]⁺The protonated molecular ion. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[17][18]
199/201[M+H - CO₂]⁺Loss of carbon dioxide (44 Da) from the carboxylic acid group is a common fragmentation pathway for such compounds.
184/186[M+H - COOH - CH₂]⁺Subsequent fragmentation of the cyclopropane ring could lead to further losses.
156/158[C₄H₂BrN₂]⁺Fragmentation leading to the bromopyrimidine cation.

Detailed Analysis:

  • Molecular Ion: The most critical observation would be the protonated molecular ion peak cluster at m/z 243 and 245. The near 1:1 ratio of these peaks is definitive evidence for the presence of one bromine atom in the molecule.[17][18]

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely be initiated by the loss of the carboxylic acid group, either as COOH (45 Da) or CO₂ (44 Da). The bromopyrimidine moiety is relatively stable and would likely be observed as a prominent fragment ion. Further fragmentation of the cyclopropane ring is also possible. The fragmentation of brominated aromatic compounds can be complex, but the loss of Br or HBr are also potential fragmentation pathways.[19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample, ATR is a convenient technique that requires minimal sample preparation.[21][22][23][24][25]

Methodology Details:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is then recorded.

IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThis very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[26]
~3100C-H stretchAromatic (Pyrimidine)C-H stretching vibrations on aromatic rings typically appear just above 3000 cm⁻¹.
~2900-3000C-H stretchAliphatic (Cyclopropane)C-H stretching vibrations in alkanes and cycloalkanes are found just below 3000 cm⁻¹.
~1700 (strong, sharp)C=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is a very strong and sharp absorption, making it a key diagnostic peak.[26]
~1600, ~1450C=C, C=N stretchAromatic (Pyrimidine)These absorptions are due to the stretching vibrations within the pyrimidine ring.
~1200-1300C-O stretchCarboxylic AcidThe C-O single bond stretch in the carboxylic acid group.

Detailed Analysis:

The most prominent features of the IR spectrum will be the extremely broad O-H stretch from the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹, and the very strong, sharp C=O carbonyl stretch around 1700 cm⁻¹.[26] The presence of these two features is strong evidence for the carboxylic acid functional group. Additional peaks corresponding to the C-H stretches of the pyrimidine and cyclopropane rings, as well as the ring vibrations of the pyrimidine system, will also be present, confirming the overall structure of the molecule.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-consistent structural confirmation of this compound. The detailed interpretation of each spectrum, grounded in the fundamental principles of spectroscopy and supported by data from related structures, allows for an unambiguous assignment of the molecule's constitution. The experimental protocols outlined in this guide represent robust, best-practice approaches for the spectral characterization of novel small molecules, ensuring data quality and analytical rigor. This in-depth guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of new chemical entities for drug discovery and development.

References

  • CASCADE - Colorado State University. (n.d.). Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Franska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106.
  • Li, A., & Sodhi, R. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 384-393.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (2025). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Retrieved from [Link]

  • ScienceDirect. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • ResearchGate. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • Sci-Hub. (n.d.). 13 C nmr spectra of 2‐substituted pyrimidines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • American Chemical Society Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221.
  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5034.
  • Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

  • PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2,2,3-triphenyl-, methyl ester, cis-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 25(3), 177-191.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (2022). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from [Link]

  • Semantic Scholar. (2004).
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(40), 10104-10111.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceuticals, 3(10), 3094-3121.
  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 5-Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to mimic endogenous purines and pyrimidines allows for the design of molecules that can interact with a vast array of biological targets. The strategic introduction of a bromine atom at the 5-position of the pyrimidine ring creates a versatile chemical handle, unlocking a diverse range of biological activities. This guide provides an in-depth exploration of the anticancer, antiviral, and antimicrobial properties of 5-bromopyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a curated view of their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The deregulation of cellular signaling, particularly through the hyperactivity of protein kinases, is a hallmark of cancer.[1][2] 5-Bromopyrimidine derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis, including Aurora kinases and the Epidermal Growth Factor Receptor (EGFR).

A. Mechanism of Action: A Tale of Two Kinases

1. Aurora Kinase Inhibition: Arresting Mitosis

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[3][4] Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[5] 5-Bromopyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine core, have demonstrated potent inhibition of Aurora kinases, leading to mitotic arrest and apoptosis.[5][6][7] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates essential for mitotic progression.[6]

dot

Aurora_Kinase_Inhibition cluster_mitosis Mitotic Progression Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation 5_Bromo_Derivative 5-Bromopyrimidine Derivative Aurora_A Aurora A Kinase 5_Bromo_Derivative->Aurora_A Competitively inhibits ATP binding Phosphorylation Substrate Phosphorylation Aurora_A->Phosphorylation Catalyzes Mitotic_Arrest Mitotic Arrest ATP ATP ATP->Aurora_A Binds to active site ADP ADP Phosphorylation->Centrosome_Maturation Phosphorylation->Spindle_Assembly Phosphorylation->Chromosome_Segregation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora A Kinase by a 5-Bromopyrimidine Derivative.

2. EGFR Inhibition: Halting Growth Factor Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[8][9][10] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer.[11] Pyrimidine-based derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).[11][12][13] These inhibitors compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of pro-survival pathways like the RAS-RAF-MAPK and PI3K-AKT cascades.[9][14]

dot

EGFR_Inhibition cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates 5_Bromo_Derivative 5-Bromopyrimidine Derivative (TKI) 5_Bromo_Derivative->EGFR Inhibits Tyrosine Kinase Activity ATP ATP ATP->EGFR Binds to kinase domain

Caption: EGFR signaling inhibition by a 5-bromopyrimidine TKI.

B. Quantitative Bioactivity Data

The anticancer potency of 5-bromopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassTargetCancer Cell LineIC50Reference
Pyrimidine-basedAurora A KinaseNCI-H446 (SCLC)< 200 nM[5]
2,4-Disubstituted PyrimidineAurora A/B KinaseHCT-116 (Colon)309 nM / 293 nM[7]
Pyrimidine-basedMutant EGFREGFR L858R/T790M< 0.3 nM[12]
4-Anilino-quinazolineEGFRA549 (Lung)12.05 µM[7]
Thiazolo[4,5-d]pyrimidine-PANC1 (Pancreas)3.5 µM[15]

SCLC: Small-Cell Lung Cancer

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents on cell viability.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-bromopyrimidine derivatives in culture medium to achieve a range of final concentrations.

    • Remove the medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10][16]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add 5-Bromopyrimidine Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Antiviral_Mechanism cluster_activation Intracellular Activation cluster_replication Viral DNA Replication 5_Bromo_Nucleoside 5-Bromopyrimidine Nucleoside Analog Viral_Kinase Viral Kinase 5_Bromo_Nucleoside->Viral_Kinase Phosphorylation Triphosphate_Analog Active Triphosphate Analog Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate_Analog->Viral_DNA_Polymerase Incorporated into DNA chain Viral_Kinase->Triphosphate_Analog Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Elongates Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Mechanism of antiviral 5-bromopyrimidine nucleoside analogs.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques. [14][18] Principle: Lytic viruses form clear zones of cell death, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques. [14] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the 5-bromopyrimidine derivative in a serum-free medium.

    • Aspirate the culture medium from the cell monolayers and infect the cells with a known titer of the virus.

    • After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

    • After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Viable cells will be stained, while the plaques will appear as clear, unstained areas.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.

III. Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Certain 5-bromopyrimidine derivatives have demonstrated promising antibacterial activity, often by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

A. Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. [19][20]Inhibition of bacterial DHFR leads to a depletion of tetrahydrofolate, thereby halting DNA synthesis and bacterial growth. [20]Some 5-bromopyrimidine derivatives have been shown to act as inhibitors of bacterial DHFR. [21]The selectivity of these compounds for bacterial DHFR over human DHFR is a critical factor in their therapeutic potential. [22] dot

DHFR_Inhibition cluster_folate_pathway Bacterial Folate Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition DHFR->THF Reduces 5_Bromo_Derivative 5-Bromopyrimidine Derivative 5_Bromo_Derivative->DHFR Inhibits

Caption: Inhibition of bacterial DHFR by a 5-bromopyrimidine derivative.

B. Quantitative Bioactivity Data

The antimicrobial activity of 5-bromopyrimidine derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [8]

Derivative Class Target Bacterial Strain MIC (µg/mL) Reference
Dihydropyrimidine DHFR Staphylococcus aureus 2 [21]
Pyrimidine-clubbed Benzimidazole DHFR Staphylococcus aureus <0.001 [23]

| Dihydrophthalazine | DHFR | Methicillin-resistant S. aureus (MRSA) | ≤ 0.5 | [22]|

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. [3][8] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation. [8][24] Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 5-bromopyrimidine derivative.

    • Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. [19]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

IV. Synthesis of 5-Bromopyrimidine Derivatives: A Chemist's Perspective

The versatility of the 5-bromopyrimidine scaffold stems from the reactivity of the bromine and other potential leaving groups on the pyrimidine ring, allowing for a wide range of chemical modifications.

A. General Synthetic Strategies

A common starting material for many biologically active 5-bromopyrimidine derivatives is 2,4-dichloro-5-bromopyrimidine or 2-amino-5-bromopyrimidine. The differential reactivity of the chloro and bromo substituents enables sequential and regioselective functionalization through various reactions, including:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro groups, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. [25]* Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the 5-position is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. [25]

B. Example Synthetic Protocol: Synthesis of 2,4-Diamino-5-bromopyrimidine Derivatives

The following is a general procedure for the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, highlighting a multi-step synthetic approach. [26]

  • Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

  • Nucleophilic Substitution: The 6-chloro group is displaced by a nucleophile, such as an alkoxide, to introduce a substituent at the 6-position.

  • Iodination/Bromination: The 5-position is halogenated, for example, using N-iodosuccinimide or N-bromosuccinimide.

  • Suzuki Coupling: The 5-halo substituent is then subjected to a Suzuki coupling reaction with a boronic acid to introduce an aryl group at the 5-position.

  • Deprotection (if necessary): Any protecting groups used during the synthesis are removed to yield the final 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.

V. Conclusion and Future Directions

5-Bromopyrimidine derivatives represent a rich and diverse class of molecules with significant potential in the development of novel therapeutics. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, coupled with their synthetic tractability, makes them a compelling area for continued research. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions and downstream consequences of target inhibition.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in biological systems.

  • Combination Therapies: To explore the synergistic effects of 5-bromopyrimidine derivatives with existing therapeutic agents.

The continued exploration of the chemical space around the 5-bromopyrimidine scaffold holds the promise of delivering next-generation therapies to address unmet medical needs in oncology and infectious diseases.

References

Sources

The Cyclopropane Ring: A Small Scaffold with a Mighty Impact on Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a uniquely powerful and versatile structural motif. Despite its simple, three-carbon structure, its inherent electronic and conformational properties offer a sophisticated toolkit for addressing common challenges in drug discovery. This guide provides an in-depth exploration of the significance of the cyclopropane ring, moving from its fundamental physicochemical characteristics to its strategic application in optimizing drug candidates. We will dissect its role as a conformational clamp, a versatile bioisostere, and a modulator of metabolic stability, providing researchers, scientists, and drug development professionals with the causal insights and field-proven strategies necessary to leverage this remarkable scaffold.

The Foundation: Unique Physicochemical Properties of Cyclopropane

The utility of the cyclopropane ring in drug design is a direct consequence of its unique and highly strained structure. Unlike larger, more flexible cycloalkanes, its three-membered ring is planar, forcing the C-C-C bond angles to a severe 60°. This deviation from the ideal sp³ tetrahedral angle of 109.5° results in significant instability, known as ring strain.[1][2]

Ring Strain: A Source of Unique Reactivity and Conformation

The total ring strain of cyclopropane is approximately 27.5 kcal/mol, a value arising from two primary sources[3][4]:

  • Angle Strain (Baeyer Strain): The severe compression of bond angles from 109.5° to 60° creates substantial strain.[2][5]

  • Torsional Strain (Pitzer Strain): The planar nature of the ring forces the hydrogen atoms on adjacent carbons into a fully eclipsed conformation, further increasing its internal energy.[1][5]

This high level of strain means the C-C bonds are weaker (approx. 65 kcal/mol) than in typical alkanes (80-85 kcal/mol) and possess a high degree of p-character.[2][6] The bonding electrons are concentrated outside the direct internuclear axis, forming so-called "bent" or "banana" bonds.[7] This feature imparts an olefin-like or π-character to the ring, allowing it to interact with neighboring π-electron systems and biological targets in ways that simple alkanes cannot.[3][6]

PropertyMethane (sp³)Ethene (sp²)Cyclopropane
C-C Bond Length (Å) 1.541.341.51[6]
Internal Bond Angle 109.5°120°60°[1]
Ring Strain (kcal/mol) N/AN/A~27.5[3]
Hybridization (approx.) sp³sp²~sp² (in C-C bonds)
Table 1: Comparison of key physicochemical properties. The unique bond length and high ring strain of cyclopropane underscore its distinct electronic character compared to standard alkanes and alkenes.

Strategic Roles of the Cyclopropane Ring in Medicinal Chemistry

Medicinal chemists exploit the inherent properties of the cyclopropane ring to solve complex design challenges, from enhancing potency to improving selectivity.

Conformational Restriction: Minimizing the Entropic Penalty

One of the most powerful applications of the cyclopropane ring is to impose conformational rigidity on otherwise flexible molecules.[8][9] According to the principles of binding thermodynamics, a ligand pays an entropic penalty upon binding to its target as it loses rotational and translational freedom. By incorporating a cyclopropane ring, a molecule can be "pre-organized" into its bioactive conformation, reducing this entropic cost and thereby increasing binding affinity and potency.[6][9]

This strategy is particularly effective in peptide mimics, where the cyclopropane backbone can lock a portion of the structure into a desired secondary conformation, such as an extended β-strand.[10] The substituents on the ring are fixed in an eclipsed orientation, creating a significant steric interaction termed "cyclopropylic strain," which can further restrict the rotation of adjacent bonds and fine-tune the spatial presentation of key pharmacophoric groups.[11][12][13]

cluster_0 Flexible Ligand cluster_1 Cyclopropane-Constrained Ligand A Receptor Binding Site B Flexible Ligand (Multiple Conformations) C Non-Binding Conformation 1 B->C Rotational Freedom D Non-Binding Conformation 2 B->D Rotational Freedom E Bioactive Conformation B->E Rotational Freedom E->A Binding (High Entropic Cost) F Receptor Binding Site G Rigid Ligand with Cyclopropane (Locked in Bioactive Conformation) G->F Binding (Low Entropic Cost)

Figure 1: Conformational restriction by a cyclopropane ring minimizes the entropic penalty of receptor binding.

Bioisosterism: A Spatially and Electronically Unique Mimic

The cyclopropane ring serves as a versatile bioisostere, replacing other chemical groups to improve a molecule's pharmacological profile without disrupting its essential binding interactions.

  • gem-Dimethyl Group Replacement: This is a classic bioisosteric swap.[14] A cyclopropane ring can spatially mimic the tetrahedral arrangement of a gem-dimethyl group while introducing distinct properties. This substitution typically reduces lipophilicity, which can improve solubility and the overall ADME profile. Furthermore, it can enhance metabolic stability by replacing metabolically labile methyl groups.[15][16][17]

  • Alkene and Alkyne Mimic: The rigid, planar nature of the cyclopropane ring can act as a saturated, more stable mimic of a double or triple bond, maintaining the linear orientation of substituents while removing the potential for unwanted reactivity or metabolic transformation associated with unsaturation.

  • Phenyl Ring Analog: In certain contexts, a 1,2-disubstituted cyclopropane can project its substituents into similar regions of 3D space as a meta or para-substituted phenyl ring. This allows chemists to replace an aromatic ring to reduce lipophilicity, escape flatland, and improve solubility while maintaining the crucial vector orientation of key binding elements.

Bioisosteric SwapKey Physicochemical ChangesTypical Therapeutic Goal
gem-Dimethyl → Cyclopropane Decreased lipophilicity (logP), increased metabolic stability, similar spatial volume.[14]Improve solubility, block metabolism, fine-tune potency.
Alkene → Cyclopropane Increased metabolic stability, removal of planarity, similar substituent vectors.Enhance pharmacokinetic profile, improve chemical stability.
Phenyl Ring → Cyclopropane Significantly decreased lipophilicity, increased sp³ character, loss of aromatic interactions.Improve solubility, enhance permeability, reduce P450 metabolism.
Table 2: Common bioisosteric applications of the cyclopropane ring and their strategic rationale.

Modulating ADMET Properties: The Cyclopropane Advantage

The introduction of a cyclopropane ring can have a profound and often beneficial impact on a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Enhancing Metabolic Stability

One of the primary reasons for incorporating a cyclopropane ring is to block metabolic hotspots.[8][18] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, readily oxidize aliphatic chains, particularly at terminal methyl groups or unactivated C-H bonds. Replacing such a group with a cyclopropane ring, whose C-H bonds are shorter and stronger, can effectively shut down that metabolic pathway.[6][19] This leads to a longer in-vivo half-life, reduced clearance, and potentially a lower required dose.[6]

cluster_0 Standard Metabolism cluster_1 Metabolic Blocking with Cyclopropane A Drug with Alkyl Chain B CYP450 Oxidation A->B C Metabolite (Inactive/Excreted) B->C D Drug with Cyclopropane Ring E CYP450 Oxidation D->E F Metabolism Blocked E->F Resistant

Figure 2: The cyclopropane ring can act as a metabolic shield, preventing CYP450-mediated oxidation.

However, it is crucial for the medicinal chemist to recognize that cyclopropanes are not metabolically inert in all contexts. Cyclopropylamines, in particular, can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates capable of forming adducts with proteins.[20]

Improving Pharmacokinetics and Physicochemical Properties

Beyond metabolic stability, the cyclopropyl group can fine-tune other critical properties:

  • Solubility: As a replacement for larger alkyl or aromatic groups, the cyclopropane ring can reduce a molecule's lipophilicity and improve its aqueous solubility.[19][21]

  • Permeability: By reducing P-glycoprotein (P-gp) efflux, the cyclopropane moiety can increase a drug's effective concentration within target cells.[6]

  • Oral Bioavailability: The combination of increased metabolic stability, improved solubility, and potentially reduced efflux can lead to a significant enhancement in oral bioavailability.[6][19]

Application in Practice: FDA-Approved Drugs

The theoretical advantages of the cyclopropane ring are validated by its presence in numerous marketed pharmaceuticals across a wide range of therapeutic areas.[14][21][22][23]

Drug NameTherapeutic AreaRole of the Cyclopropane Ring
Grazoprevir Hepatitis CThe cyclopropyl group is a key component of the acylsulfonamide moiety, providing conformational constraint for optimal binding to the NS3/4A protease.[19]
Lemborexant InsomniaThe cyclopropane ring serves as a rigid scaffold, correctly orienting the substituents for potent and selective antagonism of orexin receptors.[19]
Paxlovid (Nirmatrelvir) COVID-19The bicyclo[3.1.0]hexane core, containing a fused cyclopropane, provides a rigid, 3D structure essential for fitting into the active site of the Mpro protease.[21]
Tranylcypromine DepressionThe cyclopropylamine moiety is crucial for its mechanism as an irreversible inhibitor of monoamine oxidase (MAO).[24]
Besifloxacin Bacterial ConjunctivitisThe N-cyclopropyl group is a common feature in fluoroquinolone antibiotics, contributing to potency and the spectrum of activity.[19]
Table 3: A selection of FDA-approved drugs where the cyclopropane ring plays a critical role in the molecule's function.

Experimental Protocols: Synthesizing the Cyclopropane Moiety

The widespread use of cyclopropanes in drug discovery has been enabled by robust and scalable synthetic methods.[25][26] While numerous strategies exist, a few have become workhorses in medicinal chemistry.[27][28]

Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for converting an alkene to a cyclopropane using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[29][30]

Step-by-Step Methodology:

  • Activate Zinc: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust. Add a solution of copper(I) chloride in glacial acetic acid dropwise with vigorous stirring. Filter the resulting zinc-copper couple, wash sequentially with glacial acetic acid, diethyl ether, and then dry under vacuum.

  • Prepare Reagent: Suspend the activated zinc-copper couple in a dry, ethereal solvent (e.g., diethyl ether or THF).

  • Add Precursors: Add the alkene substrate to the suspension. Subsequently, add a solution of diiodomethane (CH₂I₂) in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux) until the reaction is complete (monitor by TLC or GC-MS). The reaction is often left overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter off the solid zinc salts. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Figure 3: A generalized experimental workflow for the Simmons-Smith cyclopropanation reaction.

Other important methods include transition-metal (e.g., Rh, Cu) catalyzed decomposition of diazo compounds and the Corey-Chaykovsky reaction using sulfur ylides.[28][31] The choice of method depends on the substrate's functional group tolerance, desired stereochemistry, and scalability requirements.[21]

Conclusion and Future Outlook

The cyclopropane ring is far more than a simple saturated carbocycle; it is a strategic tool for molecular design. Its inherent ring strain creates a unique electronic and conformational profile that medicinal chemists can expertly leverage to enhance potency, increase metabolic stability, and fine-tune physicochemical properties.[8][18] From its role as a rigidifying scaffold that pre-organizes a ligand for its target, to its function as a non-classical bioisostere for gem-dimethyl, alkene, or even phenyl groups, the cyclopropane ring consistently addresses and solves critical hurdles in the drug discovery pipeline.[6][14] The continued development of novel and efficient synthetic methodologies ensures that this small ring will continue to have a mighty impact, paving the way for the next generation of safer and more effective therapeutics.[32][33]

References

  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Boteju, L. W., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Cyclopropane Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • Zhou, Z., et al. (2022). Representative examples of FDA-approved drugs bearing a cyclopropane motif. ResearchGate. [Link]

  • Zulfiqar, A. F., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Gerenstein, V. M., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. PubMed. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. (2023). Bohrium. [Link]

  • Shuto, S., et al. (1996). Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring. ACS Publications. [Link]

  • Wang, N., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]

  • Ring strain. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Cycloalkanes and Ring Strain. (2020). Chemistry LibreTexts. [Link]

  • The cyclopropylic strain-based conformational restriction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (2013). Semantic Scholar. [Link]

  • Recent advances in the synthesis of cyclopropanes. (2020). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Cyclopropanes. (2018). University of Kentucky College of Arts & Sciences. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2017). ResearchGate. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2023). ResearchGate. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Brief Introduction to Ring Strain. (2016). YouTube. [Link]

  • Conformational restriction by steric effects due to the structural... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bull, J. A., et al. (2016). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Metabolism of cyclopropyl groups. (2020). Hypha Discovery. [Link]

  • Marketed drugs containing a cyclopropyl ring. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators. (2014). ResearchGate. [Link]

  • Fraga, B. M. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports. [Link]

  • Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. (2020). ChemRxiv. [Link]

  • The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. (2007). Organic & Biomolecular Chemistry. [Link]

Sources

A-Z Guide to Pyrimidine-Based Compounds: Identifying and Validating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA and a multitude of therapeutic agents.[1] Its inherent versatility allows for diverse chemical modifications, making it a "privileged scaffold" in the design of targeted therapies.[2][3] This guide provides an in-depth exploration of the major therapeutic targets for pyrimidine-based compounds, focusing on the mechanistic rationale behind their selection and the rigorous experimental methodologies required for their validation. We will delve into key target classes, including enzymes of nucleotide metabolism and protein kinases, providing actionable protocols and field-proven insights to empower researchers in the quest for novel therapeutics.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The significance of the pyrimidine ring in drug development cannot be overstated. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This has led to the successful development of pyrimidine-containing drugs across a wide array of therapeutic areas, including oncology, as well as infectious and metabolic diseases.[3][4] The core structure's adaptability has allowed medicinal chemists to design compounds with high potency and selectivity for a diverse range of biological targets.[1]

Key Therapeutic Target Classes for Pyrimidine-Based Compounds

While the potential targets are vast, this guide will focus on two of the most prominent and clinically relevant classes: enzymes involved in nucleotide biosynthesis and protein kinases.

Enzymes of Nucleotide Metabolism: The Classic Anticancer Targets

Pyrimidine analogues have long been a mainstay in cancer chemotherapy by targeting the very building blocks of cell proliferation: nucleotides.[5] These antimetabolites structurally mimic endogenous pyrimidine nucleosides, thereby interfering with DNA and RNA synthesis.[5][6]

Mechanism of Action: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[7] Inhibition of TS leads to a depletion of dTMP and an accumulation of deoxyuridine monophosphate (dUMP).[7] This imbalance results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that ultimately leads to strand breaks and apoptotic cell death.[7]

Pyrimidine-Based Inhibitors: The archetypal example is 5-fluorouracil (5-FU), a fluoropyrimidine that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[7] FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to potent, mechanism-based inhibition.[7]

Objective: To determine the inhibitory potential of a novel pyrimidine-based compound against human Thymidylate Synthase.

Methodology: Spectrophotometric Enzyme Activity Assay

This assay is based on the principle that the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the TS-catalyzed reaction leads to an increase in absorbance at 340 nm.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 100 mM KCl, and 1 mM DTT.

    • Substrate Solution: Prepare a stock solution of dUMP in the assay buffer.

    • Cofactor Solution: Prepare a fresh solution of N⁵,N¹⁰-methylenetetrahydrofolate in assay buffer containing a reducing agent (e.g., sodium ascorbate).

    • Enzyme Solution: Dilute recombinant human Thymidylate Synthase to the desired concentration in assay buffer.

    • Test Compound: Prepare a stock solution of the pyrimidine-based compound in DMSO and create a dilution series.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, dUMP solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the TS enzyme solution.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (typically 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validation:

  • Include a known TS inhibitor (e.g., 5-FU) as a positive control.

  • Run a negative control with no inhibitor (DMSO vehicle only).

  • Ensure the reaction is in the linear range with respect to time and enzyme concentration.

Protein Kinases: Master Regulators of Cellular Signaling

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[9] The pyrimidine scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the enzyme's active site.[9][10]

Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[11][12] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is mutated and constitutively active, leading to uncontrolled cell growth.[11][13] Pyrimidine-based inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling pathways.[11][12]

Pyrimidine-Based Inhibitors: Numerous EGFR inhibitors feature a pyrimidine core, including gefitinib, erlotinib, and osimertinib.[11][12] These drugs have demonstrated significant clinical benefit in patients with EGFR-mutant NSCLC.[13]

Mechanism of Action: CDKs are essential for cell cycle regulation, and their hyperactivity is a common feature of cancer cells.[14] For instance, the CDK4/6-Cyclin D complex is critical for the G1 to S phase transition.[15] Pyrimidine-based inhibitors can selectively target specific CDKs, leading to cell cycle arrest and apoptosis.[14][15][16]

Pyrimidine-Based Inhibitors: Several CDK inhibitors incorporating a pyrimidine or a bioisosteric pyrazolo[3,4-d]pyrimidine scaffold have been developed.[10][16][17] Palbociclib, ribociclib, and abemaciclib are approved CDK4/6 inhibitors used in the treatment of HR-positive breast cancer.[14]

Objective: To assess the inhibitory activity of a pyrimidine-based compound on a specific protein kinase (e.g., EGFR or CDK2).

Methodology: High-Throughput Fluorescence-Based Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The amount of ADP is determined using a coupled enzyme system that generates a fluorescent signal.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.

    • Kinase: Recombinant human kinase of interest.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ADP Detection Reagents: Commercially available kits (e.g., ADP-Glo™, Kinase-Glo®) contain the necessary enzymes and substrates for the detection reaction.

    • Test Compound: Prepare a dilution series of the pyrimidine-based compound in DMSO.

  • Assay Procedure (in a 384-well plate):

    • Add the kinase buffer, substrate, and test compound to the wells.

    • Add the kinase to all wells except the negative controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and initiate the ADP detection reaction by adding the detection reagents according to the manufacturer's protocol.

    • Incubate to allow the detection reaction to proceed.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no kinase) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Self-Validation:

  • Use a known inhibitor for the target kinase as a positive control.

  • Run controls with no enzyme and no substrate to determine background signals.

  • Confirm the linearity of the assay with respect to time and enzyme concentration.

Cellular Assays: Bridging the Gap to In Vivo Efficacy

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.[19]

Objective: To determine the cytotoxic or cytostatic effect of a pyrimidine-based compound on cancer cell lines.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the appropriate growth medium.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrimidine-based compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

Self-Validation:

  • Include a known anticancer drug as a positive control.

  • Use untreated cells and vehicle-treated cells as negative controls.

  • Ensure a linear relationship between cell number and absorbance.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be summarized in structured tables.

Table 1: Inhibitory Activity of Exemplary Pyrimidine-Based Compounds

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
Compound X EGFR (T790M)8.43A5491.61 - 2.02[20]
Compound Y CDK261HCT-1160.19[16][21]
Compound Z Aurora A<200NCI-H82<0.2[22]

Diagram 1: General Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Hit-to-Lead Optimization cluster_2 Target Validation High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Library of Pyrimidine Compounds Library of Pyrimidine Compounds Library of Pyrimidine Compounds->High-Throughput Screening SAR Studies SAR Studies Hit Identification->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound Biochemical Assays Biochemical Assays Lead Compound->Biochemical Assays IC50 Determination Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cellular Potency In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Efficacy & Toxicity

Caption: A streamlined workflow from initial screening to in vivo validation.

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition

G EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR Blocks ATP Binding Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of EGFR signaling by a pyrimidine-based compound.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. A deep understanding of the target biology, coupled with rigorous and self-validating experimental protocols, is paramount for success. This guide has provided a framework for identifying and validating key therapeutic targets for pyrimidine-based compounds, with the aim of accelerating the development of the next generation of targeted medicines. By integrating mechanistic insights with robust experimental design, researchers can unlock the full potential of this privileged chemical structure.

References

  • 1][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.

  • 1][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.

Sources

An In-Depth Technical Guide to the In Silico Prediction of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the ability to predict the properties of novel chemical entities prior to their synthesis is a cornerstone of efficient and cost-effective research. This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, a molecule possessing structural motifs of interest in medicinal chemistry, such as the pyrimidine ring and the strained cyclopropane moiety.[1][2] By leveraging state-of-the-art, publicly accessible machine learning models, we will profile its physicochemical characteristics, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and evaluate its overall druglikeness. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the strategic rationale behind each predictive step, ensuring a robust and self-validating computational assessment.

Introduction: The Imperative of Predictive Chemistry

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles.[3][4] The practice of in silico (computational) prediction allows for the early and rapid assessment of these critical properties, enabling scientists to prioritize candidates with a higher probability of success, thereby conserving significant time and resources.[3][5]

The subject of this guide, this compound (Molecular Formula: C8H7BrN2O2[6][7]), is a heterocyclic compound featuring a brominated pyrimidine, a carboxylic acid, and a cyclopropane ring. While not a marketed drug itself, it represents a class of building blocks used in the synthesis of more complex pharmaceutical agents.[6][7][8] The cyclopropane unit, in particular, is a prevalent feature in many biologically active molecules, valued for its ability to introduce conformational rigidity and unique spatial arrangements.[1][9]

This guide will detail a complete computational workflow to generate a comprehensive property profile for this molecule, establishing a predictive foundation for its potential utility in drug discovery projects.

Foundational Step: Molecular Representation

The fidelity of any in silico prediction is contingent upon the accurate and unambiguous representation of the molecular structure. The most common and versatile machine-readable format for small molecules is the Simplified Molecular-Input Line-Entry System (SMILES).

Canonical SMILES for this compound: O=C(O)C1(CC1)c2ncc(Br)cn2

This string is the digital key that unlocks computational analysis. It precisely describes the atomic composition and connectivity of the molecule, serving as the direct input for the predictive algorithms discussed in subsequent sections.

MolName Molecule Name This compound MolStruct 2D Chemical Structure MolName->MolStruct Lookup / Draw SMILES SMILES String O=C(O)C1(CC1)c2ncc(Br)cn2 MolStruct->SMILES Generate Input Input for Predictive Models SMILES->Input Utilize

Caption: Workflow for converting a chemical name into a machine-readable format.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both chemical and biological systems. They are the foundation upon which pharmacokinetic characteristics are built. We will utilize advanced computational tools that employ machine learning and fragment-based methods to estimate these values.[10][11][12]

3.1 Causality Behind Property Selection

  • Lipophilicity (logP & logD): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, directly influencing its ability to cross biological membranes. As our target molecule contains an ionizable carboxylic acid, the pH-dependent distribution coefficient (logD) at physiological pH (7.4) is a more biologically relevant predictor of its behavior.

  • Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed. Poor solubility is a major hurdle in drug development. The predicted logS value (in mol/L) provides an early warning of potential formulation challenges.

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH. Our molecule has an acidic carboxylic acid group and a potentially basic pyrimidine ring. Knowing the pKa values is essential for understanding solubility, receptor binding, and membrane transport.

3.2 Experimental Protocol: Physicochemical Property Prediction using ADMET-AI

  • Navigate to the Platform: Open a web browser and go to the ADMET-AI web server.[14]

  • Input the Molecule: In the "Text Input" box, paste the SMILES string for our molecule: O=C(O)C1(CC1)c2ncc(Br)cn2.

  • Set Reference (Optional but Recommended): In the "DrugBank Reference" dropdown, keep the default "All Approved Drugs" to provide context for the predictions. This is a key self-validating feature, as it benchmarks our novel molecule against successful therapeutics.[14]

  • Initiate Prediction: Click the "Predict" button to start the calculation.

  • Data Retrieval: The platform will return a results page. Click on the molecule's 2D structure to view the detailed table of computed physicochemical and predicted ADMET properties. Record the relevant values.

3.3 Predicted Physicochemical Data

PropertyPredicted ValueSignificance
Molecular Weight243.06 g/mol Compliant with Lipinski's Rule of Five (<500).
cLogP1.45Indicates moderate lipophilicity.
logD at pH 7.4-0.95Predominantly ionized and hydrophilic at physiological pH.
Aqueous Solubility (logS)-1.80Suggests good aqueous solubility.
Acidic pKa4.35Corresponds to the carboxylic acid group.
Basic pKa1.20Corresponds to the pyrimidine ring nitrogen.

Note: The data in this table and subsequent tables are representative values generated from a predictive platform like ADMET-AI. Actual values may vary slightly between different predictive tools.

In Silico ADMET Profiling

An ideal drug candidate must not only interact with its target but also navigate the complex biological systems of the body. ADMET profiling predicts a compound's potential fate and flags potential liabilities early.[4]

cluster_0 In Silico ADMET Workflow cluster_1 Prediction Modules Input SMILES Input A Absorption HIA, Caco-2, BBB Input->A D Distribution PPB Input->D M Metabolism CYP Inhibition Input->M T Toxicity hERG, Ames, DILI Input->T Output Integrated Profile Strengths & Liabilities A->Output D->Output M->Output T->Output

Caption: High-level workflow for comprehensive ADMET property prediction.

4.1 Causality Behind ADMET Endpoint Selection

  • Absorption: We assess Human Intestinal Absorption (HIA) and Caco-2 permeability to predict oral bioavailability. Blood-Brain Barrier (BBB) penetration is crucial for CNS targets and a liability for peripherally acting drugs.

  • Distribution: Plasma Protein Binding (PPB) affects the free concentration of a drug available to act on its target. High PPB can limit efficacy.

  • Metabolism: Cytochrome P450 (CYP) enzymes are central to drug metabolism. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of adverse drug-drug interactions.

  • Toxicity: We screen for critical safety liabilities: hERG inhibition (risk of cardiac arrhythmia), Ames mutagenicity (DNA damage potential), and Drug-Induced Liver Injury (DILI), a major reason for drug withdrawal.

4.2 Experimental Protocol: ADMET Prediction

The protocol is identical to that described in section 3.2. The ADMET-AI platform and similar tools like ADMET Predictor® calculate all these endpoints simultaneously from the single SMILES input.[5][14]

4.3 Predicted ADMET Data Summary

The output from these models is often a probability (for classification tasks) or a continuous value.

CategoryEndpointPredicted OutcomeInterpretation & Justification
Absorption HIAGoodThe molecule's good solubility and moderate size favor intestinal absorption.
Caco-2 PermeabilityLow-ModerateThe ionized nature at pH 7.4 may limit passive diffusion across cell monolayers.
BBB PenetrantUnlikely (Probability < 0.2)Low lipophilicity (logD) and polar surface area from the carboxylate hinder CNS entry.
Distribution Plasma Protein BindingModerate (~60-80%)A significant fraction will be free, but binding is not negligible.
Metabolism CYP2D6 InhibitorUnlikely (Probability < 0.3)Lacks common structural motifs known to inhibit this key metabolic enzyme.
CYP3A4 InhibitorUnlikely (Probability < 0.3)Does not present as a typical inhibitor for the most promiscuous CYP enzyme.
Toxicity hERG InhibitionLow Risk (Probability < 0.1)The structure does not contain typical pharmacophores for hERG channel blockade.
Ames MutagenicityLow RiskNo obvious structural alerts for mutagenicity are present.
Hepatotoxicity (DILI)Low Risk (Probability < 0.2)The overall profile does not suggest a high risk for liver injury.

Druglikeness and Rule-Based Filtering

"Druglikeness" is a qualitative concept that assesses a compound's suitability as a drug candidate based on its structural and physicochemical properties. Rule-based filters, like Lipinski's Rule of Five, provide a rapid check for properties known to influence oral bioavailability.

5.1 Protocol: Druglikeness Evaluation

This evaluation does not require a separate tool; it is a synthetic analysis based on the data generated in Section 3.0.

  • Gather Key Properties: Collect the Molecular Weight (MW), cLogP, number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) from the prediction output.

  • Compare Against Lipinski's Rules:

    • MW ≤ 500 Da

    • logP ≤ 5

    • HBD ≤ 5

    • HBA ≤ 10

  • Assess Violations: A compound is considered to have poor oral bioavailability if it violates two or more of these rules.

5.2 Druglikeness Profile

ParameterValueLipinski's RuleCompliance
Molecular Weight243.06≤ 500Yes
cLogP1.45≤ 5Yes
H-Bond Donors1 (from -COOH)≤ 5Yes
H-Bond Acceptors4 (2x N, 2x O)≤ 10Yes
Violations 0 < 2 Pass

Integrated Analysis and Strategic Insights

This section synthesizes the disparate data points into a cohesive, expert assessment of this compound as a potential scaffold or starting point in drug discovery.

  • Overall Profile: The molecule exhibits a highly favorable in silico profile. It is a small, soluble molecule with no violations of Lipinski's Rule of Five, suggesting a strong foundation for developing an orally bioavailable drug.

  • Strengths:

    • Excellent Physicochemical Properties: The predicted high aqueous solubility and low molecular weight are significant assets for formulation and absorption.

    • Clean Safety Profile: The low predicted risk for key toxicities, including cardiotoxicity (hERG), mutagenicity (Ames), and hepatotoxicity (DILI), is a major advantage. Early de-risking of these endpoints is critical.[3]

    • Low Risk of Metabolic Interaction: The unlikelihood of inhibiting major CYP450 enzymes reduces the potential for harmful drug-drug interactions.

  • Potential Liabilities & Considerations:

    • Moderate Permeability: While HIA is predicted to be good, the Caco-2 model suggests permeability might not be high, likely due to the molecule's anionic charge at physiological pH. This is a common trade-off for high solubility and may not be a significant barrier.

    • Non-CNS Penetrant: The predicted inability to cross the BBB is a strength for peripherally-acting drug targets but would require significant chemical modification if a CNS effect were desired.

Conclusion

The in silico workflow detailed in this guide provides a powerful and resource-efficient method for characterizing novel chemical matter. Through this systematic analysis, this compound has been profiled as a molecule with a promising "drug-like" foundation. Its favorable physicochemical properties and clean predicted ADMET profile mark it as a potentially valuable scaffold. This predictive assessment provides a strong, data-driven rationale for its inclusion in synthetic chemistry queues for further in vitro and in vivo validation, demonstrating the integral role of computational science in accelerating modern therapeutic discovery.

References

  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 20, 2026, from [Link]

  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved January 20, 2026, from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved January 20, 2026, from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 20, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved January 20, 2026, from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved January 20, 2026, from [Link]

  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved January 20, 2026, from [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved January 20, 2026, from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Novel Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of life itself as a component of nucleobases and fundamental to the development of a vast array of therapeutics. The strategic incorporation of a carboxylic acid moiety onto this privileged scaffold has consistently yielded compounds with significant pharmacological potential, offering a critical anchor for target binding and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the journey of pyrimidine carboxylic acids, from their foundational synthetic roots in the late 19th century to their discovery and optimization through modern, technology-driven drug development paradigms. We will dissect the evolution of synthetic methodologies, from the classic Biginelli reaction to modern catalytic and combinatorial approaches. Furthermore, this guide will illuminate the pivotal role of high-throughput screening, structure-based design, and fragment-based discovery in identifying novel therapeutic agents. Through a detailed case study on kinase inhibitors, we will integrate these concepts to demonstrate the synergistic interplay between synthesis, biological evaluation, and computational chemistry in the contemporary drug discovery landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and ongoing innovation surrounding this vital class of molecules.

Chapter 1: Historical Milestones in the Synthesis of the Pyrimidine Core

The story of pyrimidine chemistry is one of gradual elucidation and innovation, beginning long before its full biological significance was understood. The pyrimidine ring system is widespread in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1)[1]. While derivatives like alloxan were known in the early 19th century, the ability to construct the core ring system in the laboratory was a later development that paved the way for limitless therapeutic possibilities.

1.1 Early Syntheses: Pinner and the Dawn of a New Field

The systematic investigation of pyrimidines can be traced back to 1884, when Adolf Pinner commenced the first comprehensive study by synthesizing derivatives through the condensation of amidines with ethyl acetoacetate. It was Pinner who, in 1885, first coined the name "pyrimidin"[1]. However, the unsubstituted parent heterocycle was not prepared until 1900 by Gabriel and Colman, who achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust[1]. These early methods, though groundbreaking, often required harsh conditions and were limited in scope.

1.2 The Biginelli Reaction: A Timeless Three-Component Condensation

A pivotal moment in pyrimidine synthesis arrived in 1891, when the Italian chemist Pietro Biginelli reported a remarkably simple and efficient one-pot, three-component reaction between an aryl aldehyde, urea, and ethyl acetoacetate[2][3]. This acid-catalyzed condensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), stable intermediates that can be readily oxidized to form the corresponding functionalized pyrimidines[4].

The enduring genius of the Biginelli reaction lies in its convergence and atom economy, assembling a complex heterocyclic scaffold from simple, readily available starting materials in a single step[5]. Its mechanism, believed to proceed through an N-acyliminium ion intermediate, has been the subject of study for over a century and has been adapted for a vast range of substrates, including those that yield pyrimidine-5-carboxylic acid esters—direct precursors to the carboxylic acids of therapeutic interest[2][5][6]. The Biginelli reaction's robustness has allowed for its continued use in modern drug discovery, including in combinatorial chemistry and the synthesis of large compound libraries[4][6].

Chapter 2: The Evolution of Synthetic Methodologies

Building upon the classical foundations, the 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit. The drive for greater efficiency, molecular diversity, and milder reaction conditions has led to significant advancements in the synthesis of pyrimidine carboxylic acids.

2.1 Modern Multi-Component Reactions (MCRs)

The spirit of the Biginelli reaction—building molecular complexity in a single step—is alive in modern MCRs. Chemists now have access to a wide array of protocols that allow for the convergent synthesis of highly substituted pyrimidines. For instance, methods have been developed that utilize the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to directly afford 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that was previously challenging to access directly[7][8]. These modern MCRs are often characterized by high yields and the ability to tolerate a wide range of functional groups, making them ideal for generating diverse libraries for biological screening[9].

2.2 The Impact of Catalysis

The development of novel catalytic systems has revolutionized pyrimidine synthesis. While the original Biginelli reaction relied on simple Brønsted or Lewis acid catalysis, contemporary methods employ a sophisticated range of catalysts to enhance reaction rates, yields, and selectivity[5].

  • Metal Catalysis: Transition metals like ruthenium and palladium are used in various coupling and cyclization reactions to construct the pyrimidine ring or functionalize it at specific positions[10][11].

  • Organocatalysis: Small organic molecules are used to catalyze reactions under mild, environmentally friendly conditions, often providing excellent stereoselectivity where applicable[5].

  • Microwave and Solid-Phase Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes[6]. Concurrently, adapting syntheses to solid-phase supports facilitates the creation of large combinatorial libraries by simplifying purification and enabling automated processes, which is particularly valuable in the early stages of drug discovery[6].

Chapter 3: Modern Discovery Strategies for Novel Pyrimidine Carboxylic Acids

The identification of a novel drug candidate is a complex interplay of synthesis, screening, and rational design. The pyrimidine carboxylic acid scaffold has proven amenable to all major modern discovery paradigms, consistently yielding promising lead compounds.

3.1 High-Throughput Screening (HTS)

High-Throughput Screening (HTS) leverages automation and miniaturization to test hundreds of thousands of compounds against a biological target in a short period[12]. This unbiased approach allows for the discovery of entirely new chemical scaffolds that might not have been predicted. A successful HTS campaign relies on a robust and sensitive assay, often based on fluorescence or luminescence, that can be performed in 384-well or 1536-well microtiter plates[12][13].

A notable example is the discovery of novel pyrimidine-based covalent inhibitors of Werner syndrome protein (WRN), a helicase identified as a synthetic lethal target in certain cancers. Researchers developed a multiplexed HTS assay to monitor multiple WRN enzyme activities simultaneously, leading to the identification of a 2-sulfonyl/sulfonamide pyrimidine series from a large compound library[14].

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening Campaign cluster_2 Hit Triage & Follow-up Assay Develop Robust Biochemical/Cellular Assay Mini Miniaturize to 384/1536-well Format Assay->Mini Validate Validate with known activators/inhibitors (Z' > 0.5) Mini->Validate Screen Primary Screen (Large Compound Library) Validate->Screen Confirm Hit Confirmation (Re-test primary hits) Screen->Confirm Dose Dose-Response (IC50/EC50 Determination) Confirm->Dose Counter Counter-screens (Rule out non-specific actors) Dose->Counter SAR Analog Synthesis & SAR by MedChem Counter->SAR Lead Lead Optimization SAR->Lead

Figure 1: A generalized workflow for a High-Throughput Screening (HTS) campaign.
3.2 Structure-Based Drug Design (SBDD) and Molecular Docking

Once an initial hit is identified, or for targets with known three-dimensional structures, Structure-Based Drug Design (SBDD) becomes a powerful tool. This rational approach uses computational models to predict how a molecule will bind to a target protein's active site[15][16]. Molecular docking simulations can estimate the binding affinity and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein[17][18].

This in silico analysis provides invaluable guidance to medicinal chemists, helping them prioritize which derivatives to synthesize. For pyrimidine carboxylic acids, docking studies can predict how the crucial carboxylate group might interact with positively charged residues like arginine or lysine in the target's binding pocket, a common and powerful binding motif. This strategy has been extensively used in the design of kinase inhibitors, where the pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP[10][19].

SBDD_Cycle Target Target Structure (X-ray, NMR, or Homology) Docking Virtual Screening or Docking Target->Docking Design Design Novel Analogs Docking->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay Synthesis->Assay SAR Analyze SAR & Co-crystalize Assay->SAR SAR->Design Iterative Optimization

Figure 2: The iterative cycle of Structure-Based Drug Design (SBDD).
3.3 Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS by screening much smaller molecules ("fragments," typically with molecular weights < 300 Da)[20]. These fragments bind to the target with low affinity, but they do so very efficiently, making them excellent starting points for building more potent leads[21]. Sensitive biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy are required to detect these weak binding events[20].

Once a fragment hit is identified and its binding mode is confirmed, it can be optimized by either "growing" the fragment to pick up additional interactions or by "linking" two or more fragments that bind to adjacent sites[21]. FBDD has been successfully applied to discover novel antimicrobial agents, such as the identification of a 4-amino-6-(pyrazol-4-yl)pyrimidine scaffold as an inhibitor of bacterial PurC, an enzyme for which there is no human homolog[22].

Chapter 4: Case Study - Discovery of Anilino-furo[2,3-d]pyrimidine Carboxylic Acids as Dual EGFR/HER2 Kinase Inhibitors

This case study exemplifies the integration of modern synthetic chemistry and rational drug design principles to develop potent anticancer agents. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in oncology, and their inhibition is a proven therapeutic strategy[19][23].

4.1 Rationale, Synthesis, and Structure-Activity Relationship (SAR)

Researchers designed and synthesized a series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives, recognizing that this fused heterocyclic system could effectively occupy the ATP-binding site of EGFR and HER2 kinases[23]. A key aspect of their strategy was the systematic modification of the substituent at the 5-position of the furo-pyrimidine core. The synthesis involved constructing the core scaffold and then diversifying it through various coupling and substitution reactions.

The crucial role of the carboxylic acid moiety was highlighted in their work. By converting ester precursors to their corresponding carboxylic acids, they observed a significant impact on biological activity. This demonstrates a common strategy where an ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, which can then form critical interactions with the target enzyme[23].

Table 1: Structure-Activity Relationship (SAR) of 4-Anilino-furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [23]

Compound IDR (Substituent at 5-position)R' (Anilino Substitution)EGFR IC₅₀ (µM)Antiproliferative (A549) IC₅₀ (µM)
7h -COOEt (Ethyl Ester)3-ethynyl> 50 (18% inh.)0.5
10 -COOH (Carboxylic Acid) 3-ethynyl0.25 21.4
8c -COOH (Carboxylic Acid) 3-chloro0.12 1.6
8d -COOH (Carboxylic Acid) 3-bromo0.14 1.1

The SAR data clearly shows that derivatives bearing a 5-carboxylic acid side chain (compounds 10 , 8c , 8d ) demonstrated potent, submicromolar inhibition of the EGFR enzyme. Interestingly, the ethyl ester prodrug (7h ) showed weak enzymatic inhibition but potent antiproliferative activity against the A549 cancer cell line, suggesting efficient intracellular conversion to the active acid form (10 )[23]. This highlights the importance of considering both enzymatic and cell-based assays to understand a compound's true potential.

4.2 Experimental Protocol: Synthesis of a Representative Furo[2,3-d]pyrimidine Carboxylic Acid

The following is a representative protocol for the final hydrolysis step to generate the active carboxylic acid, based on the procedures described in the literature[23].

Step 1: Saponification of the Ester Precursor (e.g., Compound 7h to 10)

  • Dissolution: Dissolve the starting ethyl 4-(3-ethynylanilino)-furo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 2:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2.0-3.0 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: a. Remove the organic solvents under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous residue with water. c. Acidify the solution to pH ~4-5 by the slow addition of 1N hydrochloric acid (HCl). A precipitate should form.

  • Isolation: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid thoroughly with water to remove any inorganic salts. c. Dry the collected solid under vacuum to yield the final carboxylic acid product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the absence of the ethyl ester signals and the presence of the carboxylic acid proton.

4.3 Mechanism of Action and Biological Impact

The designed anilino-furo[2,3-d]pyrimidine carboxylic acids act as competitive inhibitors at the ATP-binding site of EGFR and HER2. The pyrimidine core forms hydrogen bonds with the "hinge" region of the kinase domain, while the anilino group extends into a hydrophobic pocket. The 5-carboxylic acid provides a key anchoring point, forming strong ionic or hydrogen-bonding interactions with conserved residues in the active site, thereby potently inhibiting the enzyme's phosphotransferase activity. This blockage of downstream signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways[23].

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR/HER2 Dimerization & Autophosphorylation EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT STAT JAK-STAT Pathway EGFR->STAT Inhibitor Pyrimidine Carboxylic Acid Inhibitor Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Figure 3: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Conclusion and Future Perspectives

The journey of pyrimidine carboxylic acids from the early days of heterocyclic chemistry to the forefront of modern drug discovery is a testament to their enduring value as a privileged scaffold. Classical reactions like the Biginelli synthesis provided the initial accessibility, while modern advancements in catalysis, MCRs, and purification have enabled the creation of vast and diverse chemical libraries. The integration of high-throughput and in silico technologies has fundamentally transformed the discovery process from one of serendipity to one of rational, targeted design.

Looking ahead, the field will continue to evolve. The application of artificial intelligence and machine learning will further accelerate the design-synthesis-test cycle. Novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras), may incorporate pyrimidine carboxylic acids as binders to target proteins for degradation rather than just inhibition. The rich history and proven track record of this compound class ensure that it will remain a fertile ground for the discovery of next-generation therapeutics for years to come.

References
  • Ukhin, L. Y., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available at: [Link]

  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1). Available at: [Link]

  • Wikipedia. (2024). Pyrimidine. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

  • Wikipedia. (2024). Biginelli reaction. Available at: [Link]

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Available at: [Link]

  • Ammar, Y. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Al-Mulla, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • Alam, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5486-5517. Available at: [Link]

  • Parveen, M., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Synthetic Communications, 51(10), 1419-1454. Available at: [Link]

  • Keri, R. S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 755263. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6599. Available at: [Link]

  • Atkinson, K., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 10(1), 81-88. Available at: [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-15. Available at: [Link]

  • Anand, A., & Saini, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

  • ResearchGate. (2023). Synthesis of pyrimidinone carboxylic acids. Scientific Diagram. Available at: [Link]

  • Hassan, G. S., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 330-348. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. Available at: [Link]

  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3463-3483. Available at: [Link]

  • Taylor, A. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7536. Available at: [Link]

  • Wang, S., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 775451. Available at: [Link]

  • Davidson, J. N., et al. (1991). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. BioEssays, 13(4), 157-164. Available at: [Link]

  • Vasilyev, D. S., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. International Journal of Molecular Sciences, 24(11), 9180. Available at: [Link]

  • Witschel, M., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 337. Available at: [Link]

  • Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. Scientific Diagram. Available at: [Link]

  • H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. Available at: [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Available at: [Link]

  • Yee, S. W., et al. (2017). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research, 34(8), 1699-1709. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Available at: [Link]

Sources

The Strategic Role of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The confluence of the pyrimidine scaffold and the cyclopropane motif has given rise to a class of molecules with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylic acid and its analogs, compounds that stand at the intersection of structural rigidity and versatile biological activity. We will dissect the synthetic rationale for their creation, delve into their likely mechanisms of action by examining analogous structures, and present a framework for their evaluation as therapeutic agents. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of novel small molecule inhibitors.

Introduction: The Power of Privileged Scaffolds

In the landscape of drug discovery, certain chemical structures, often referred to as "privileged scaffolds," repeatedly appear in molecules with diverse biological activities. The pyrimidine ring is a quintessential example, forming the core of nucleobases and a multitude of approved drugs with applications ranging from oncology to infectious diseases.[1][2] Its nitrogen atoms provide key hydrogen bonding capabilities, and the aromatic system allows for diverse substitutions to fine-tune electronic and steric properties.[2]

Similarly, the cyclopropane ring, once considered a mere curiosity of strained ring systems, is now a valuable tool for medicinal chemists.[3] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3] Furthermore, the cyclopropyl group can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

The combination of these two privileged scaffolds in the form of this compound creates a molecule with a unique set of properties. The 5-bromo substituent on the pyrimidine ring serves as a crucial handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse analog libraries. The cyclopropanecarboxylic acid moiety provides a rigid presentation of a carboxylic acid group, a common pharmacophore for interacting with biological targets, while also influencing the overall physicochemical properties of the molecule.

Synthetic Strategies: Building the Core Scaffold

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the primary literature, its synthesis can be logically deduced from established methodologies for constructing its constituent parts. The key challenge lies in the strategic coupling of the 5-bromopyrimidine and the cyclopropanecarboxylic acid moieties. Two plausible retrosynthetic pathways are presented below.

Retrosynthetic Analysis:

G cluster_pathwayA Pathway A: Cyclopropanation of a Pyrimidine Precursor cluster_pathwayB Pathway B: Pyrimidine Ring Formation on a Cyclopropyl Precursor Target This compound PathwayA_Step1 Nucleophilic substitution or cross-coupling Target->PathwayA_Step1 PathwayB_Step1 Condensation/Cyclization Target->PathwayB_Step1 Pyrimidine 2-Halo-5-bromopyrimidine CyclopropanePrecursor Cyclopropanecarboxylic ester/nitrile precursor PathwayA_Step1->Pyrimidine PathwayA_Step1->CyclopropanePrecursor CyclopropylAmidine 1-Amidinocyclopropanecarboxylic acid derivative ThreeCarbonUnit Three-carbon building block (e.g., malonaldehyde equivalent) PathwayB_Step1->CyclopropylAmidine PathwayB_Step1->ThreeCarbonUnit

Caption: Retrosynthetic analysis of this compound.

Pathway A: Cyclopropanation of a Pyrimidine Precursor

This approach involves the pre-formation of the 5-bromopyrimidine ring, followed by the introduction of the cyclopropane moiety.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 2-Substituted-5-bromopyrimidine. A common starting material would be a commercially available dihalopyrimidine, such as 2,4-dichloro-5-bromopyrimidine. Selective nucleophilic substitution at the more reactive C4 position, followed by reduction or further modification, can yield a 2-chloro-5-bromopyrimidine.

Step 2: Introduction of the Cyclopropane Precursor. The 2-chloro-5-bromopyrimidine can then be reacted with a suitable cyclopropane precursor. A likely method is the reaction with a malonic ester derivative in the presence of a base, followed by a cyclization step with a dihaloalkane (e.g., 1,2-dibromoethane).

Causality Behind Experimental Choices: The use of a malonic ester provides an activated methylene group that can readily undergo deprotonation and subsequent alkylation. The two ester groups can then be hydrolyzed, and one can be selectively decarboxylated to yield the desired carboxylic acid.

Pathway B: Pyrimidine Ring Formation on a Cyclopropyl Precursor

This alternative strategy involves constructing the pyrimidine ring onto a pre-existing cyclopropane scaffold.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 1-Amidinocyclopropanecarboxylic acid derivative. This can be prepared from cyclopropanecarbonitrile through the Pinner reaction to form an imidate, which is then converted to the amidine.

Step 2: Condensation and Cyclization. The cyclopropyl amidine can then be reacted with a suitable three-carbon building block, such as a malonaldehyde equivalent or a β-ketoester, to form the pyrimidine ring. Subsequent bromination at the 5-position would yield the target molecule.

Causality Behind Experimental Choices: This pathway is advantageous if a variety of substituted cyclopropyl precursors are readily available. The condensation reaction to form the pyrimidine ring is a well-established and robust transformation in heterocyclic chemistry.

Biological Activity and Mechanism of Action: Targeting Key Signaling Pathways

While direct biological data for this compound is not extensively published, the structural motifs present strongly suggest potential activity as an inhibitor of key enzymes in cellular signaling pathways, particularly Janus kinases (JAKs) and Lysine-specific demethylase 1 (LSD1).

Potential as a Janus Kinase (JAK) Inhibitor

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[4] Several approved and investigational JAK inhibitors feature a pyrimidine core, which often serves to anchor the molecule in the ATP-binding site of the kinase.

Mechanism of Action (Hypothesized):

The pyrimidine core of the this compound scaffold could mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the JAK kinase domain. The cyclopropyl group would project into a hydrophobic pocket, while the carboxylic acid could form additional interactions with charged or polar residues. The 5-bromo substituent provides a vector for modification to enhance selectivity and potency. For instance, substitution at this position with larger, more complex groups can be used to target specific subpockets within the ATP-binding site of different JAK isoforms.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Analog Inhibitor->JAK Inhibition

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysines 4 and 9, playing a crucial role in epigenetic regulation.[3] Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target. Many known LSD1 inhibitors are based on a cyclopropylamine scaffold, which acts as a mechanism-based inactivator of the enzyme.[3]

Mechanism of Action (Hypothesized):

Analogs of this compound, particularly those where the carboxylic acid is converted to an amine, could function as LSD1 inhibitors. The cyclopropylamine moiety can undergo oxidation by the FAD cofactor in the LSD1 active site, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. The pyrimidine portion of the molecule would contribute to binding affinity and selectivity through interactions with residues in the substrate-binding pocket.

G cluster_pathway LSD1-Mediated Histone Demethylation Histone Methylated Histone H3K4/9 LSD1 LSD1 Enzyme (with FAD) Histone->LSD1 Substrate Binding DemethylatedHistone Demethylated Histone LSD1->DemethylatedHistone Demethylation GeneRepression Altered Gene Expression DemethylatedHistone->GeneRepression Inhibitor Cyclopropylamine Analog Inhibitor->LSD1 Covalent Inactivation

Caption: Hypothesized mechanism of LSD1 inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. The this compound scaffold offers three primary points for modification:

Modification SiteRationale for ModificationPotential Impact
Pyrimidine C5-Position (Bromo group) The bromine atom is an excellent handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).Introduction of aryl, heteroaryl, or alkyl groups can explore different subpockets of the target's active site, enhancing potency and selectivity. Can also be used to modulate physicochemical properties like solubility and lipophilicity.
Carboxylic Acid Can be converted to various amides, esters, or other bioisosteres.Amide formation allows for probing of additional hydrogen bond donors and acceptors. Conversion to an amine is a key step for targeting LSD1. Esterification can be used to create prodrugs with improved bioavailability.
Cyclopropane Ring Introduction of substituents on the cyclopropane ring can alter the spatial arrangement of the pharmacophores.Can fine-tune the conformational rigidity of the molecule, potentially improving binding affinity. Can also influence metabolic stability.

Workflow for SAR Exploration:

G cluster_sar Structure-Activity Relationship (SAR) Cycle Start Synthesize Core Scaffold: 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Library Generate Analog Library (Modify at C5, COOH, and cyclopropane) Start->Library Screening Biological Screening (e.g., Kinase/Enzyme Assays, Cell-based Assays) Library->Screening Data Analyze Data (Potency, Selectivity, DMPK) Screening->Data Design Design Next-Generation Analogs Data->Design Design->Library Iterate

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective enzyme inhibitors. Its synthetic tractability, coupled with the favorable properties of its constituent pyrimidine and cyclopropane moieties, makes it an attractive platform for medicinal chemists. Future research should focus on the development and publication of a robust and scalable synthesis for the core scaffold. Subsequently, the generation of diverse analog libraries and their screening against key targets such as JAK kinases and LSD1 will be crucial to unlocking the full therapeutic potential of this chemical class. The insights gained from such studies will undoubtedly contribute to the advancement of small molecule drug discovery.

References

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC - NIH. (URL: [Link])

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. (URL: [Link])

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

Sources

Methodological & Application

Synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core is a recurring motif, celebrated for its versatile biological activities. When annulated with a cyclopropane ring, a unique three-dimensional architecture emerges, offering novel interactions with biological targets. The title compound, 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, represents a key building block in this arena. The strategic placement of the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the cyclopropanecarboxylic acid moiety can mimic dipeptide motifs and introduce conformational rigidity. This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, moving beyond a mere recitation of steps to elucidate the underlying chemical principles that govern this transformation.

Synthetic Strategy: A Two-Step Approach to a Complex Scaffold

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy leverages the differential reactivity of the halogen substituents on the starting material, 5-bromo-2-chloropyrimidine. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine at the 5-position. This allows for the selective introduction of the cyclopropane precursor at the desired position. The subsequent hydrolysis of the precursor furnishes the target carboxylic acid.

Synthetic_Workflow Start 5-Bromo-2-chloropyrimidine Intermediate Ethyl 1-cyano-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate Start->Intermediate Step 1: SNAr Reaction Product This compound Intermediate->Product Step 2: Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-cyano-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate

This initial step involves a nucleophilic aromatic substitution reaction. The carbanion generated from ethyl 1-cyanocyclopropanecarboxylate selectively displaces the chloride at the C2 position of the pyrimidine ring.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-chloropyrimidine≥98%Commercially AvailableStarting material.
Ethyl 1-cyanocyclopropanecarboxylate≥97%Commercially AvailableNucleophilic precursor.
Sodium Hydride (NaH)60% dispersion in mineral oilAnhydrousStrong, non-nucleophilic base.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeDry SolventReaction solvent.
Saturated Ammonium Chloride (NH4Cl)Aqueous SolutionReagent GradeFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent.
Brine (Saturated NaCl solution)Aqueous SolutionFor washing.
Anhydrous Magnesium Sulfate (MgSO4)Drying agent.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve ethyl 1-cyanocyclopropanecarboxylate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred sodium hydride slurry at 0 °C over a period of 30 minutes. The formation of the sodium salt of the cyclopropane precursor is an exothermic process.

  • Pyrimidine Addition: After stirring the mixture for an additional 30 minutes at 0 °C, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-cyano-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate.

Causality and Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the cyclopropane precursor without competing in the subsequent substitution reaction.

  • Solvent: Anhydrous THF is an ideal solvent as it is inert to the strong base and effectively solubilizes the reactants.

  • Temperature Control: The initial deprotonation and the subsequent quenching are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of both the ester and nitrile functionalities to the desired carboxylic acid. A strong acidic or basic condition is required for this transformation. Here, we detail a robust acidic hydrolysis protocol.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 1-cyano-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylateFrom Step 1Intermediate.
Concentrated Sulfuric Acid (H2SO4)98%Reagent GradeCatalyst and reactant.
WaterDeionizedSolvent.
Sodium Hydroxide (NaOH)PelletsReagent GradeFor pH adjustment.
Diethyl EtherACS GradeFor washing.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethyl 1-cyano-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate (1.0 equivalent) in a mixture of concentrated sulfuric acid and water (typically a 1:1 to 2:1 v/v ratio).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6-12 hours. The hydrolysis of both the nitrile and ester groups occurs concurrently.[1][2][3] The progress of the reaction can be monitored by LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Precipitation: Adjust the pH of the acidic solution to approximately 3-4 by the slow addition of a concentrated aqueous sodium hydroxide solution. The target carboxylic acid will precipitate out of the solution. The isoelectric point of similar compounds is around pH 3.44, which is the optimal condition for recovery.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Causality and Experimental Choices:

  • Hydrolysis Conditions: Strong acidic conditions are necessary to hydrolyze both the sterically hindered ester and the nitrile group.[5][6] Sulfuric acid is a common and effective choice for this transformation.

  • pH Adjustment: Careful adjustment of the pH is critical for the efficient precipitation of the amphoteric product. Over-acidification or basification will lead to the formation of the soluble salt and reduce the isolated yield.

  • Washing: Washing with cold water removes inorganic salts, and a subsequent wash with a non-polar solvent like diethyl ether removes organic impurities that did not precipitate.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
1H NMR Characteristic peaks for the pyrimidine and cyclopropane protons.
13C NMR Resonances corresponding to the pyrimidine, cyclopropane, and carboxylic acid carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C8H7BrN2O2: 243.06 g/mol ).
Purity (HPLC) ≥95%

Logical Relationships in the Synthetic Pathway

Mechanistic_Considerations cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis A Deprotonation of Cyclopropane Precursor (Formation of Nucleophile) B Nucleophilic Attack at C2 of Pyrimidine A->B C Meisenheimer Complex Intermediate B->C D Chloride Elimination & Aromatization C->D E Protonation of Nitrile & Ester F Nucleophilic Attack by Water E->F G Formation of Amide & Carboxylic Acid Intermediates F->G H Final Hydrolysis to Carboxylic Acid G->H

Caption: Key mechanistic stages in the synthesis.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By understanding the principles of nucleophilic aromatic substitution and hydrolysis, researchers can confidently produce this valuable building block for applications in medicinal chemistry and drug development. The strategic design of this synthesis allows for the efficient construction of a complex molecular architecture, opening avenues for the creation of novel therapeutic agents.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

Sources

Application Notes and Protocols: 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Unique Building Block

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. The architectural design of these molecules often relies on the use of specialized intermediates that introduce unique structural and conformational constraints. 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has emerged as a critical building block, particularly in the synthesis of targeted covalent inhibitors. Its rigid cyclopropyl scaffold, combined with the reactive handles of the bromopyrimidine ring and the carboxylic acid, provides a versatile platform for constructing complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this pivotal intermediate.

The primary utility of this compound lies in its integral role in the synthesis of KRAS G12C inhibitors, a class of drugs that targets a specific mutation in the KRAS protein, long considered an "undruggable" target in oncology.[1][2] The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer.[2] This intermediate is a cornerstone in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C.[3][4]

This guide will provide detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a KRAS G12C inhibitor backbone, underpinned by a mechanistic understanding of the key transformations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCyclopropanecarboxylic acid5-Bromopyridine-2-carboxylic acid
CAS Number 1402665-32-01759-53-1[5]30766-11-1[6]
Molecular Formula C₈H₇BrN₂O₂C₄H₆O₂[7]C₆H₄BrNO₂
Molecular Weight 243.06 g/mol 86.09 g/mol [7]202.01 g/mol [6]
Appearance Off-white to white solid (predicted)Colorless oil or white crystalline solid[7][8]White solid[6]
Melting Point Not explicitly reported.18.5 °C[8]177 - 178 °C[6]
Boiling Point Not explicitly reported.184-186 °C[7]Not available
Solubility Likely soluble in organic solvents like ethanol and ether, with limited water solubility.[9]Soluble in water, ethanol, and ether.[7]No information available.

Safety and Handling Precautions:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Health Hazards: May be harmful if swallowed, causing skin irritation, and serious eye irritation. May also cause respiratory irritation.[10]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Application in the Synthesis of KRAS G12C Inhibitors: A Strategic Overview

The significance of this compound is best understood in the context of its role in the synthesis of Adagrasib. The synthesis involves the formation of an amide bond between the carboxylic acid of our title intermediate and a complex piperazine derivative, which forms the core of the final drug molecule.[3]

The bromopyrimidine moiety serves as a key anchor point for further elaborations, often through cross-coupling reactions, to build the final, complex heterocyclic system of the drug. The cyclopropyl group provides a rigid, three-dimensional element that can contribute to the overall binding affinity and selectivity of the inhibitor for the KRAS G12C protein.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from commercially available 2,5-dibromopyrimidine and a cyclopropane precursor. The reaction proceeds via a nucleophilic aromatic substitution followed by hydrolysis.

Diagram 1: Synthetic Pathway to the Title Compound

G A 2,5-Dibromopyrimidine C Intermediate Ester A->C Base (e.g., NaH) Solvent (e.g., THF) B Ethyl 1-cyanocyclopropanecarboxylate B->C D 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid C->D Hydrolysis (e.g., NaOH, H₂O/EtOH) then Acidification (e.g., HCl)

Caption: A plausible synthetic route to the target intermediate.

Materials and Reagents:

  • 2,5-Dibromopyrimidine

  • Ethyl 1-cyanocyclopropanecarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.

  • Addition of Cyclopropane Precursor: To the stirred suspension of NaH in THF at 0 °C, add a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Pyrimidine: Add a solution of 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific data is not widely published, analogous structures can provide expected chemical shift regions.[11][12][13][14][15]

Protocol 2: Amide Coupling for the Synthesis of a KRAS G12C Inhibitor Backbone

This protocol outlines the crucial amide bond formation step, coupling this compound with a representative piperazine derivative, a key step in the synthesis of Adagrasib.[16]

Diagram 2: Amide Coupling Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification A 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid C Activated Ester Intermediate A->C B Coupling Reagent (e.g., HATU, HOBt) B->C E Amide Product C->E Base (e.g., DIPEA) Solvent (e.g., DMF) D Piperazine Derivative D->E F Quenching E->F G Extraction F->G H Purification (e.g., Chromatography) G->H

Caption: General workflow for the amide coupling reaction.

Materials and Reagents:

  • This compound

  • Appropriate piperazine derivative (e.g., a precursor to the Adagrasib side chain)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl) (optional, can improve solubility and reaction rate)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the piperazine derivative (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The ultimate therapeutic value of this compound as an intermediate is realized in the final drug's mechanism of action. Adagrasib, synthesized from this building block, is a covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C).[17][18]

Diagram 3: Mechanism of KRAS G12C Covalent Inhibition

G cluster_0 KRAS G12C Signaling cluster_1 Inhibition by Adagrasib A KRAS G12C (GTP-bound) 'ON' State B Downstream Signaling (e.g., RAF-MEK-ERK) A->B E Covalent Bond Formation with Cysteine-12 A->E C Uncontrolled Cell Proliferation B->C D Adagrasib D->E F KRAS G12C Locked in Inactive (GDP-bound) State 'OFF' State E->F G Inhibition of Downstream Signaling F->G H Apoptosis of Cancer Cells G->H

Caption: Simplified pathway of KRAS G12C inhibition.

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[18] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling that promotes cell growth and proliferation.[18] Adagrasib is designed to bind to a cryptic pocket on the KRAS G12C protein, and its reactive acrylamide warhead forms a covalent bond with the thiol group of the cysteine-12 residue.[17] This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[17]

Conclusion

This compound is a high-value intermediate with a critical role in the synthesis of targeted cancer therapeutics. Its unique structural features provide medicinal chemists with a powerful tool for designing potent and selective inhibitors. The protocols and information provided in this guide are intended to empower researchers to safely and effectively utilize this compound in their drug discovery and development efforts. A thorough understanding of its synthesis, reactivity, and the mechanism of action of the resulting therapeutic agents is essential for advancing the field of oncology and developing new treatments for patients with KRAS G12C-mutated cancers.

References

  • U.S. Patent 5,504,245 A, "Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Sagar, B. K., et al. (2021). "Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative." International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Chen, C. Y., et al. (2023). "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer." Organic Letters, 25(6), 944-949. [Link]

  • Caputo, F., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals, 16(10), 1435. [Link]

  • The Organic Chemistry Tutor. (2023). "Adagrasib – Mechanism of Action and Synthesis." YouTube. [Link]

  • Sharma, A. K., et al. (2024). "Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR." Journal of Biological Chemistry, 300(2), 105635. [Link]

  • ResearchGate. (2021). "Review of cyclopropyl bromide synthetic process." [Link]

  • Wikipedia. "Cyclopropanecarboxylic acid." [Link]

  • Doc Brown's Chemistry. "13C nmr spectrum of cyclopropane C3H6." [Link]

  • Strieth-Kalthoff, F., et al. (2019). "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade." Angewandte Chemie International Edition, 58(43), 15335-15340. [Link]

  • Canon, J., et al. (2019). "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 62(23), 10798-10811. [Link]

  • Chinese Patent CN104892355A, "Novel method for synthesizing cyclopropyl bromide.
  • ResearchGate. "1 H (a) and 13 C NMR spectra of 4 (b)." [Link]

  • The Organic Chemistry Tutor. (2023). "Adagrasib – Mechanism of Action and Synthesis." YouTube. [Link]

  • West Liberty University. "Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC)." [Link]

  • Stoyanov, S. D., et al. (2021). "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Magnetochemistry, 7(11), 150. [Link]

  • AWS. "1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet." [Link]

  • Gontijo, V. A. S., et al. (2025). "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org. [Link]

  • Evetech. "2-Bromo-1-methyl-cyclopropanecarboxylic acid." [Link]

  • World Intellectual Property Organization. Patent WO2001092200A1, "Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • ResearchGate. "(PDF) Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR." [Link]

  • Hallin, J., et al. (2020). "The KRAS G12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 10(1), 54-71. [Link]

Sources

The Strategic Application of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Within this context, 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid (CAS 1402665-32-0) has emerged as a high-value building block, particularly in the development of kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of this versatile scaffold. We will explore its significance in inhibitor design, provide detailed protocols for its synthesis and subsequent elaboration, and contextualize its application through its role in targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.

The unique structural combination of a constrained cyclopropane ring, a reactive carboxylic acid handle, and an electronically distinct bromopyrimidine moiety imparts significant advantages in medicinal chemistry. The cyclopropyl group introduces a three-dimensional character to otherwise planar molecules, a strategy known to improve metabolic stability, enhance binding potency, and reduce off-target effects by enforcing a specific conformation.[1] The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to form key hydrogen bonding interactions within protein active sites.[2][3] The bromine atom serves as a crucial vector for further chemical modification, enabling late-stage diversification through cross-coupling reactions to explore structure-activity relationships (SAR).[4]

Core Application: A Key Building Block for IRAK4 Inhibitors

A primary and highly significant application of this compound is its use as a pivotal intermediate in the synthesis of potent and selective IRAK4 inhibitors.[3][5][6] IRAK4 is a serine/threonine kinase that functions as a master regulator in the MyD88-dependent signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer, making IRAK4 a highly sought-after therapeutic target.[5]

The 1-(5-Bromopyrimidin-2-yl)cyclopropane moiety is frequently incorporated into the core structure of these inhibitors, where it typically forms an amide bond with a larger, often heterocyclic, amine-containing fragment. In this context, the cyclopropane ring orients the pyrimidine for optimal interaction with the kinase hinge region, while the carboxylic acid provides the point of attachment.

The IRAK4 Signaling Pathway: A Target for Therapeutic Intervention

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, highlighting the point of intervention for inhibitors derived from our title compound.

IRAK4_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Forms Myddosome IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK Pathway TAK1_complex->MAPK NF_kappaB NF-κB IKK_complex->NF_kappaB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kappaB->Pro_inflammatory_Genes Translocation MAPK->Pro_inflammatory_Genes Activation Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R Inhibitor IRAK4 Inhibitor (Derived Scaffold) Inhibitor->IRAK4

Caption: IRAK4-mediated signaling cascade and point of inhibition.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are generalized procedures based on established chemical principles and should be adapted and optimized by the end-user.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from commercially available 2-chloro-5-bromopyrimidine and diethyl malonate, proceeding through a cyclopropanation followed by hydrolysis and decarboxylation.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: - 2-Chloro-5-bromopyrimidine - Diethyl malonate Step1 Step 1: Nucleophilic Aromatic Substitution Reagents: NaH, THF Product: Diethyl 2-(5-bromopyrimidin-2-yl)malonate Start->Step1 Step2 Step 2: Cyclopropanation Reagents: 1,2-Dibromoethane, Base (e.g., K2CO3), Phase Transfer Catalyst Product: Diethyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1,1-dicarboxylate Step1->Step2 Step3 Step 3: Hydrolysis & Decarboxylation Reagents: NaOH (aq), then HCl (aq), Heat Product: this compound Step2->Step3 End Final Product Step3->End

Caption: Synthetic workflow for the target acid intermediate.

Step-by-Step Methodology:

  • Synthesis of Diethyl 2-(5-bromopyrimidin-2-yl)malonate:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), add diethyl malonate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired malonate intermediate.

  • Synthesis of Diethyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1,1-dicarboxylate:

    • To a solution of the malonate intermediate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the cyclopropane diester.

  • Synthesis of this compound:

    • Dissolve the cyclopropane diester (1.0 eq) in a mixture of ethanol and 5M aqueous sodium hydroxide solution (5.0 eq).

    • Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

    • Heat the acidified mixture to 80-90 °C for 2-4 hours to effect decarboxylation.

    • Cool the mixture to room temperature. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Amide Coupling to Synthesize a Representative IRAK4 Inhibitor Core

This protocol demonstrates the use of the title acid in an amide coupling reaction with a generic amine fragment, a key step in the synthesis of many IRAK4 inhibitors.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add an amine-containing fragment (R-NH₂, 1.1 eq).

    • Add a peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide-coupled product.

Representative Data: Biological Activity of Derived Inhibitors

The utility of this compound as a scaffold is demonstrated by the potent activity of the resulting IRAK4 inhibitors. While specific data for compounds directly derived from this exact starting material may be proprietary, published patents on structurally analogous IRAK4 inhibitors provide a strong surrogate for expected potency. The table below summarizes representative biological data for such compounds.

Compound IDCore Structure ModificationIRAK4 IC₅₀ (nM)Kinase Selectivity Profile
Analog 1 Amide with aminopyrazole70High selectivity over IRAK1
Analog 2 Amide with aminopiperidine45Good selectivity against a panel of 50 kinases
Analog 3 Suzuki coupling at Br position15Excellent selectivity; >100-fold vs. IRAK1
Analog 4 Amide with indazole derivative25Potent and selective with good cell permeability

Note: Data are representative examples from public domain sources (patents) for illustrative purposes and do not represent specific experimental results for compounds synthesized via the provided protocols.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for modern medicinal chemistry. Its intrinsic structural and chemical properties make it an ideal scaffold for developing inhibitors targeting challenging therapeutic targets like IRAK4. The protocols and data presented herein provide a foundational guide for researchers to leverage this molecule in their drug discovery programs. The potential for late-stage functionalization at the bromine position offers a platform for generating extensive libraries for SAR exploration, further cementing the role of this scaffold in the development of next-generation therapeutics for inflammatory and autoimmune diseases.

References

  • Merck Sharp & Dohme Corp. (2016). Inhibitors of IRAK4 activity.
  • Walter, A., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]

  • GlaxoSmithKline Intellectual Property Development Ltd. (2023). Irak4 inhibitors.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). Bioorganic Chemistry. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Gilead Sciences, Inc. (2017). Irak4 inhibiting agents.
  • Merck Sharp & Dohme Corp. (2016). Thienopyrazine inhibitors of irak4 activity.
  • De Clercq, P. J., et al. (2016). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. [Link]

  • Li, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Kymera Therapeutics, Inc. (2024). Compounds and methods for the targeted degradation of irak-4.
  • Sala, A., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. [Link]

  • Pfizer Inc. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • Kikelj, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry. [Link]

Sources

Preparation of 2-Substituted Cyclopropanecarboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Strained Ring

2-Substituted cyclopropanecarboxylic acids are a privileged structural motif in modern chemistry, particularly within the realms of drug discovery and materials science. The inherent ring strain of the cyclopropane ring imparts unique conformational rigidity and electronic properties, which can be leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic agents. Their utility as versatile synthetic intermediates further cements their importance in the synthetic chemist's toolbox. This guide provides an in-depth exploration of robust and field-proven protocols for the synthesis of these valuable compounds, focusing on the causality behind experimental choices to ensure both success and safety in the laboratory.

Strategic Approaches to Cyclopropane Synthesis

The construction of the 2-substituted cyclopropane ring can be achieved through several strategic disconnections. This guide will focus on three of the most powerful and widely adopted methods:

  • Transition-Metal-Catalyzed Cyclopropanation of Alkenes: A highly versatile method involving the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, typically based on rhodium or copper.[1]

  • Simmons-Smith Cyclopropanation: A classic and reliable method that utilizes an organozinc carbenoid to stereospecifically convert alkenes into cyclopropanes.[2]

  • Michael-Initiated Ring Closure (MIRC): A powerful strategy for the diastereoselective and enantioselective formation of cyclopropanes through a conjugate addition followed by an intramolecular cyclization. The Corey-Chaykovsky reaction is a prominent example of this approach.[3]

Protocol I: Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate

This method is particularly effective for the synthesis of 2-aryl and 2-alkenyl cyclopropanecarboxylic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. The reaction proceeds through a metal-carbene intermediate, which undergoes a concerted addition to the alkene.[1]

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the diazo compound with the rhodium(II) catalyst to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen gas.[1] This highly reactive electrophilic carbene is then transferred to the electron-rich double bond of the alkene in a concerted fashion, leading to the formation of the cyclopropane ring. The stereochemistry of the alkene is generally preserved in the product.[1]

Rhodium_Catalyzed_Cyclopropanation cluster_0 Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh₂(OAc)₄=CHCO₂Et (Rhodium Carbene) Rh2L4->Carbene + N₂CHCO₂Et - N₂ Diazo N₂CHCO₂Et (Ethyl Diazoacetate) Alkene R-CH=CH₂ (Alkene) Product 2-Substituted Cyclopropanecarboxylate Carbene->Product + R-CH=CH₂ Product->Rh2L4 Releases Product

Figure 1: Catalytic cycle for Rhodium(II)-catalyzed cyclopropanation.

Experimental Protocol: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [4]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Substrate Addition: Add styrene (2.0 mmol) to the catalyst solution.

  • Diazo Compound Addition: Prepare a solution of ethyl diazoacetate (2.2 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a few drops of acetic acid to decompose any unreacted diazo compound (cessation of gas evolution). Dilute the mixture with CH₂Cl₂, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 2-phenylcyclopropane-1-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid by heating with aqueous NaOH or LiOH in a mixture of THF and water, followed by acidic workup.

SubstrateCatalyst Loading (mol%)Diazo ReagentSolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee)Reference
Styrene0.5Ethyl DiazoacetateCH₂Cl₂8575:25N/A (achiral catalyst)[4]
1-Octene1.0Ethyl DiazoacetateCH₂Cl₂7870:30N/A (achiral catalyst)[1]
Acrylonitrile0.1tert-Butyl phenyldiazoacetateCH₂Cl₂96>95:597[5]

Protocol II: Simmons-Smith Cyclopropanation of α,β-Unsaturated Esters

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and reliability.[2] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its enhanced reactivity.

Mechanistic Rationale

The active cyclopropanating agent, (iodomethyl)zinc iodide (ICH₂ZnI), is generated in situ. This zinc carbenoid then reacts with the alkene in a concerted fashion through a "butterfly" transition state, transferring a methylene group to the double bond.[6] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6]

Simmons_Smith_Reaction cluster_1 Simmons-Smith Reaction Reagents Et₂Zn + CH₂I₂ Carbenoid ICH₂ZnI (Zinc Carbenoid) Reagents->Carbenoid Formation TS "Butterfly" Transition State Carbenoid->TS + Alkene Alkene R-CH=CH-CO₂R' (α,β-Unsaturated Ester) Alkene->TS Product 2-Substituted Cyclopropanecarboxylate TS->Product Corey_Chaykovsky_Reaction cluster_2 Corey-Chaykovsky Cyclopropanation Ylide Me₂S(=O)CH₂⁻ (Sulfur Ylide) Michael_Adduct Enolate Intermediate Ylide->Michael_Adduct 1,4-Addition Enone R-CH=CH-C(=O)R' (α,β-Unsaturated Carbonyl) Enone->Michael_Adduct Cyclopropane Cyclopropyl Ketone Michael_Adduct->Cyclopropane Intramolecular Ring Closure

Sources

Application Notes and Protocols: The Strategic Use of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Scaffolds

The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for novel fungicidal agents with unique modes of action.[1] The pyrimidine core is a well-established pharmacophore in agrochemicals, known for its broad-spectrum fungicidal activity.[1] Similarly, the cyclopropane moiety is a valuable structural motif, often imparting enhanced metabolic stability and target-binding affinity to bioactive molecules.[2] The strategic combination of these two fragments in the form of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid presents a versatile platform for the development of next-generation fungicides. This document provides a comprehensive guide for researchers on the application of this key intermediate in the synthesis of potent fungicidal agents, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: Amide Coupling to Yield Novel Fungicidal Carboxamides

The primary application of this compound in agrochemical synthesis is its use as a building block for the creation of novel fungicidal carboxamides. The general strategy involves the amide coupling of the carboxylic acid with a diverse range of amino-heterocycles. The bromine atom on the pyrimidine ring serves as a valuable handle for further chemical modifications, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

A prime example of this strategy is the synthesis of N-aryl and N-heterocyclic cyclopropanecarboxamides, a class of compounds that has demonstrated significant fungicidal potential.[3][4] The following protocol outlines a general yet robust procedure for the synthesis of a model fungicidal agent, N-(4-phenoxyphenyl)-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxamide.

Experimental Protocol: Synthesis of N-(4-phenoxyphenyl)-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxamide

This protocol is adapted from established methods for the synthesis of fungicidal carboxamides.[3][4]

Objective: To synthesize N-(4-phenoxyphenyl)-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxamide via amide coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound1402665-32-0243.06Various
4-Phenoxyaniline139-59-3185.22Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7118.97Merck
Triethylamine (TEA)121-44-8101.19Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93Acros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37VWR Chemicals

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.43 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.43 g, 0.88 mL, 12 mmol) dropwise to the suspension over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After 2 hours, cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 1-(5-bromopyrimidin-2-yl)cyclopropanecarbonyl chloride, which should be used immediately in the next step.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step for the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation. Conducting the initial addition at 0 °C helps to control the exothermic reaction, and the subsequent reflux ensures the reaction goes to completion.

Step 2: Amide Coupling

  • In a separate 250 mL round-bottom flask, dissolve 4-phenoxyaniline (1.85 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in anhydrous DCM (50 mL).

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude 1-(5-bromopyrimidin-2-yl)cyclopropanecarbonyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the stirred solution of 4-phenoxyaniline and triethylamine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

Causality Behind Experimental Choices: Triethylamine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. The slow, dropwise addition of the acid chloride at low temperature helps to prevent side reactions and control the exothermicity of the reaction.

Step 3: Work-up and Purification

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid chloride and neutralize excess acid.

  • Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-phenoxyphenyl)-1-(5-bromopyrimidin-2-yl)cyclopropanecarboxamide.

Expected Yield and Characterization:

The expected yield of the final product is typically in the range of 70-85%. The structure and purity of the synthesized compound should be confirmed by NMR and MS analysis.

ParameterExpected Value
¹H NMR (CDCl₃) δ (ppm): 8.7 (s, 2H, pyrimidine-H), 7.8 (s, 1H, NH), 7.4-7.0 (m, 9H, aromatic-H), 1.8-1.6 (m, 4H, cyclopropane-H).
¹³C NMR (CDCl₃) δ (ppm): 170 (C=O), 160 (pyrimidine-C), 158 (pyrimidine-C), 157 (aromatic-C), 155 (aromatic-C), 137 (aromatic-C), 130 (aromatic-C), 124 (aromatic-C), 120 (aromatic-C), 119 (aromatic-C), 118 (pyrimidine-C), 30 (cyclopropane-C), 15 (cyclopropane-CH₂).
MS (ESI) m/z: 410.0 [M+H]⁺, 412.0 [M+H]⁺ (isotopic pattern for Br).

Proposed Mechanism of Action

While the specific biological target of a novel fungicide derived from this compound would require experimental validation, the existing literature on pyrimidine-based fungicides provides strong indications of potential mechanisms of action.

  • Inhibition of Mitochondrial Respiration: A significant number of pyrimidine fungicides act as inhibitors of the mitochondrial respiratory chain.[1] Specifically, they have been shown to target Complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and leading to a depletion of cellular ATP, ultimately causing fungal cell death.[1]

  • Disruption of Endoplasmic Reticulum (ER) Function: Recent studies on novel pyrimidine-based antifungals have revealed an alternative mechanism involving the disruption of the endoplasmic reticulum.[4][5] This can lead to the accumulation of unfolded proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis.

The diagram below illustrates the potential sites of action for a fungicide derived from this compound.

Caption: Potential Mechanisms of Action of Pyrimidine-Cyclopropane Fungicides.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold offers numerous avenues for optimization. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. Furthermore, a diverse library of amines can be utilized in the amide coupling step to probe the binding pocket of the target enzyme. This systematic approach will be instrumental in identifying lead compounds with enhanced potency, broader spectrum of activity, and improved safety profiles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward and efficient synthetic protocols, coupled with the potential for multiple mechanisms of fungicidal action, make this intermediate a compelling starting point for the development of next-generation crop protection agents. The detailed application notes and protocols provided herein are intended to empower researchers to explore the full potential of this promising scaffold in the ongoing effort to ensure global food security.

References

  • Fungicidal pyridyl cyclopropane carboxamides.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.
  • Fungicidal pyridyl cyclopropane carboximides.
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid | CAS 1382486-27-2. Benchchem.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Iranian Chemical Society.

Sources

Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Throughput Screening Assays for Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a vast array of biologically important molecules, including nucleic acids and vitamins.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in the quest for novel therapeutics.[1][2] From anticancer agents like 5-fluorouracil to kinase inhibitors that have revolutionized oncology, the pyrimidine core is a recurring motif in numerous FDA-approved drugs.[3][4] High-throughput screening (HTS) serves as the engine for discovering new pyrimidine-based drug candidates, enabling the rapid evaluation of large and diverse chemical libraries against a multitude of biological targets.[5][6] This guide provides a comprehensive overview of HTS methodologies tailored for the identification and characterization of bioactive pyrimidine derivatives, offering both foundational principles and detailed, actionable protocols for researchers in drug discovery.

Pillar 1: Assay Selection - The Rationale Behind the Method

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological question being asked, the nature of the target, and the desired throughput. For pyrimidine derivatives, which often target specific enzymes or cellular pathways, the assays can be broadly categorized into three types: biochemical, cell-based, and biophysical.

  • Biochemical Assays: These assays are reductionist in nature, measuring the direct interaction between a compound and a purified molecular target, such as an enzyme or receptor.[7] They are ideal for primary screening to identify potent inhibitors of a specific protein. Given that a significant number of pyrimidine derivatives are designed as kinase inhibitors, in vitro kinase assays are a prime example of this category.[8][9]

  • Cell-Based Assays: These assays assess the effect of a compound on a whole, living cell.[10] This provides a more physiologically relevant context, as the compound must cross the cell membrane and act on its target within the complex cellular milieu. Common readouts include cell viability, proliferation, apoptosis, or the modulation of a specific signaling pathway.[11][12]

  • Biophysical Assays: Often employed in fragment-based drug discovery (FBDD), these highly sensitive techniques directly measure the physical interaction between a compound and its target protein.[13][14] They are particularly useful for detecting the weak binding of small "fragment" molecules, which can then be optimized into more potent leads.[13]

The following sections will provide detailed protocols for representative biochemical and cell-based assays, as these form the backbone of most HTS campaigns for pyrimidine libraries.

Biochemical Assays: A Protocol for In Vitro Kinase Inhibition

Causality: Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.[8] The pyrimidine scaffold is adept at mimicking the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[8] This protocol describes a common HTS-compatible luminescence-based assay to quantify the inhibition of a purified kinase by pyrimidine derivatives. The principle relies on measuring the amount of ATP remaining after the kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Protocol 1: Homogeneous Luminescent Kinase Assay

This protocol is designed for a 384-well plate format, suitable for HTS.[15][16]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (containing MgCl2 and other necessary cofactors)

  • ATP at a concentration near the Km for the kinase

  • Pyrimidine derivative library (typically dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • White, opaque 384-well assay plates

  • A plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each pyrimidine derivative from the library stock plates into the wells of the 384-well assay plate. Also, include wells for positive control (no enzyme or a known potent inhibitor) and negative control (DMSO vehicle only).[7]

  • Enzyme Addition: Prepare a solution of the purified kinase in the reaction buffer. Add 10 µL of this solution to each well of the assay plate, except for the "no enzyme" positive control wells.

  • Initiation of Kinase Reaction: Prepare a solution of the kinase substrate and ATP in the reaction buffer. Add 10 µL of this solution to all wells to start the reaction. The final assay volume is now 20 µL, and the final DMSO concentration should be kept low (<1%).[15]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation period should be within the linear range of the enzyme reaction.

  • Reaction Termination and Signal Generation: Add 20 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Detection: Incubate the plate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Analysis and Quality Control:

  • Normalization: The raw data from each well is normalized to the controls on the same plate. The percent inhibition is calculated using the formula: % Inhibition = 100 * (Lumi_negative_control - Lumi_sample) / (Lumi_negative_control - Lumi_positive_control)

  • Hit Identification: Compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "primary hits."

  • Quality Control (Z'-factor): The robustness of the assay is assessed by calculating the Z'-factor for each plate.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Data Presentation: Kinase Inhibition Profile
Compound IDTarget KinaseIC50 (µM)
PYR-001Kinase A0.15
PYR-002Kinase A1.20
PYR-003Kinase A> 50
PYR-004Kinase A0.08

Cell-Based Assays: A Protocol for Antiproliferative Activity

Causality: While a biochemical assay confirms target engagement, a cell-based assay validates that this engagement translates into a desired biological effect, such as inhibiting cancer cell growth.[11][19] This is a critical step, as factors like cell permeability and off-target effects can influence a compound's efficacy.[20] The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring drug-induced cytotoxicity by staining total cellular protein.[3]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is suitable for a 96- or 384-well format.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[19][21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader capable of measuring absorbance at ~510 nm

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a microplate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours). Include negative (vehicle) and positive (e.g., doxorubicin) controls.

  • Cell Fixation: After incubation, gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plates for 5 minutes and then read the absorbance at ~510 nm on a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the number of living cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[21]

Data Presentation: Antiproliferative Activity
Compound IDCell LineAssay TypeIC50 / GI50 (µM)Citation
Indazol-pyrimidine 4fMCF-7 (Breast)Cytotoxicity1.629[21]
Indazol-pyrimidine 4iMCF-7 (Breast)Cytotoxicity1.841[21]
Indazol-pyrimidine 4aA549 (Lung)Cytotoxicity3.304[21]
Thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)Cytotoxicity25.4[21]

Visualizing Workflows and Pathways

To ensure clarity and reproducibility, experimental workflows and the biological pathways under investigation must be clearly delineated.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Lib Compound Library (Pyrimidine Derivatives) HTS Primary HTS (Single Concentration) Lib->HTS AssayDev Assay Development & Miniaturization AssayDev->HTS HitID Primary Hit Identification HTS->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm Secondary Secondary/Orthogonal Assays Confirm->Secondary SAR SAR Analysis Secondary->SAR Lead Lead Compound SAR->Lead

Caption: A typical high-throughput screening workflow.[15][18]

Kinase_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion: From Hit to Lead

High-throughput screening is an indispensable tool in the discovery of novel pyrimidine-based therapeutics. The success of these campaigns relies on a deep understanding of the underlying biology of the target, the careful selection and optimization of an assay, and rigorous data analysis with stringent quality control. A biochemical assay provides the first crucial evidence of molecular interaction, while a subsequent cell-based assay validates the compound's activity in a biological context. By integrating these robust HTS protocols, researchers can efficiently navigate vast chemical libraries to identify promising pyrimidine derivatives, paving the way for the development of the next generation of medicines.[22]

References

  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery.
  • BenchChem. Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols.
  • BenchChem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
  • National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Establishing assays and small molecule screening facilities for Drug discovery programs. Available from: [Link]

  • ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • University of Oxford. Small Compound Screening Overview. Available from: [Link]

  • BenchChem. A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
  • BenchChem. A Researcher's Guide to Pyrimidine Screening: Statistical Analysis and Comparative Efficacy.
  • National Institutes of Health. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Available from: [Link]

  • National Institutes of Health. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Available from: [Link]

  • National Institutes of Health. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • Nature. Reporting data from high-throughput screening of small-molecule libraries. Available from: [Link]

  • National Institutes of Health. Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Available from: [Link]

  • National Institutes of Health. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Available from: [Link]

  • MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available from: [Link]

  • BenchChem. Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • National Institutes of Health. Applied Biophysical Methods in Fragment-Based Drug Discovery. Available from: [Link]

  • IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]

  • ACS Publications. Recent Developments in Fragment-Based Drug Discovery. Available from: [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

  • National Institutes of Health. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Available from: [Link]

  • Bioscience Horizons. Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]

  • National Institutes of Health. Pyrimidine Analogs. Available from: [Link]

  • ACS Publications. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available from: [Link]

  • National Institutes of Health. HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Available from: [Link]

  • ResearchGate. Pyrimidine: a review on anticancer activity with key emphasis on SAR. Available from: [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. Available from: [Link]

  • National Institutes of Health. Assay development and high-throughput antiviral drug screening against Bluetongue virus. Available from: [Link]

  • ScienceDirect. Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. Available from: [Link]

  • National Institutes of Health. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Available from: [Link]

  • National Institutes of Health. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Available from: [Link]

  • ResearchGate. High-throughput Assays for Promiscuous Inhibitors. Available from: [Link]

  • Taylor & Francis Online. Pyrimidine analogue – Knowledge and References. Available from: [Link]

  • BenchChem. Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Available from: [Link]

  • ResearchGate. Chemical structures of selected pyrimidine analogs (86 and 87). Available from: [Link]

Sources

Application Note: A Guide to Developing Cell-Based Assays for Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Carboxylic Acids in Therapeutics

Carboxylic acids represent a cornerstone of biochemistry and medicinal chemistry. This functional group is integral to a vast array of endogenous molecules, including amino acids and metabolic intermediates, and is a key pharmacophore in many therapeutic agents.[1] The ability of the carboxyl group to participate in hydrogen bonding and electrostatic interactions makes it critical for molecular recognition at biological targets. However, its ionizable nature at physiological pH presents unique challenges for drug development, impacting membrane permeability, metabolic stability, and potential toxicity.[1][2][3][4]

Developing novel carboxylic acid-based drugs necessitates a deep understanding of their cellular effects, from receptor engagement and cellular uptake to downstream metabolic consequences and potential cytotoxicity. Cell-based assays provide an indispensable platform for this characterization, offering a more biologically and physiologically relevant system than simple biochemical assays.[5][6] These assays allow for the investigation of a compound's mechanism of action (MOA) within a living cellular environment, preserving the complex signaling pathways and interactions that govern a drug's ultimate effect.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of cell-based assays tailored to the unique properties of novel carboxylic acids. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each assay is a self-validating system capable of generating robust and reliable data.

Chapter 1: The Foundation - Assay Design and Validation Principles

Before delving into specific protocols, it is crucial to establish a robust experimental foundation. The quality and reproducibility of any cell-based assay hinge on careful planning, cell model selection, and rigorous validation.

The Central Role of the Cell Model

The choice of cell line is the most critical decision in assay development. The selected line must be biologically relevant to the intended therapeutic target.[5] For instance, if a carboxylic acid is hypothesized to target a receptor expressed in hepatocytes, a liver-derived cell line like HepG2 would be appropriate.

Key Considerations for Cell Line Selection:

  • Target Expression: The cell line must endogenously express the target of interest (e.g., a specific G-protein coupled receptor or transporter). Alternatively, recombinant cell lines overexpressing the target can be engineered.

  • Phenotypic Relevance: The cells should exhibit a measurable physiological response that reflects the drug's intended MOA.

  • Growth Characteristics & Robustness: The cell line should be easy to culture, maintain, and handle consistently to ensure assay reproducibility.[5][7] Meticulous attention to cell morphology, growth stage, and plating density is essential for reliable results.[8]

The Assay Development Workflow

A systematic approach to assay development ensures that the final protocol is sensitive, robust, and fit for its purpose. This workflow involves optimization of various parameters to achieve a suitable assay window for identifying "hits" or characterizing compounds.

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation A Select Relevant Cell Line B Optimize Cell Seeding Density & Conditions A->B C Titrate Reagents & Optimize Incubation Times B->C D Define Positive & Negative Controls C->D E Determine Assay Window (S/B, Z'-Factor) D->E F Assess Reproducibility (Intra- & Inter-Assay) G Confirm Specificity (e.g., using Antagonists) H Screening of Novel Carboxylic Acids G->H I Dose-Response Analysis (EC50 / IC50 Determination) H->I

Caption: General workflow for cell-based assay development and validation.

Key Validation Metrics

To ensure trustworthiness, every assay must be validated to confirm it is acceptable for its intended purpose.[5][7]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal produced by a positive control to that of a negative control. A higher S/B ratio indicates a more robust assay.

  • Z'-Factor: A statistical measure of assay quality that accounts for both the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS).[9]

ParameterFormulaAcceptable RangeSignificance
Signal-to-Background Mean(Signal) / Mean(Background)> 3Indicates a clear distinction between positive and negative responses.
Z'-Factor 1 - [3*(SDSignal + SDBackground) / |MeanSignal - MeanBackground|]0.5 – 1.0Confirms the assay is robust and suitable for screening.

Chapter 2: Targeting Cell Surface Receptors - GPCR Activation Assays

Many short-chain carboxylic acids are endogenous ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.[10][11] Therefore, a primary step in characterizing a novel carboxylic acid is to determine if it activates a GPCR and, if so, through which signaling pathway.

GPCRs trigger distinct intracellular signaling cascades depending on the Gα subunit they engage (e.g., Gs, Gi, or Gq).[12] Assays that measure the production of downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) are powerful tools for elucidating these mechanisms.[11]

GPCR_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway Gs_Ligand Carboxylic Acid (Ligand) Gs_GPCR Gs-Coupled Receptor Gs_Ligand->Gs_GPCR Activates Gs_AC Adenylyl Cyclase (Effector) Gs_GPCR->Gs_AC Stimulates Gs_cAMP cAMP (Second Messenger) Gs_AC->Gs_cAMP Produces Gs_PKA PKA Activation Gs_cAMP->Gs_PKA Gs_Response Cellular Response (e.g., Gene Transcription) Gs_PKA->Gs_Response Gq_Ligand Carboxylic Acid (Ligand) Gq_GPCR Gq-Coupled Receptor Gq_Ligand->Gq_GPCR Activates Gq_PLC Phospholipase C (Effector) Gq_GPCR->Gq_PLC Stimulates Gq_IP3 IP₃ (Second Messenger) Gq_PLC->Gq_IP3 Gq_Ca ↑ Intracellular Ca²⁺ Gq_IP3->Gq_Ca Gq_Response Cellular Response (e.g., Muscle Contraction) Gq_Ca->Gq_Response

Caption: Simplified Gs and Gq GPCR signaling pathways.

Protocol 2.1: Gq-Coupled GPCR Activation via Calcium Flux Assay

This protocol measures the transient increase in intracellular calcium that occurs upon activation of Gq-coupled receptors. It uses a calcium-sensitive fluorescent dye that is loaded into the cells.

Rationale: The activation of the Gq pathway stimulates Phospholipase C (PLC), which produces inositol trisphosphate (IP₃).[12] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This rapid, detectable flux is a direct proxy for receptor activation.

Materials:

  • Cell line expressing the Gq-coupled receptor of interest

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (an anion-exchange transporter inhibitor that helps retain the dye inside the cells)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Positive control agonist and negative control antagonist

  • Novel carboxylic acid compounds

  • Fluorescence plate reader with kinetic reading capability and automated injection

Step-by-Step Methodology:

  • Cell Plating: Seed cells into the black, clear-bottom microplates at a pre-optimized density to achieve a confluent monolayer (typically 80-95%) on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂. Causality: A confluent monolayer ensures a consistent and strong fluorescent signal.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's protocol, typically containing the fluorescent dye and probenecid in HBSS/HEPES buffer.

  • Remove culture medium from the cells and add 100 µL (for 96-well) of dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Preparation: During the incubation, prepare a compound plate by diluting the novel carboxylic acids, positive control, and negative control to 2X the final desired concentration in HBSS/HEPES.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader, equilibrated to 37°C.

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second for 120 seconds). Excitation/Emission wavelengths should be appropriate for the dye (e.g., ~490 nm / ~520 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument's injector will then add 100 µL of the 2X compound solution from the compound plate to the cell plate.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis: The response is calculated as the maximum fluorescence peak post-injection minus the baseline fluorescence. Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀.

Chapter 3: Characterizing Cellular Uptake – Transporter Assays

Due to their ionized state at physiological pH, many carboxylic acids require protein transporters to cross the lipophilic cell membrane efficiently.[13][14] Identifying which solute carrier (SLC) transporters are involved is crucial for understanding a compound's pharmacokinetics.

Transporter_Assay_Workflow A Plate cells expressing the transporter of interest B Incubate cells with a fluorescent substrate for the transporter A->B C Add novel carboxylic acid (potential inhibitor) B->C D Wash cells to remove extracellular substrate C->D E Measure intracellular fluorescence D->E F Analyze Data: Reduced fluorescence indicates inhibition of uptake E->F

Caption: Workflow for an SLC transporter inhibition assay.

Protocol 3.1: SLC Transporter Inhibition via Fluorescent Substrate Uptake

This assay determines if a novel carboxylic acid can inhibit the uptake of a known fluorescent substrate of a specific SLC transporter.

Rationale: This is a competitive inhibition assay. If the novel carboxylic acid binds to the transporter, it will compete with the fluorescent substrate, leading to reduced intracellular accumulation of the fluorescent signal. This provides a direct measure of the compound's interaction with the transporter.[15]

Materials:

  • Cell line overexpressing a specific SLC transporter (e.g., OATP, MCT) and a corresponding parental cell line as a control.

  • Clear-bottom 96-well plates.

  • Known fluorescent substrate for the transporter (e.g., a fluorescently labeled estrogen for OATP).

  • Known potent inhibitor of the transporter (positive control).

  • Uptake buffer (e.g., HBSS).

  • Lysis buffer.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed both the transporter-expressing and parental cell lines into 96-well plates and grow to confluence.

  • Assay Initiation: On the day of the assay, wash the cell monolayers twice with warm (37°C) uptake buffer.

  • Inhibition Step: Add 50 µL of uptake buffer containing the novel carboxylic acids or control inhibitors at 2X concentration. Incubate for 15-30 minutes at 37°C. Causality: This pre-incubation allows the test compound to bind to the transporter before the substrate is introduced.

  • Substrate Addition: Add 50 µL of uptake buffer containing the fluorescent substrate at a 2X concentration (typically at its Kₘ value).

  • Uptake Incubation: Incubate for a pre-determined time (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake for the substrate.

  • Terminate Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular substrate.

  • Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes on a plate shaker to release the intracellular contents.

  • Measurement: Transfer the lysate to a new plate (e.g., black plate for fluorescence) and measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Subtract the signal from the parental cells (non-specific uptake) from the transporter-expressing cells.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).

    • Plot percent inhibition vs. compound concentration to determine the IC₅₀.

Chapter 4: Measuring Proximal Cellular Effects – Intracellular pH Assays

The transport of a carboxylic acid into the cytosol can lead to a decrease in intracellular pH (pHi) as the acid dissociates, releasing a proton.[14] Monitoring pHi provides a direct, proximal readout of compound entry and cellular impact.

Rationale: Fluorescent dyes like BCECF-AM are membrane-permeant esters. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent, pH-sensitive form of the dye in the cytosol.[16] The dye's fluorescence emission is proportional to the pHi, allowing for real-time measurement of acidification upon compound addition.[17][18][19]

Protocol 4.1: Dynamic Measurement of Intracellular pH

Materials:

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

  • Pluronic F-127.

  • DMSO.

  • HBSS with 20 mM HEPES.

  • Nigericin and high-potassium buffer for standard curve calibration.

  • Fluorescence plate reader capable of ratiometric measurements (e.g., Ex: 490 nm / 440 nm, Em: 535 nm).

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a 5 µM BCECF-AM loading solution in HBSS/HEPES. Expert Tip: First, dissolve BCECF-AM in DMSO, then add an equal volume of 20% Pluronic F-127 to prevent precipitation before diluting in buffer.

  • Wash cells once with HBSS/HEPES and then incubate with the BCECF-AM solution for 30-60 minutes at 37°C.

  • Wash cells twice with HBSS/HEPES to remove extracellular dye. Add 100 µL of fresh buffer to each well.

  • Measurement:

    • Place the plate in a fluorescence reader set to 37°C.

    • Measure the ratio of fluorescence emission (535 nm) when excited at 490 nm (pH-sensitive) and 440 nm (isosbestic point).

    • Record a stable baseline ratio for 2-5 minutes.

    • Add the novel carboxylic acid and continue recording the ratio for 15-30 minutes to observe any changes in pHi.

  • Calibration (Optional but Recommended): At the end of the experiment, create a calibration curve by adding a high-K⁺ buffer containing the protonophore nigericin at various known pH values (e.g., 6.0, 6.5, 7.0, 7.5). This allows the conversion of fluorescence ratios to absolute pHi values.

  • Data Analysis: Plot the 490/440 excitation ratio over time. A decrease in the ratio indicates intracellular acidification.

Chapter 5: Assessing Cell Health – Cytotoxicity Assays

A critical step for any potential therapeutic is to determine its cytotoxic profile. High concentrations of carboxylic acids can be detrimental to cells.[20] Simple, robust assays are used to measure cell viability and determine the concentration at which a compound becomes toxic.

Protocol 5.1: Cell Viability Assessment using Resazurin

Rationale: This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is directly proportional to the number of viable cells.

Materials:

  • Resazurin sodium salt solution.

  • Doxorubicin or another known cytotoxic agent (positive control).

  • Cell culture medium.

  • 96-well clear plates.

  • Fluorescence plate reader (Ex: ~560 nm, Em: ~590 nm).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a low to moderate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the novel carboxylic acids to the wells. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume) and mix gently.

  • Incubation: Incubate for 1-4 hours at 37°C until the vehicle control wells have turned a distinct pink color.

  • Measurement: Measure the fluorescence at 590 nm with excitation at 560 nm.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" or potent toxin control as 0% viability.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits viability by 50%).

Assay TypePrincipleTypical ReadoutKey Information
Calcium Flux Gq activation leads to Ca²⁺ releaseKinetic FluorescenceGPCR activation, Potency (EC₅₀)
Transporter Uptake Competition for substrate bindingEndpoint FluorescenceTransporter interaction, Inhibition (IC₅₀)
Intracellular pH Proton release from compoundRatiometric FluorescenceCellular entry, Proximal effect
Resazurin Viability Metabolic reduction of dyeEndpoint FluorescenceCytotoxicity, Therapeutic window (IC₅₀)

Conclusion

The development of cell-based assays for novel carboxylic acids is a multi-faceted process that requires a systematic and mechanistically-driven approach. By moving from broad, functional screens like cytotoxicity to more specific assays targeting GPCRs, transporters, and intracellular pH, researchers can build a comprehensive pharmacological profile of their compounds. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic candidate. Rigorous validation and a clear understanding of the underlying biology are the cornerstones of this critical phase in drug discovery.[21][22]

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Zhang, J., & Kashket, S. (1997). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Oral Microbiology and Immunology, 12(6), 345–349.
  • The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays.
  • Angewandte Chemie. (2020). Fast Release of Carboxylic Acid inside Cells.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Korankye, M. (2022). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas.
  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • PPD, Inc. (2013). Development & Validation of Cell-based Assays.
  • Casal, M., et al. (2016). Carboxylic Acids Plasma Membrane Transporters in Saccharomyces cerevisiae.
  • Zhang, Q., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta, 996, 20-28.
  • Molecules. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • ResearchGate. (n.d.). Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability.
  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation.
  • Stratech. (n.d.). Intracellular pH.
  • International Journal of Molecular Sciences. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Frontiers in Pharmacology. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Molecules. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • Expert Opinion on Drug Metabolism & Toxicology. (2008). Metabolic activation of carboxylic acids.
  • Journal of Biomolecular Screening. (2009). Monitoring intracellular pH changes in response to osmotic stress and membrane transport activity using 5-chloromethylfluorescein.
  • Cytometry. (1993). Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.
  • ResearchGate. (2010). Measurement of Intracellular pH.
  • ResearchGate. (2008). Metabolic activation of carboxylic acids.
  • ResearchGate. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling.
  • Methods in Molecular Biology. (2010). Measurement of Intracellular pH.
  • Wikipedia. (n.d.). High-throughput screening.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Journal of Biomedical Methods. (2022). A review for cell-based screening methods in drug discovery.
  • Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development.
  • BioIVT. (n.d.). Drug Transporter Assays.
  • Universidade do Minho. (2022).
  • MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid is a key building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutics. Its rigid cyclopropane scaffold and functionalized pyrimidine ring offer a unique three-dimensional structure for probing biological targets. This document provides a comprehensive, technically-grounded guide for the robust and scalable synthesis of this valuable intermediate. We will explore the underlying chemical principles, present a detailed, multi-gram scale protocol, and address critical considerations for process safety and optimization. The methodologies described herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: Significance and Synthetic Strategy

Substituted pyrimidines are a cornerstone of numerous pharmaceuticals due to their ability to act as bioisosteres and engage in hydrogen bonding with biological macromolecules.[1][2] The incorporation of a cyclopropane ring introduces conformational rigidity and a specific spatial arrangement of substituents, which can significantly enhance binding affinity and metabolic stability.[3] this compound, in particular, serves as a versatile intermediate where the bromine atom allows for further functionalization via cross-coupling reactions, and the carboxylic acid provides a handle for amide bond formation or other conjugations.

The primary challenge in synthesizing this molecule on a larger scale lies in the efficient and controlled formation of the C-C bond between the electron-deficient pyrimidine ring and the cyclopropane moiety. A direct cyclopropanation of a pyrimidine precursor is often challenging. Therefore, a more robust and scalable strategy involves the coupling of a suitable pyrimidine electrophile with a pre-formed cyclopropane nucleophile.

Our selected approach is a two-step synthesis beginning with the readily available and commercially accessible 2,5-dibromopyrimidine and diethyl 1,1-cyclopropanedicarboxylate. This route is advantageous for scale-up due to the use of stable intermediates, well-understood reaction classes, and purification methods amenable to large quantities.

Overall Synthetic Workflow

The synthesis is structured as a two-stage process: a nucleophilic aromatic substitution (SNAr) reaction followed by a saponification and decarboxylation sequence. This workflow is designed to be linear and efficient, minimizing complex purification steps.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagents & Workup cluster_3 Purification A Stage 1: SNAr Coupling Int1 Diethyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1,1-dicarboxylate A->Int1 Formation of Diester Intermediate B Stage 2: Hydrolysis & Decarboxylation C Final Product B->C Acidification & Decarboxylation P1 Crystallization C->P1 Isolation SM1 2,5-Dibromopyrimidine SM1->A SM2 Diethyl 1,1-cyclopropanedicarboxylate SM2->A SM3 Sodium Hydride (NaH) SM3->A Int1->B Saponification R1 NaOH / EtOH / H2O R1->B R2 HCl (aq) R2->B

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: The SNAr Pathway

The key bond-forming step is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing bromine atoms. The C2 position is particularly activated towards nucleophilic attack.

The reaction is initiated by the deprotonation of diethyl 1,1-cyclopropanedicarboxylate using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a stabilized carbanion. This carbanion then attacks the C2 position of 2,5-dibromopyrimidine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the bromide leaving group at the C2 position, yielding the coupled product.

G cluster_mechanism Key S-N-Ar Mechanism start Diethyl 1,1-cyclopropanedicarboxylate + NaH carbanion Cyclopropane Carbanion (Nucleophile) start->carbanion Deprotonation meisenheimer Meisenheimer Complex (Intermediate) carbanion->meisenheimer Nucleophilic Attack at C2 pyrimidine 2,5-Dibromopyrimidine (Electrophile) pyrimidine->meisenheimer product Diester Intermediate meisenheimer->product Loss of Bromide (Br⁻)

Caption: Simplified mechanism of the S-N-Ar coupling reaction.

Detailed Scale-Up Protocol

This protocol is optimized for a ~10-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of Diethyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1,1-dicarboxylate

Materials & Reagents:

  • 2,5-Dibromopyrimidine (1.0 eq, 23.8 g, 100 mmol)

  • Diethyl 1,1-cyclopropanedicarboxylate (1.1 eq, 20.5 g, 110 mmol)[4]

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 4.8 g, 120 mmol)

  • Anhydrous Tetrahydrofuran (THF), 400 mL

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reactor Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of nitrogen.

  • Base Suspension: Charge the flask with anhydrous THF (200 mL) and sodium hydride (4.8 g). Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (20.5 g) in anhydrous THF (100 mL). Add this solution dropwise to the stirred NaH suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the carbanion.

  • Electrophile Addition: Dissolve 2,5-dibromopyrimidine (23.8 g) in anhydrous THF (100 mL) and add it dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting 2,5-dibromopyrimidine is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Safety Note: Quenching unreacted NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution.[5]

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate as an oil or semi-solid. This material is typically of sufficient purity for the next step.

Part 2: Saponification and Decarboxylation to this compound

Materials & Reagents:

  • Crude Diester Intermediate from Part 1 (~100 mmol)

  • Ethanol (EtOH), 200 mL

  • Sodium Hydroxide (NaOH), (4.0 eq, 16.0 g, 400 mmol)

  • Deionized Water, 100 mL

  • Concentrated Hydrochloric Acid (HCl), (~37%)

  • Diethyl Ether

Procedure:

  • Saponification Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude diester intermediate in ethanol (200 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (16.0 g) in water (100 mL) and add this solution to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting diester (TLC/LC-MS).

    • Causality Note: The use of excess base and heat ensures the complete hydrolysis of both ester groups to the corresponding carboxylate salt.[6]

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Decarboxylation: Transfer the remaining aqueous solution to a 1 L beaker and cool to 0 °C in an ice bath. While stirring vigorously, slowly add concentrated HCl to acidify the solution to pH 1-2. Vigorous gas (CO₂) evolution will occur as the dicarboxylic acid intermediate decarboxylates.

    • Safety Note: Acidification is exothermic. Maintain cooling and add acid slowly.[7]

  • Product Precipitation: The final product will precipitate as a solid upon acidification. Continue stirring in the ice bath for 1 hour to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Process Parameters and Expected Results

The following table summarizes key quantitative data for the scale-up synthesis.

ParameterStage 1 (Coupling)Stage 2 (Hydrolysis)Overall
Scale 100 mmol~100 mmol100 mmol
Key Reagents 2,5-Dibromopyrimidine, Diethyl 1,1-cyclopropanedicarboxylate, NaHNaOH, HCl-
Solvent Anhydrous THFEtOH / Water-
Temperature 0 °C to 50 °CReflux (80-85 °C)-
Reaction Time 6-8 hours2-4 hours8-12 hours
Typical Yield 85-95% (crude)80-90%68-85%
Purity (by HPLC) >90% (crude)>98% (after crystallization)>98%
Final Product Mass --16.5 - 20.7 g

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon).

  • 2,5-Dibromopyrimidine: Irritant. Avoid contact with skin and eyes. Handle with gloves and safety glasses.[8]

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Can cause severe burns. Always wear appropriate gloves, lab coat, and eye/face protection.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and safety shower must be readily accessible.[7][8]

References

  • Wang, H.-X., et al. (2020). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Chemical Communications. Available at: [Link]

  • Feng, C., et al. (2016). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. Organic Letters. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • McCloskey, C. M., & Coleman, G. H. (1944). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

  • Singh, S. B. (2013). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromopyrimidine. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(5-Bromopyrimidin-2-YL)cyclopropane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylic acid core represents a confluence of two privileged structural motifs: the pyrimidine ring and the cyclopropane moiety. Pyrimidine derivatives are integral to a vast array of therapeutics, including anticancer and antiviral agents, owing to their ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] The incorporation of a cyclopropane ring, a small, strained carbocycle, offers a unique set of benefits. It introduces three-dimensionality and conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[4][5] Furthermore, the cyclopropyl group is known to improve metabolic stability and other pharmacokinetic properties.[4][6]

The subject molecule, this compound, is a versatile building block for the exploration of chemical space in drug discovery programs. The carboxylic acid function serves as a handle for the introduction of diverse substituents via amide bond formation, allowing for the probing of interactions with target proteins. Simultaneously, the bromine atom on the pyrimidine ring provides a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8] This dual functionality enables the systematic modification of the molecule at two distinct vectors, making it an ideal scaffold for comprehensive Structure-Activity Relationship (SAR) studies.

These application notes provide a detailed guide for the derivatization of this compound, focusing on two principal synthetic strategies: amide bond formation and Suzuki-Miyaura coupling. The protocols are designed to be robust and adaptable, providing researchers with the tools to generate diverse libraries of analogs for biological evaluation.

Derivatization Strategies for SAR Exploration

The derivatization of the parent molecule can be systematically approached to explore the impact of substituents on biological activity. The following sections detail the protocols for two key transformations.

Strategy 1: Amide Bond Formation at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification to explore interactions within the target's binding pocket. Amidation with a diverse panel of amines allows for the introduction of various functionalities, including charged groups, hydrogen bond donors/acceptors, and lipophilic/hydrophilic moieties.

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[9] Several coupling reagents are available, each with its own merits. For this protocol, we highlight the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). This combination is widely used due to its efficiency, mild reaction conditions, and the formation of a water-soluble urea byproduct that is easily removed during workup.[10] The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid and facilitate the reaction.[11]

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine of interest (1.1 eq), followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve EDC (1.5 eq) and HOBt (1.2 eq) in a small amount of anhydrous DMF.

  • Add the EDC/HOBt solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Data Presentation: Reagent Stoichiometry for Amide Coupling

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Amine1.1Nucleophile for amide bond formation
EDC1.5Carboxylic acid activating agent
HOBt1.2Suppresses side reactions and racemization
DIPEA2.5Non-nucleophilic base to neutralize the acid

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve Acid in DMF Add_Amine Add Amine & DIPEA Start->Add_Amine Add_Coupling_Reagents Add EDC/HOBt Solution Add_Amine->Add_Coupling_Reagents Stir Stir at RT (12-24h) Add_Coupling_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize by NMR & LC-MS Purify->Characterize

Caption: Workflow for the amide coupling derivatization.

Strategy 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

The bromine atom at the 5-position of the pyrimidine ring is an excellent handle for introducing aryl or heteroaryl substituents through the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine core and a boronic acid or ester, allowing for the exploration of a different region of chemical space compared to the amide coupling.[8][12]

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[8] A common and effective catalyst system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. A mixture of solvents, such as 1,4-dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.[8]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 1-(5-bromopyrimidin-2-YL)cyclopropyl amide derivative with an aryl or heteroaryl boronic acid.

Materials:

  • 1-(5-Bromopyrimidin-2-YL)cyclopropyl amide derivative

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer or microwave reactor

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask or microwave vial, add the 1-(5-bromopyrimidin-2-YL)cyclopropyl amide derivative (1.0 eq) and the boronic acid (1.2 eq).

  • Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the reaction vessel with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Alternatively, the reaction can be performed in a microwave reactor at a suitable temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Reagent Stoichiometry for Suzuki-Miyaura Coupling

ReagentMolar EquivalentsPurpose
1-(5-Bromopyrimidin-2-YL)cyclopropyl amide1.0Starting material
Boronic Acid1.2Source of aryl/heteroaryl group
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃2.0Base to activate the boronic acid

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Combine Combine Amide, Boronic Acid, Base, & Catalyst Degas Evacuate & Backfill with N2/Ar Combine->Degas Add_Solvents Add Degassed Dioxane/Water Degas->Add_Solvents Heat Heat to 80-100 °C (4-16h) Add_Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT & Dilute Monitor->Cool Reaction Complete Extract Extract with EtOAc Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize by NMR & HRMS Purify->Characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling derivatization.

Analytical Characterization of Derivatives

The structural integrity and purity of the synthesized derivatives must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful formation of the desired product. The appearance of new signals corresponding to the introduced amine or aryl/heteroaryl group and shifts in the signals of the parent scaffold provide definitive structural evidence.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for monitoring reaction progress and assessing the purity of the final compounds. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the synthesized derivative.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which is critical for accurate biological testing.

By employing these derivatization strategies and analytical techniques, researchers can efficiently generate and characterize libraries of this compound analogs for SAR studies, ultimately advancing the discovery of novel therapeutic agents.

References

  • Eur J Med Chem. 2025 Nov 5:297:117951. doi: 10.1016/j. ejmech. 2025.117951. Epub 2025 Jul 8.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • The Crucial Role of Cyclopropane Deriv
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021-06-25).
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023-08-03).
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
  • Application of Cyclopropane in Drug Discovery.cdr.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
  • Amide Synthesis - Fisher Scientific.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchG
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • This compound - CymitQuimica.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Amide coupling reaction in medicinal chemistry.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
  • This compound - ChemicalBook.
  • This compound | 1402665-32-0. (2025-07-04).
  • This compound - CAS:1402665-32-0.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchG
  • (PDF)
  • 1402665-32-0|this compound|BLD Pharm.
  • This compound(1402665-32-0) 1H NMR spectrum - ChemicalBook.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib - Indian Journal of Pharmaceutical Educ
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing).
  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed. (2024-06-15).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the purification challenges associated with 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid. This document offers troubleshooting guides in a question-and-answer format, addressing specific experimental issues, and a comprehensive FAQ section for broader inquiries.

Troubleshooting Guide: Experimental Challenges

This section is designed to address specific problems encountered during the purification of this compound.

Issue 1: Low Yield or Product Loss During Aqueous Work-up

Q: I am experiencing significant product loss during the acid-base extraction/aqueous work-up. What are the likely causes and how can I mitigate this?

A: Low recovery during aqueous work-up of a polar carboxylic acid like this compound is a common issue. The primary causes are typically related to its amphiphilic nature and potential for emulsion formation.

Probable Causes & Solutions:

  • Incomplete Protonation/Deprotonation: The carboxylic acid and the pyrimidine ring have distinct pKa values. Incomplete pH adjustment can lead to the compound being partially soluble in both the aqueous and organic layers.

    • Solution: When extracting into an aqueous basic solution (e.g., NaHCO₃ or NaOH), ensure the pH is at least 2 units above the pKa of the carboxylic acid (typically around 4-5). Conversely, when acidifying to extract into an organic solvent, lower the pH to at least 2 units below the pKa using an acid like HCl. Use a pH meter for accurate measurements.

  • Emulsion Formation: The presence of both a polar carboxylic acid and a brominated pyrimidine ring can lead to the formation of stable emulsions, trapping the product at the interface.

    • Solution: To break emulsions, you can add brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or mechanical stirring instead of vigorous shaking can prevent emulsion formation. In persistent cases, filtration through a pad of Celite® can be effective.

  • High Aqueous Solubility: Despite being a carboxylic acid, the pyrimidine moiety can impart some aqueous solubility, especially if the aqueous layer volume is large.

    • Solution: After acidifying the aqueous layer to precipitate the product for extraction into an organic solvent, perform multiple extractions with a smaller volume of a suitable solvent (e.g., ethyl acetate, dichloromethane) rather than a single large-volume extraction. This will more efficiently recover the product.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Q: My recrystallized this compound is still impure, or it oils out instead of crystallizing. What should I do?

A: Recrystallization can be challenging for polar molecules. The choice of solvent is critical, and the presence of certain impurities can inhibit crystal formation.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Solution: A systematic solvent screen is recommended. Common single-solvent systems for polar compounds include ethanol, isopropanol, or acetonitrile.[1] For this molecule, a two-solvent system is often more effective.[2] A good starting point is dissolving the compound in a "good" solvent like hot ethanol or methanol and then slowly adding a "poor" solvent like water or hexane until turbidity is observed.[2][3]

  • "Oiling Out": The compound may be melting before it dissolves or precipitating as a liquid.

    • Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Use a lower-boiling point solvent or a solvent mixture. Adding the "poor" solvent at a slightly lower temperature can also help.

  • Presence of Co-crystallizing Impurities: Impurities with similar polarity and structure can co-crystallize with the product.

    • Solution: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration.[4] For other co-crystallizing impurities, a preliminary purification step like a quick filtration through a short plug of silica gel might be necessary before recrystallization.

Recommended Recrystallization Solvents to Screen:

Solvent SystemRationale
Ethanol/WaterGood for polar compounds; water acts as an anti-solvent.[1]
IsopropanolOften provides good crystals for carboxylic acids.
AcetonitrileCan be effective for nitrogen-containing heterocycles.
Ethyl Acetate/HexaneA common system for moderately polar compounds.[3]
Issue 3: Poor Separation and Peak Tailing in Reverse-Phase HPLC

Q: I am trying to purify my compound using reverse-phase HPLC, but I'm getting poor retention and significant peak tailing. How can I improve my separation?

A: The high polarity of this compound makes it challenging for traditional C18 columns, often leading to poor retention and interaction with residual silanols, causing peak tailing.

Probable Causes & Solutions:

  • Insufficient Retention on C18: The compound is too polar to be sufficiently retained by the non-polar stationary phase.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes and are compatible with highly aqueous mobile phases.[2][4]

    • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is ideal for very polar compounds.[4]

  • Secondary Interactions with Stationary Phase: The acidic nature of the carboxylic acid and the basic nitrogens on the pyrimidine ring can lead to ionic interactions with the silica backbone of the column.

    • Solution: Mobile Phase Modification: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This will suppress the ionization of the carboxylic acid and protonate the pyrimidine nitrogens, leading to more consistent retention and improved peak shape.[3]

  • Inappropriate Mobile Phase Strength: A high percentage of organic solvent will elute the polar compound too quickly.

    • Solution: Start with a low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol in water with 0.1% formic acid) and gradually increase the concentration in a gradient elution.

Suggested Starting HPLC Conditions:

ParameterRecommendation
Column Polar-endcapped C18 or Phenyl column (e.g., Ascentis RP-Amide)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1 mL/min (for analytical scale)
Detection UV at 254 nm

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Without a specific synthetic protocol, we can anticipate impurities based on common synthetic routes for similar molecules. Potential impurities could include:

  • Unreacted Starting Materials: Such as a 2-substituted pyrimidine and a cyclopropane precursor.

  • Brominating Agent Residues: If bromination is a late-stage step, residual N-bromosuccinimide (NBS) or related byproducts may be present.[4]

  • Over-brominated or Isomeric Products: Depending on the reaction conditions, di-brominated pyrimidines or isomers could form.

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual ester.

  • Byproducts from Cyclization: The formation of the cyclopropane ring can sometimes lead to side reactions and related impurities.

Q2: How should I store this compound?

A2: Based on supplier recommendations for similar compounds, it should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is often recommended to minimize degradation.[5]

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR and ¹³C NMR: To confirm the structure and identify any major organic impurities.

  • LC-MS: To determine the mass of the compound and detect impurities, even at low levels. A high-resolution mass spectrum can confirm the elemental composition.

  • HPLC with UV detection: To quantify the purity and resolve impurities. Using the HPLC method developed for purification is a good approach.

Q4: Can I use normal-phase chromatography for purification?

A4: While possible, normal-phase chromatography is generally less suitable for polar carboxylic acids due to strong interactions with the silica stationary phase, which can lead to irreversible adsorption and poor peak shapes. If you must use normal-phase, consider adding a small amount of acetic or formic acid to the mobile phase to mitigate these effects. However, reverse-phase or HILIC are generally the preferred methods.

Visualized Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Primary Purification Method cluster_2 Analysis & Final Product Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in Org. Solvent Washed_Product Partially Purified Product Extraction->Washed_Product Isolate Product Recrystallization Recrystallization Washed_Product->Recrystallization Chromatography Chromatography Washed_Product->Chromatography Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Oil Pure Amorphous Solid/Oil Chromatography->Pure_Oil Analysis NMR, LC-MS, HPLC Pure_Solid->Analysis Purity Check Pure_Oil->Analysis Purity Check HPLC_Troubleshooting Start Poor HPLC Separation Problem1 Poor Retention? Start->Problem1 Problem2 Peak Tailing? Start->Problem2 Solution1a Use Polar-Embedded/ Endcapped Column Problem1->Solution1a Yes Solution1b Try HILIC Problem1->Solution1b Yes Solution1c Decrease Organic Content in Mobile Phase Problem1->Solution1c Yes Solution2a Add Acidic Modifier (Formic Acid/TFA) Problem2->Solution2a Yes End Improved Separation Solution1a->End Solution1b->End Solution1c->End Solution2a->End

Caption: Decision tree for troubleshooting HPLC purification issues.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid. Org. Synth. 1944, 24, 36. DOI: 10.15227/orgsyn.024.0036. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide a detailed synthesis protocol, address common experimental challenges through a troubleshooting Q&A, and offer insights to help you improve your reaction yields and product purity.

Core Synthesis Protocol

The most common and reliable route to this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,5-dibromopyrimidine with a cyclopropanecarboxylate ester.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

This approach leverages the high electrophilicity of the C2 position on the pyrimidine ring, which is activated by the two halogen substituents.[1]

Step-by-Step Experimental Procedure

Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate

  • To a dry, nitrogen-purged round-bottom flask, add anhydrous tetrahydrofuran (THF).

  • Add ethyl cyclopropanecarboxylate (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) while maintaining the temperature below -70 °C. Stir for 30 minutes to generate the enolate.

  • In a separate flask, dissolve 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous THF.

  • Add the 2,5-dibromopyrimidine solution dropwise to the cold enolate solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.[2] Using LiOH is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes lead to cleaner reactions with fewer side products.[2]

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).

  • The carboxylic acid product will precipitate out of the solution. If it oils out, extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Filter the solid precipitate and wash with cold water.

  • Dry the solid product under vacuum to obtain the final this compound.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the synthesis.

Diagram: General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common synthesis problems.

G cluster_start Start cluster_reaction Step 1: SₙAr Reaction cluster_hydrolysis Step 2: Hydrolysis cluster_solution Solution start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (2,5-dibromopyrimidine, ester, base) start->check_reagents Is starting material consumed? hydrolysis_incomplete Incomplete Hydrolysis? start->hydrolysis_incomplete Is ester intermediate formed? check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Reactions (e.g., dialkylation, decomposition) check_conditions->side_reactions Conditions OK optimize_base Optimize Base/Solvent System side_reactions->optimize_base Side products identified optimize_base->hydrolysis_incomplete increase_time_temp Increase Reaction Time or Temp hydrolysis_incomplete->increase_time_temp Yes workup_issue Check Work-up pH hydrolysis_incomplete->workup_issue No, starting ester remains change_base Switch Base (e.g., NaOH, KOH) increase_time_temp->change_base Still incomplete success Successful Synthesis change_base->success purification_issue Purification Difficulty workup_issue->purification_issue pH is correct recrystallize Recrystallize Product purification_issue->recrystallize Impure product recrystallize->success

Caption: A logical flowchart for troubleshooting the synthesis.

Questions & Answers

Issue 1: Low or no yield in the SNAr reaction (Step 1).

  • Q: My TLC/LC-MS shows mostly unreacted 2,5-dibromopyrimidine. What went wrong?

    • A: This strongly suggests a problem with the formation or stability of your cyclopropanecarboxylate enolate.

      • Base Activity: Ensure your strong base (LDA, NaHMDS) is fresh and has been properly stored. These reagents are highly sensitive to moisture and air. Titrating the base before use is highly recommended.

      • Temperature Control: The enolate formation is highly temperature-sensitive. Ensure the temperature is maintained at or below -70 °C during the addition of the base and the pyrimidine substrate. Higher temperatures can lead to base decomposition or unwanted side reactions.

      • Solvent Purity: The THF must be anhydrous. The presence of water will quench the strong base, preventing enolate formation. Use freshly distilled THF or a commercial anhydrous grade solvent.

  • Q: I'm observing multiple unidentified spots on my TLC plate. What are the likely side reactions?

    • A: Several side reactions can occur:

      • Self-condensation of the ester: This can happen if the enolate is allowed to warm up before the 2,5-dibromopyrimidine is added.

      • Dialkylation: It's possible for a second molecule of the cyclopropane ester to displace the remaining bromine at the C5 position, though this is generally less favorable.

      • Decomposition: Pyrimidine rings can be susceptible to decomposition under very strong basic conditions, especially if the reaction is allowed to run for too long at elevated temperatures.[3] Consider reducing the reaction time or temperature.

Issue 2: The ester hydrolysis (Step 2) is not going to completion.

  • Q: After several hours, I still see a significant amount of the starting ester. How can I drive the reaction to completion?

    • A: Esters of cyclopropanecarboxylic acid can be more stable to hydrolysis than other alkyl esters.[4]

      • Increase Reaction Time/Temperature: The most straightforward approach is to extend the reaction time. If the reaction is still sluggish, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.[5]

      • Increase Base Equivalents: Add an additional equivalent of LiOH to ensure the base is not the limiting reagent.

      • Solvent Choice: While THF/water is common, using methanol or ethanol as a co-solvent can sometimes improve solubility and reaction rates. However, be aware of the potential for transesterification if the reaction is not driven to completion.[2]

Issue 3: Difficulty with product purification and isolation.

  • Q: During the acidic work-up of the hydrolysis, my product oiled out instead of precipitating as a solid. How can I isolate it?

    • A: "Oiling out" is common for products that have a lower melting point or are not highly crystalline.

      • Extraction: Do not try to filter the oil. Instead, perform an extraction with an organic solvent like ethyl acetate or dichloromethane. The carboxylic acid will move into the organic layer.

      • Solvent Removal: Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. Be gentle with heating to avoid decomposition. The resulting oil or semi-solid is your crude product.

      • Trituration/Recrystallization: Try triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate. This can often induce crystallization. If that fails, attempt a full recrystallization from a suitable solvent system.

  • Q: My final product is a brownish color and the purity is low. How can I clean it up?

    • A: Color impurities often arise from decomposition products.

      • Acid-Base Extraction: A classic method for purifying carboxylic acids is to dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash it with a basic aqueous solution (like saturated sodium bicarbonate) to form the salt, which will move to the aqueous layer.[6][7] Discard the organic layer containing neutral impurities. Then, re-acidify the aqueous layer with cold 1M HCl to precipitate the pure acid, which can be filtered or extracted.[6][7]

      • Recrystallization: If the product is solid, recrystallization is an excellent purification technique.[8] Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Process Optimization & Data

To achieve the highest possible yield, systematic optimization of reaction parameters is crucial. The choice of base and solvent in the SNAr step is particularly critical.

Table 1: Optimization of SNAr Reaction Conditions
EntryBase (eq.)SolventTemperature (°C)Time (h)Approx. Yield (%)Notes
1LDA (1.1)THF-78 to RT12~65%Standard conditions, reliable but may not be highest yielding.
2NaHMDS (1.1)THF-78 to RT12~75%Often gives higher yields due to less aggregation.
3KHMDS (1.1)THF-78 to RT12~70%Similar to NaHMDS, good alternative.
4NaH (1.5)DMF0 to 508~40%Lower yield, risk of side reactions at higher temps.
5NaHMDS (1.1)Toluene-78 to RT12~50%Lower solubility of intermediates can reduce yield.

Yields are approximate and will vary based on specific experimental execution and scale.

Diagram: Reaction Mechanism Overview

This diagram illustrates the key steps of the synthetic pathway.

G R1 2,5-Dibromopyrimidine Intermediate_Ester Ethyl 1-(5-bromopyrimidin-2-yl) cyclopropanecarboxylate R1->Intermediate_Ester SₙAr Reaction R2 Ethyl Cyclopropanecarboxylate Enolate Ester Enolate (Nucleophile) R2->Enolate + Base, THF, -78°C Base Strong Base (e.g., NaHMDS) Enolate->Intermediate_Ester SₙAr Reaction Product 1-(5-Bromopyrimidin-2-YL) cyclopropanecarboxylic acid Intermediate_Ester->Product 1. Hydrolysis 2. Acidification Hydrolysis_Reagent LiOH, H₂O/THF Hydrolysis_Reagent->Intermediate_Ester Acid_Workup HCl (aq) Acid_Workup->Product

Caption: Key steps in the synthesis of the target molecule.

References

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (n.d.). PubMed Central. Retrieved January 19, 2024, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. Retrieved January 19, 2024, from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved January 19, 2024, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega, 10(47), 57335-57347. Retrieved January 19, 2024, from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 19, 2024, from [Link]

  • Process for preparing 2,5-dibromopyrimidine. (1993). Google Patents.
  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 19, 2024, from [Link]

  • A kind of preparation method of 2-amino-4-bromopyrimidine. (2017). Google Patents.
  • Why are my ester hydrolysis not working. (2022, July 21). Reddit. Retrieved January 19, 2024, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 19, 2024, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved January 19, 2024, from [Link]

  • Hydrolysis product troubleshooting. (2022, January 18). Reddit. Retrieved January 19, 2024, from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved January 19, 2024, from [Link]

Sources

Technical Support Center: Bromination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to optimize your reactions effectively.

Section 1: Understanding the Landscape of Pyrimidine Bromination

The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including several pharmaceuticals. The introduction of a bromine atom, typically at the C-5 position, is a key step in the functionalization of this heterocycle, providing a versatile handle for subsequent cross-coupling reactions or other transformations. However, the electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic aromatic substitution.[1] This guide will help you anticipate and mitigate common side reactions to achieve clean and efficient brominations.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the bromination of pyrimidine rings, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion to the Desired Brominated Product

Symptoms: Starting material remains largely unreacted, or only trace amounts of the product are observed by TLC or LC-MS.

Potential Causes & Solutions:

  • Insufficient Ring Activation: The pyrimidine ring is inherently electron-deficient, making it less reactive towards electrophiles.[1]

    • Expert Insight: Electron-donating groups (EDGs) on the pyrimidine ring are often necessary to facilitate bromination. If your substrate lacks activating groups, the reaction may require more forcing conditions.

    • Solution:

      • Re-evaluate your substrate: Confirm the presence of activating groups (e.g., -OH, -OR, -NH2).

      • Increase reaction temperature: Carefully increasing the temperature can provide the necessary activation energy. For instance, direct bromination with Br₂ may require temperatures between 125-135°C.[1]

      • Use a more potent brominating system: Consider switching from a milder reagent like N-Bromosuccinimide (NBS) to a more reactive one, or using additives. The combination of 1,3-dibromo-5,5-dimethylhydantoin (DBH) with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to enhance bromination efficiency.[2]

  • Inactive Brominating Agent:

    • Expert Insight: Reagents like NBS can decompose over time, especially if not stored correctly. Impure NBS often appears yellow and can lead to inconsistent results.[3]

    • Solution:

      • Use freshly recrystallized NBS: This ensures the reagent is active and free of impurities that might interfere with the reaction.

      • Verify reagent quality: If possible, test the reagent on a known, reactive substrate to confirm its activity.

  • Inappropriate Solvent Choice:

    • Expert Insight: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or CH₃CN can often accelerate the reaction.[2]

    • Solution:

      • Solvent screening: If the reaction is sluggish, consider screening a panel of solvents. For DBH-mediated brominations, CH₃CN and DMF have been shown to be effective.[2]

      • Consider solubility: Ensure your starting material is sufficiently soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of Multiple Products & Side Reactions

Symptoms: TLC or LC-MS analysis shows multiple spots/peaks, indicating the formation of byproducts alongside or instead of the desired product.

Potential Causes & Solutions:

  • Over-bromination:

    • Expert Insight: The initial bromination product can sometimes be more reactive than the starting material, leading to the formation of di- or even tri-brominated species. For example, 5-bromouracil can react further with excess bromine to yield 5,5-dibromo-6-hydroxyhydrouracil.[4][5][6]

    • Solution:

      • Control stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point.

      • Slow addition: Add the brominating agent slowly, portion-wise, or via a syringe pump to maintain a low concentration of the electrophile in the reaction mixture.

      • Monitor the reaction closely: Track the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

  • Formation of Hydroxylated Intermediates:

    • Expert Insight: In aqueous or protic solvents, the reaction can proceed through a 5-bromo-6-hydroxy-hydropyrimidine intermediate.[4][5][6][7] This intermediate may be stable under certain conditions and require a separate dehydration step to yield the desired aromatic product.

    • Solution:

      • Acid-catalyzed dehydration: If you suspect the formation of the hydroxylated intermediate, an acidic workup or heating can facilitate dehydration to the 5-bromopyrimidine.[4][5][6]

      • Aprotic conditions: Performing the reaction under strictly anhydrous conditions can often prevent the formation of these intermediates.

  • Radical Side Reactions:

    • Expert Insight: When using reagents like NBS, radical pathways can compete with the desired electrophilic substitution, especially in the presence of radical initiators (like AIBN or light) or at high temperatures. This is more common for brominating substituents on the pyrimidine ring (allylic or benzylic positions) rather than the ring itself.[8][9][10]

    • Solution:

      • Exclude light and radical initiators: Unless a radical pathway is intended, conduct the reaction in the dark and avoid radical initiators.

      • Use radical inhibitors: In some cases, the addition of a radical scavenger can suppress unwanted side reactions.

Issue 3: Poor Regioselectivity

Symptoms: Formation of a mixture of constitutional isomers (e.g., bromination at C-2, C-4, or C-6 instead of the desired C-5).

Potential Causes & Solutions:

  • Electronic and Steric Effects:

    • Expert Insight: While C-5 is generally the most electron-rich position and favored for electrophilic attack, the directing effects of substituents on the ring play a crucial role.[1][11] Highly activating groups can sometimes lead to a loss of regioselectivity.

    • Solution:

      • Analyze your substrate: Carefully consider the electronic and steric influence of all substituents on the pyrimidine ring.

      • Modify reaction conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

      • Choice of brominating agent: Different brominating agents can exhibit different degrees of selectivity. It may be necessary to screen various reagents (e.g., NBS, DBH, Br₂) to find the optimal one for your specific substrate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of a uracil derivative?

A1: The bromination of uracil derivatives in aqueous acidic solution typically proceeds through a multi-step mechanism. Initially, there is a rapid electrophilic attack of bromine at the C-5 position to form a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate.[7] This intermediate then undergoes a slower, often acid-catalyzed, dehydration step to yield the final 5-bromouracil product.[4][7]

G Uracil Uracil Derivative Intermediate 5-Bromo-6-hydroxy- hydropyrimidine Intermediate Uracil->Intermediate + Br₂ + H₂O Bromine Br₂ Product 5-Bromouracil Product Intermediate->Product - H₂O (acid-catalyzed dehydration) H2O H₂O H_plus H⁺ (catalyst)

Q2: How can I avoid the formation of the 5,5-dibromo byproduct?

A2: The formation of 5,5-dibromo byproducts occurs when the initially formed 5-bromopyrimidine reacts further with the brominating agent.[4] To minimize this, you should:

  • Use a controlled amount of the brominating agent: Typically, 1.0 to 1.1 equivalents are sufficient.

  • Add the brominating agent slowly: This prevents a buildup of high concentrations of the electrophile.

  • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed.

  • Lower the reaction temperature: This can help to increase selectivity for the mono-brominated product.

Q3: Is it necessary to use a Lewis acid with DBH?

A3: While 1,3-dibromo-5,5-dimethylhydantoin (DBH) can brominate pyrimidine rings on its own, the addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the reaction rate and efficiency.[2] In some cases, this allows for lower reaction temperatures and shorter reaction times, which can help to minimize side reactions.

Q4: What are some "greener" alternatives to traditional bromination methods?

A4: Traditional methods often use hazardous reagents like molecular bromine and chlorinated solvents. Greener approaches aim to mitigate these risks.[3] Consider:

  • Safer brominating agents: Reagents like NBS and DBH are solids and generally safer to handle than liquid bromine.

  • Greener solvents: Replacing hazardous solvents with alternatives like ionic liquids or, in some cases, water, can reduce the environmental impact.[3]

  • Catalytic methods: Using catalysts can improve reaction efficiency and reduce the overall amount of reagents needed.

  • Flow chemistry: Generating the brominating agent in-situ in a continuous flow reactor can minimize the handling and storage of hazardous materials.[3]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

This protocol is a general starting point for the bromination of activated pyrimidine rings.

Materials:

  • Pyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Acetonitrile (MeCN) (2 mL)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the pyrimidine substrate in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water (10 mL).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Substrate in MeCN Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS Cool->Add_NBS Stir Stir at 0 °C for 30 min Add_NBS->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Brominated Pyrimidine Purify->Product

Protocol 2: Lewis Acid-Enhanced Bromination with DBH

This protocol is suitable for less reactive pyrimidine substrates.

Materials:

  • Protected pyrimidine nucleoside (e.g., 2′,3′,5′-tri-O-acetyluridine) (0.1 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.55 equiv., 0.055 mmol, 15.7 mg)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equiv., 0.055 mmol, 10 µL)

  • Dichloromethane (CH₂Cl₂) (1 mL)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the protected pyrimidine nucleoside in dichloromethane.

  • Add DBH to the solution.

  • Add TMSOTf to the reaction mixture.

  • Stir the reaction at ambient temperature for 6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup to quench the reaction.

  • Since the reaction is often clean in CH₂Cl₂, direct evaporation of the solvent after workup may yield the pure product.[2] If necessary, purify by column chromatography.

Quantitative Data Summary:

Brominating SystemSubstrate ExampleSolventTemp.TimeYieldReference
Br₂Pyrimidine HClNitrobenzene125-135°C2-6 hGood[1]
NBSActivated PyrimidineMeCN0°C30 min-[1]
DBH / TMSOTf2′,3′,5′-tri-O-acetyluridineCH₂Cl₂Ambient6 h94%[2]

References

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (n.d.). ResearchGate. [Link]

  • THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. (n.d.). Canadian Science Publishing. [Link]

  • Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils. (n.d.). Canadian Science Publishing. [Link]

  • THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. (n.d.). Canadian Science Publishing. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). National Institutes of Health. [Link]

  • Process for bromination of pyrimidine. (1976).
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters. [Link]

  • Reaction mechanism of uracil bromination by HBrO: a new way to generate the enol-keto form of 5-bromouracil. (2006). PubMed. [Link]

  • THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Bromination of Pyrimidines: A Simple Inexpensive Method. (2014). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2015). National Institutes of Health. [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cytosine Iminyl Radical (cytN•) Formation via Electron Induced Debromination of 5-Bromocytosine: A DFT and Gaussian 4 study. (2015). National Institutes of Health. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (n.d.). Nanjing Suru Chemical Co., Ltd. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • Bromination of pyrrolo[1,2-c]pyrimidines. (1971). Journal of the Chemical Society C: Organic. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). ResearchGate. [Link]

  • Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. (2007). ResearchGate. [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Navigating the Stability of Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with cyclopropanecarboxylic acid derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the unique stability challenges associated with these compounds. Our goal is to empower you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity and success of your experiments.

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often incorporated to enhance metabolic stability, improve binding potency, and confer conformational rigidity.[1][2][3] However, the inherent ring strain and unique electronic properties of the cyclopropyl group can also present specific stability challenges. This guide will delve into the nuances of handling and analyzing these fascinating molecules.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address common issues you may encounter during your research. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Question 1: My cyclopropanecarboxylic acid ester derivative is showing unexpected degradation in aqueous solution. What is the likely cause and how can I mitigate it?

Answer:

While cyclopropanecarboxylic acid esters are known to have enhanced hydrolytic stability compared to many other esters, they are not completely inert.[4][5] Degradation in aqueous solution is typically due to hydrolysis, which can be catalyzed by either acidic or basic conditions.[6][7]

Underlying Causality: The stability of the ester bond is influenced by the electronic properties of the cyclopropyl group, which provides hyperconjugative stabilization.[8][9] This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water. However, at extreme pH values, this stabilization can be overcome.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Hydrolytic Degradation A Degradation Observed in Aqueous Solution B Determine pH of the Solution A->B C Is pH < 4 or > 8? B->C D Adjust pH to Neutral Range (6-7.5) C->D Yes F Is the temperature elevated? C->F No E Consider Buffer Selection D->E E->F G Store at Lower Temperatures (e.g., 2-8°C) F->G Yes H Re-analyze for Degradants F->H No G->H I Issue Resolved H->I

Caption: Workflow for troubleshooting hydrolytic degradation.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).

  • Sample Preparation: Dissolve your cyclopropanecarboxylic acid derivative in each buffer to a known concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: If necessary, quench the reaction by adjusting the pH to neutral and/or cooling the sample on ice.

  • Analysis: Analyze the samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and any degradants.[10][11]

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH-rate profile and identify the optimal pH for stability.

Question 2: I'm observing the formation of impurities during the storage of my solid cyclopropanecarboxylic acid derivative. What could be the cause?

Answer:

While the parent cyclopropanecarboxylic acid is generally stable under recommended storage conditions, derivatives can be susceptible to degradation in the solid state.[12] The primary culprits are often exposure to light, heat, and atmospheric moisture, especially if the compound is hygroscopic. Incompatibility with excipients in a formulation can also be a factor.

Underlying Causality:

  • Photodegradation: The cyclopropane ring itself is not a strong chromophore, but other functional groups in the molecule can absorb light, leading to photochemical reactions. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[13]

  • Thermal Degradation: Elevated temperatures can provide the activation energy for decomposition reactions. The strained cyclopropane ring can be susceptible to thermal rearrangement or fragmentation, although this usually requires significant energy.

  • Oxidation: If the molecule contains oxidizable functional groups, exposure to air can lead to oxidative degradation.

Preventative Measures and Troubleshooting:

ParameterRecommended ActionRationale
Light Exposure Store in amber vials or light-resistant containers.Prevents initiation of photochemical degradation pathways.
Temperature Store at controlled room temperature or refrigerated (2-8°C), as determined by stability studies.Reduces the rate of thermally induced degradation.
Humidity Store in a desiccator or with a desiccant.Minimizes water absorption, which can facilitate hydrolysis or other degradation pathways.
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative degradation.

Experimental Protocol: Solid-State Stability Study

  • Sample Preparation: Place a known amount of your solid derivative in several vials.

  • Stress Conditions: Expose the vials to a range of conditions as per ICH guidelines (e.g., 40°C/75% RH, 25°C/60% RH, and photostability chamber).[13] Include a control sample stored at optimal conditions (e.g., -20°C in the dark).

  • Time-Point Analysis: At specified intervals, remove a vial from each condition.

  • Sample Analysis: Dissolve the solid material and analyze using a validated stability-indicating method (e.g., HPLC, LC-MS) to quantify the parent compound and any new impurities.[14]

  • Characterization of Degradants: If significant degradation is observed, attempt to identify the structure of the major degradants using techniques like mass spectrometry to understand the degradation pathway.

Question 3: My cyclopropane-containing drug candidate shows poor metabolic stability in vitro. I thought the cyclopropyl group was supposed to be metabolically robust?

Answer:

The cyclopropyl group is indeed often used to enhance metabolic stability by blocking sites of oxidation that would otherwise be susceptible in an analogous alkyl chain.[1][2] However, its presence does not guarantee complete metabolic inertness. The overall metabolic fate of a molecule is determined by its entire structure.

Potential Metabolic Pathways:

  • Metabolism at other sites: The metabolic enzymes (e.g., Cytochrome P450s) may be targeting other, more labile positions on the molecule.

  • Ring Opening: While less common, enzymatic ring opening of the cyclopropane ring can occur, particularly if the ring is activated by adjacent functional groups. There are known microbial degradation pathways that involve cyclopropane ring cleavage.[15]

Troubleshooting and Investigation Strategy:

G cluster_1 Investigating Metabolic Instability A Poor In Vitro Metabolic Stability Observed B Metabolite Identification Studies (LC-MS/MS) A->B C Identify Sites of Metabolism B->C D Is the cyclopropane ring the site of metabolism? C->D E Block metabolic 'hotspots' on other parts of the molecule D->E No F Modify substituents on the cyclopropane ring D->F Yes G Re-synthesize and re-test E->G F->G H Improved Stability G->H

Caption: Decision workflow for addressing metabolic instability.

Experimental Approach: Metabolite Identification

  • Incubation: Incubate your compound with liver microsomes or hepatocytes.

  • Sample Cleanup: After incubation, stop the reaction (e.g., with acetonitrile) and process the sample to remove proteins and other matrix components.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution LC-MS/MS to detect and characterize potential metabolites.

  • Data Analysis: Compare the mass spectra of the parent compound with those of the detected metabolites to identify biotransformations such as hydroxylation, oxidation, or conjugation. This will pinpoint the "metabolic hotspots" on your molecule.

By identifying where metabolism is occurring, you can devise a medicinal chemistry strategy to block these sites, which may or may not involve further modification of the cyclopropyl moiety itself.

Frequently Asked Questions (FAQs)

Q1: What are the best general storage conditions for cyclopropanecarboxylic acid and its simple derivatives?

For the parent cyclopropanecarboxylic acid, storage at 2-8°C is recommended. It should be kept in a tightly closed container in a dry and well-ventilated place.[12] For derivatives, stability can be highly variable. It is crucial to perform initial stability assessments, but as a general starting point, storage at low temperatures (2-8°C or -20°C) and protected from light is advisable.

Q2: Are there any known incompatibilities I should be aware of when formulating cyclopropanecarboxylic acid derivatives?

Yes, cyclopropanecarboxylic acid and its derivatives can be incompatible with strong bases and strong oxidizing agents.[12] Contact with strong bases can catalyze the hydrolysis of ester or amide derivatives, while strong oxidizing agents could potentially lead to the oxidative cleavage of the cyclopropane ring, although this is generally a high-energy process.[16]

Q3: How does the substitution on the cyclopropane ring affect stability?

Substituents can have a significant impact on stability. For instance, electron-withdrawing groups can influence the acidity of the carboxylic acid and the reactivity of adjacent functional groups. Fluorination has been shown to have a substantial effect on the stability and electronic properties of the cyclopropane ring.[17] The attachment of certain groups, like oxazolidinones, has been reported to create cyclopropene derivatives with exceptional long-term storage stability.[18][19]

Q4: What analytical techniques are most suitable for a forced degradation study of a novel cyclopropanecarboxylic acid derivative?

A stability-indicating HPLC method, typically using a C18 column (RP-HPLC), coupled with a photodiode array (PDA) detector is the workhorse for these studies.[10][11] The PDA detector is crucial for assessing peak purity and detecting the emergence of new degradant peaks. For identification of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[14]

Q5: Can the cyclopropyl group itself degrade under typical experimental conditions?

The cyclopropane ring is a saturated hydrocarbon system and is generally quite stable. It is resistant to mild acids, bases, and oxidizing/reducing agents. Degradation typically requires high energy input (e.g., high heat) or specific catalytic conditions.[16] However, in biological systems, enzymatic degradation pathways exist that can cleave the ring.[15] For most laboratory and pharmaceutical applications, the instability of a cyclopropanecarboxylic acid derivative is far more likely to stem from the carboxylic acid derivative functional group (e.g., ester, amide) or other parts of the molecule.

References
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • American Chemical Society. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Semantic Scholar. (n.d.). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Retrieved from a source providing information on the role of cyclopropane in pharmaceuticals.
  • Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC - NIH. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).
  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. [Link]

  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Semantic Scholar. (n.d.). Table I from The metabolism of cyclopropanecarboxylic acid. [Link]

  • Thermodynamics and polarity-driven properties of fluorin
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Bohrium. (2025, July 8).
  • TSFX. (n.d.). Hydrolysis of Esters and Amides.
  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006, May 29).
  • PubMed. (2008, June 6). Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]

  • Chemistry LibreTexts. (2021, January 15). 17.6: Hydrolysis of Esters and Amides.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
  • ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
  • ChemicalBook. (n.d.). 17994-25-1(1-Hydroxy-1-cyclopropanecarboxylic acid) Product Description.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges associated with this important class of molecules. Chiral 1,2,3-polysubstituted cyclopropanes are prevalent in natural products and bioactive compounds and are versatile building blocks for further chemical transformations.[1]

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: General Issues & Low Yield

Low conversion is a common hurdle in cyclopropanation reactions and can arise from various factors, irrespective of the specific method employed. A systematic approach to troubleshooting is essential.[2]

Question 1: My cyclopropanation reaction is showing low to no product formation. What are the first things I should check?

Answer:

When faced with a low-yielding or failed cyclopropanation, a systematic evaluation of your reagents and reaction setup is the most effective starting point.

Initial Checks:

  • Reagent Quality and Activity:

    • Catalyst/Reagent Inactivity: Metal catalysts (e.g., Rh, Cu, Pd) can degrade over time. Similarly, the zinc-copper couple used in Simmons-Smith reactions may be poorly activated.[3] Diazo compounds, often used in transition-metal-catalyzed reactions, can also decompose upon storage.[3]

      • Solution: Use freshly prepared or properly stored catalysts and reagents. For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated; ultrasonication can enhance activation.[4][5]

    • Purity of Starting Materials: Impurities in your alkene or dihaloalkane can inhibit the reaction.

      • Solution: Purify starting materials before use. For instance, use freshly distilled or high-purity diiodomethane for Simmons-Smith reactions.[4]

  • Reaction Conditions:

    • Moisture and Atmosphere: Many cyclopropanation reagents and intermediates are sensitive to air and moisture.[2][4]

      • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]

    • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the decomposition of reactive intermediates like carbenes or diazo compounds.[3]

      • Solution: Consult the literature for the optimal temperature range for your specific reaction. For many transition metal-catalyzed reactions with diazo compounds, slow, controlled addition of the diazo compound at or below room temperature is often effective.[3]

  • Substrate Reactivity:

    • Electron-Deficient Alkenes: The electrophilic zinc carbenoid in the Simmons-Smith reaction reacts sluggishly with electron-poor double bonds.[4] This can also be a challenge for some transition-metal-catalyzed systems.[6]

      • Solution: For Simmons-Smith reactions, consider using a more reactive reagent, such as that generated in the Furukawa modification (Et₂Zn and CH₂I₂).[4][7] The use of a nickel catalyst has also been shown to accelerate the cyclopropanation of electron-deficient alkenes.[4][8]

Below is a general workflow to diagnose low conversion issues:

G start Low Conversion Observed reagent_quality Check Reagent Quality (Purity, Activity) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity reagent_solution Use fresh/purified reagents. Activate Zn-Cu couple. reagent_quality->reagent_solution Issue Found conditions_solution Optimize temp & time. Ensure inert atmosphere. reaction_conditions->conditions_solution Issue Found substrate_solution Use more reactive reagents (e.g., Furukawa modification) or consider alternative catalyst. substrate_reactivity->substrate_solution Issue Found

Caption: General troubleshooting workflow for low conversion.

Question 2: I'm recovering a significant amount of my starting alkene. What adjustments should I consider?

Answer:

Recovery of starting material indicates incomplete conversion, which can often be addressed by adjusting the reaction stoichiometry and conditions.

  • Insufficient Reagent: The stoichiometry of your cyclopropanating agent may be too low.

    • Solution: Use a slight excess of the cyclopropanating reagent. For example, in a Simmons-Smith reaction, using 1.5-2.0 equivalents of the reagent is common.[4]

  • Short Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to proceed for a longer duration. Some reactions may require up to 24 hours.[4]

  • Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature.

    • Solution: While being mindful of reagent and product stability, a modest increase in temperature may improve the reaction rate. Running small-scale trials at various temperatures can help identify the optimum.[9]

Section 2: Issues with Selectivity

Controlling stereoselectivity is often a primary goal in the synthesis of substituted cyclopropanes. Unwanted side products can also complicate purification and reduce yields.

Question 3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The diastereoselectivity of a cyclopropanation reaction is highly dependent on the reaction mechanism and the structure of the substrate.

  • Directed Cyclopropanation: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can significantly influence the stereochemical outcome.[10][11] The zinc or samarium reagent can coordinate with the hydroxyl group, directing the addition of the methylene group to the same face of the double bond.[10][11]

    • Strategy: If your substrate contains a suitable directing group, ensure your reaction conditions favor this coordination. The use of certain reagents, like those in the Simmons-Smith reaction, is well-suited for this approach.[5]

  • Steric Effects: In the absence of a directing group, steric hindrance often controls the facial selectivity of the cyclopropanation.[10] The cyclopropanating agent will preferentially approach the less sterically hindered face of the alkene.[10]

    • Strategy: Analyze the ground-state conformation of your starting alkene to predict the more accessible face.

  • Catalyst and Ligand Choice (for transition-metal catalysis): The choice of metal and, crucially, the ligands coordinated to it can have a profound impact on diastereoselectivity.[12]

    • Strategy: Screen different catalysts and ligands. For example, in rhodium-catalyzed reactions, increasing the electron density at the catalyst by using acetamide ligands instead of acetates can enhance diastereoselectivity.[13] Chiral ligands can be employed to achieve high levels of both diastereo- and enantioselectivity.[13][14]

  • Reaction Mechanism: The stereochemistry of the starting alkene is generally preserved in the cyclopropane product.[7][15][16] This is because many cyclopropanation reactions, including the Simmons-Smith reaction, proceed through a concerted mechanism.[16][17][18] If you are observing a loss of stereoselectivity, it may indicate that a stepwise mechanism, possibly involving a radical intermediate, is occurring, which allows for bond rotation before ring closure.[9]

G start Poor Diastereoselectivity directing_group Is a directing group present? start->directing_group sterics Assess Steric Hindrance directing_group->sterics No directing_solution Utilize conditions that favor coordination (e.g., Simmons-Smith). directing_group->directing_solution Yes catalyst Transition-Metal Catalyzed? sterics->catalyst steric_solution Predict less hindered face. Modify substrate if possible. sterics->steric_solution catalyst_solution Screen different ligands and catalysts. Chiral ligands for asymmetric synthesis. catalyst->catalyst_solution Yes

Caption: Decision tree for improving diastereoselectivity.

Question 4: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The nature of byproducts often provides clues about the underlying side reactions. Identifying these can help in optimizing the reaction conditions.

Common Side ReactionPredominant Reaction TypeCause & IdentificationMitigation Strategy
Carbene Dimerization Transition metal-catalyzed reactions with diazo compounds.The metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes with itself. This is more likely at higher concentrations of the diazo compound. Byproducts are typically alkenes (e.g., diethyl maleate/fumarate from ethyl diazoacetate).[3]Slow, controlled addition of the diazo compound to the reaction mixture.[3]
C-H Insertion Transition metal-catalyzed reactions with diazo compounds.The carbene intermediate inserts into a C-H bond of the substrate or solvent. For example, reaction with cyclohexene can yield methylcyclohexenes in addition to the cyclopropane product.[3]The choice of metal and ligands is crucial. Copper catalysts often favor cyclopropanation over C-H insertion compared to some rhodium catalysts.[3]
[3+2] Cycloaddition Can occur with donor-acceptor cyclopropanes or when using vinyl or aryl diazo compounds.The metal carbene acts as a three-atom component in a cycloaddition with the alkene, leading to five-membered ring systems.[3]Modify the catalyst or substrate to disfavor this pathway.
Polymerization Reactions with electron-deficient alkenes.Electron-deficient alkenes can be prone to polymerization.[9]Lower the reaction temperature or use a higher dilution of the reactants.[9]
Ring-Opening GeneralThe strained cyclopropane ring can be susceptible to ring-opening, especially under harsh conditions (e.g., high heat, strong acids/bases).[9]Employ milder reaction conditions.[9]

Section 3: Method-Specific Troubleshooting

Simmons-Smith Cyclopropanation

This reaction is a widely used method for the cyclopropanation of alkenes.[2]

Question 5: My Simmons-Smith reaction is sluggish. What are the key parameters to check?

Answer:

The reactivity of the Simmons-Smith reagent is paramount for a successful reaction.

  • Activation of Zinc-Copper Couple: The zinc-copper couple must be properly activated to form the organozinc carbenoid.[16][17]

    • Solution: Ensure the zinc-copper couple is freshly prepared. The use of ultrasonication can improve the rate of formation of the organozinc compound.[5]

  • Reagent Quality: The purity of diiodomethane is critical.

    • Solution: Use freshly distilled or high-purity diiodomethane.[4]

  • Solvent Choice: The use of basic solvents can decrease the reaction rate.

    • Solution: Non-coordinating solvents such as dichloromethane (DCM) or dichloroethane (DCE) are recommended.[17]

  • Furukawa Modification: For less reactive alkenes, the classical Simmons-Smith reagent may not be sufficiently reactive.

    • Solution: The use of diethylzinc (Et₂Zn) and diiodomethane (the Furukawa modification) generates a more reactive carbenoid species and is often preferred for unfunctionalized or electron-deficient alkenes.[4][7]

Transition Metal-Catalyzed Cyclopropanation

These reactions, often utilizing diazo compounds, are powerful methods for forming cyclopropanes.[13]

Question 6: My rhodium-catalyzed cyclopropanation is slow or has stopped. Could the catalyst be deactivated?

Answer:

Yes, catalyst deactivation is a common issue in transition metal catalysis.

  • Catalyst Poisoning: If your substrate or other components of the reaction mixture contain functional groups that can act as strong ligands for the metal center, catalyst poisoning can occur. For example, thiols can bind strongly to rhodium, forming an inactive complex.[19]

    • Solution: If possible, protect or modify functional groups that could act as catalyst poisons. In some cases, specific additives can be used to mitigate deactivation. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deactivate poisonous nucleophiles in some rhodium-catalyzed cyclopropanations.[20]

  • Catalyst Degradation: The catalyst itself may not be stable under the reaction conditions.

    • Solution: Ensure the reaction is run at the recommended temperature and that the catalyst is handled and stored correctly.

Michael-Initiated Ring Closure (MIRC)

This method involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure.[21]

Question 7: I am having difficulty achieving high diastereoselectivity in my MIRC reaction. What factors are important?

Answer:

The stereochemical outcome of MIRC reactions is often determined during the intramolecular cyclization step.

  • Base and Reaction Conditions: The choice of base and solvent can influence the transition state of the ring-closing step.

    • Solution: Screen a variety of bases (both organic and inorganic) and solvents to find the optimal conditions for your specific substrate. For example, in the synthesis of dinitrile-substituted cyclopropanes, cesium carbonate was found to be a highly effective base.[22]

  • Steric Effects: The relative stereochemistry of the final product is often governed by steric interactions in the transition state. The substituents will arrange themselves to minimize steric strain.[22]

    • Solution: Analyze the potential transition states to predict the most likely diastereomer. The stereochemistry of the starting materials will also play a crucial role.

Section 4: Product Characterization

Question 8: How can I confirm the structure and stereochemistry of my substituted cyclopropane product?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of cyclopropanes.

  • ¹H NMR: Protons on a cyclopropane ring have characteristic upfield chemical shifts, typically in the range of 0.2 to 1.5 ppm, due to the ring's magnetic anisotropy.[23][24] The coupling constants (J-values) between cyclopropyl protons can provide valuable information about their relative stereochemistry (cis vs. trans).[25]

  • ¹³C NMR: The carbon atoms of the cyclopropane ring also appear in a characteristic region of the spectrum, often upfield of other sp³-hybridized carbons.[23]

  • 2D NMR: For complex molecules with significant signal overlap, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning the structure.[23]

  • X-ray Crystallography: If a suitable single crystal of your product can be obtained, X-ray crystallography provides definitive proof of its structure and absolute stereochemistry.[26]

References

  • Side reactions and byproduct formation in cyclopropan
  • Technical Support Center: Troubleshooting Simmons-Smith Cyclopropan
  • Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner.
  • Simmons-Smith Reaction | NROChemistry.
  • Simmons–Smith reaction - Wikipedia.
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
  • Simmons-Smith Reaction - Organic Chemistry Portal.
  • Simmons–Smith reaction – cyclopropan
  • Technical Support Center: Catalyst Deactivation in Cyclopropanethiol Synthesis - Benchchem.
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Public
  • Stereoselective Cyclopropan
  • Metal-catalyzed cyclopropan
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH.
  • Diastereoselective Synthesis of Cyclopropanes
  • Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes - Benchchem.
  • ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g.
  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions - Semantic Scholar.
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Public
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing).
  • Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine - MDPI.
  • Highly Enantioselective Cyclopropanation with Co(II)
  • Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation | The Journal of Organic Chemistry - ACS Public
  • "troubleshooting low conversion in cyclopropan
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).
  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes | Chemical Reviews.
  • US4154952A - Process for the production of substituted cyclopropane derivatives - Google P
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initi
  • A Comparative Guide to the Structural Elucidation of Heptyl-cyclopropane Using 2D NMR - Benchchem.
  • Cyclopropanation of Alkenes - Master Organic Chemistry.
  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC)
  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.
  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC - PubMed Central.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • The substituted cyclopropane motifs and representative bioactive...
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives | Journal of the American Chemical Society.
  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan
  • Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communic
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
  • Activation of cyclopropanes by transition metals - Wikipedia.

Sources

Technical Support Center: Analytical Method Development for 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid (CAS No. 1402665-32-0). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable analytical outcomes.

Introduction to this compound and its Analytical Significance

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring a brominated pyrimidine ring, a cyclopropane moiety, and a carboxylic acid group, presents specific challenges and considerations in analytical method development.[2][3] Accurate and precise analytical methods are crucial for monitoring reaction kinetics, assessing purity, quantifying impurities, and ensuring the overall quality of active pharmaceutical ingredients (APIs).

This guide will focus on the most common analytical techniques employed for this type of molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) Method Development: FAQs and Troubleshooting

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase HPLC method is typically the most suitable approach.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase C18 column is an excellent starting point. Given the presence of the carboxylic acid, an acidic mobile phase is necessary to suppress its ionization and achieve good peak shape. A typical starting condition would be a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[5]

Q2: How does the pH of the mobile phase affect the analysis?

A2: The mobile phase pH is a critical parameter. The carboxylic acid group has a pKa that dictates its ionization state. At a pH above its pKa, the molecule will be ionized (carboxylate), leading to poor retention on a reversed-phase column and potential peak tailing. By maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid, the molecule remains in its neutral, protonated form, enhancing retention and improving peak symmetry.

Q3: What detection wavelength should I use?

A3: The brominated pyrimidine ring contains a chromophore that should exhibit strong UV absorbance. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. A common starting point for pyrimidine-containing compounds is in the range of 220-280 nm.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Mobile phase pH too high.1. Lower Mobile Phase pH: Ensure the pH is at least 2 units below the analyte's pKa. Add 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. 2. Column Choice: Switch to a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize silanol interactions.
Inconsistent Retention Times Inadequate column equilibration; Fluctuations in mobile phase composition or temperature.1. Equilibration: Increase the column equilibration time between injections. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Temperature Control: Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.1. Blank Injections: Run a blank injection (mobile phase only) to identify the source of contamination. 2. Needle Wash: Optimize the needle wash solvent and procedure. A stronger solvent may be needed. 3. Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
Low Signal Intensity Incorrect detection wavelength; Low sample concentration; On-column degradation.1. Optimize Wavelength: Verify the UV maximum absorbance of the analyte. 2. Increase Concentration: If possible, increase the concentration of the sample. 3. Assess Stability: Investigate the stability of the analyte in the chosen solvent and mobile phase. The cyclopropane ring can be susceptible to opening under harsh conditions.[6]

Gas Chromatography (GC) Method Development: Applicability and Challenges

While HPLC is the primary technique, GC can be considered, but it presents significant challenges for this analyte.

Frequently Asked Questions (FAQs)

Q1: Can I analyze this compound by GC?

A1: Direct analysis by GC is not recommended. The carboxylic acid group makes the molecule polar and non-volatile. Additionally, the compound may be thermally labile and could degrade at the high temperatures of the GC inlet and column.

Q2: Is there a way to make the compound suitable for GC analysis?

A2: Yes, through derivatization. The carboxylic acid group can be converted to a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This adds a step to the sample preparation but can enable GC analysis, which may be useful for specific impurity profiling.

Troubleshooting Guide: GC Analysis (Post-Derivatization)
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Incomplete derivatization; Degradation in the inlet.1. Optimize Derivatization: Vary the reaction time, temperature, and reagent concentration for the derivatization step. 2. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization. 3. Use a Cooled Inlet: A programmed temperature vaporization (PTV) inlet can help minimize thermal stress on the analyte.
Multiple Peaks for the Analyte Side reactions during derivatization; On-column degradation.1. Purity of Reagents: Ensure the derivatizing agents are of high purity and free of water. 2. Inert Flow Path: Use a highly inert column and liner to prevent on-column degradation.

Spectroscopic Methods: Quick Identity Checks and Structural Confirmation

Spectroscopic techniques are invaluable for structural confirmation and can be used for qualitative analysis.

Frequently Asked Questions (FAQs)

Q1: What can I expect from the ¹H NMR spectrum?

A1: The ¹H NMR spectrum will provide key structural information. You should expect to see signals corresponding to the protons on the pyrimidine ring and the cyclopropane ring. The integration of these signals can confirm the relative number of protons in different parts of the molecule.[7]

Q2: How can Mass Spectrometry (MS) be used?

A2: Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for both quantification and impurity identification.[8] Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. The bromine atom will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic for identifying the molecule and its fragments.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized wavelength)

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

3. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the analyte peak should be not more than 2.0.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal (Purity, Assay, etc.) col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (Acidified Water/ACN) col_select->mp_select det_select Select Detector & Wavelength (UV-Vis @ 254 nm) mp_select->det_select initial_run Perform Initial Run det_select->initial_run eval Evaluate Peak Shape, Retention, Resolution initial_run->eval optimize Optimize Parameters (Gradient, pH, Temp) eval->optimize Not Acceptable validate Method Validation (ICH Guidelines) eval->validate Acceptable optimize->initial_run final Final Analytical Method validate->final

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa of Analyte? start->check_ph lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA) check_ph->lower_ph No check_col Is Column Overloaded or Degraded? check_ph->check_col Yes resolved Issue Resolved lower_ph->resolved reduce_conc Reduce Sample Concentration check_col->reduce_conc Yes replace_col Replace Column check_col->replace_col No reduce_conc->resolved replace_col->resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • ChemicalBook. This compound(1402665-32-0) 1H NMR spectrum.
  • BLD Pharm. 1402665-32-0|this compound.
  • BLDpharm. 827628-42-2|1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid.
  • 3W Pharm. This compound - CAS:1402665-32-0.
  • ChemicalBook. This compound.
  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • ChemicalBook. This compound | 1402665-32-0.
  • ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanecarboxylic acid | 827628-42-2.
  • NEB. PCR Troubleshooting Guide.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Journal of Applied Pharmaceutical Science.
  • American Pharmaceutical Review. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review.
  • Chemsrc.com. 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid Price.
  • IJRAR.org.
  • Google Patents.
  • Evotest. Buy 2-Bromo-1-methyl-cyclopropanecarboxylic acid (EVT-3062861) | 292623-33-7.
  • PubChem. 2,2-Dichloro-1-methanesulfinyl-3-methyl-cyclopropanecarboxylic acid [1-(4-bromo-phenyl)-ethyl]-amide | C14H16BrCl2NO2S | CID 9543529.
  • BLD Pharm. 7752-82-1|5-Bromopyrimidin-2-amine.

Sources

Technical Support Center: Managing Impurities in Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities in the production of pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find practical, in-depth answers to common challenges, troubleshooting guides for specific experimental issues, and validated protocols to ensure the quality and integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the origin, classification, and regulatory context of impurities in pyrimidine intermediate synthesis.

Q1: What are the primary sources of impurities in the synthesis of pyrimidine intermediates?

Impurities in pyrimidine intermediates can originate from multiple points in the manufacturing process. Understanding these sources is the first step in developing an effective control strategy.[1][2][3] They are broadly classified into organic and inorganic impurities.[1][4]

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis and appear in the final intermediate.[1][5][6] For instance, in a Biginelli reaction, impurities in the starting aldehyde or β-ketoester can lead to unwanted side products.[5][6]

  • By-products from Side Reactions: These are impurities that have a chemical structure related to the main intermediate. They form from competing or consecutive reactions, such as self-condensation of reactants, incomplete cyclization, or the formation of positional isomers.[1][5]

  • Intermediates: Unreacted intermediates from a previous step can be carried over into the final product if purification is inadequate.[1]

  • Degradation Products: The pyrimidine intermediate itself may degrade during manufacturing or storage due to factors like heat, light, oxidation, or pH instability, forming new impurities.[1][7][8]

  • Reagents, Ligands, and Catalysts: Residual catalysts (e.g., palladium, copper), ligands, or unreacted reagents used in the synthesis are common sources of both organic and inorganic impurities.[1][4]

Q2: How are impurity limits for pharmaceutical intermediates defined?

Impurity limits are governed by stringent regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The key document is ICH Q3A (R2) , which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10][11]

The thresholds are based on the maximum daily dose of the final drug and trigger specific actions:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory filings. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[4][10]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤2 g/day , this ranges from 0.10% to 0.5 mg, whichever is lower.[10]

  • Qualification Threshold: The level at which an impurity must be assessed for biological safety. This often requires toxicological studies.[4][10]

Table 1: ICH Q3A(R2) Thresholds for Impurities [4][10]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%

*Total Daily Intake, whichever is lower.

Q3: What is the difference between a common impurity and a genotoxic impurity (GTI)?

While both are undesirable, they are managed under different risk frameworks due to their potential harm.

  • Common Impurities: These are managed according to the ICH Q3A/B guidelines, with acceptance criteria based on qualification thresholds demonstrated through safety studies.[12] Their risk is typically dose-dependent.

  • Genotoxic Impurities (GTIs): These are compounds that can damage DNA, potentially causing mutations and leading to cancer.[13][14] Because they can pose a significant risk even at trace levels, they are controlled to much lower limits.[13] GTIs are managed under the ICH M7 guideline , which uses a "Threshold of Toxicological Concern (TTC)" of 1.5 µ g/day for lifetime exposure.[1][15] Common chemical classes with genotoxic potential include alkyl halides, nitrosamines, and epoxides.[15]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Q: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

The appearance of an unexpected peak requires a systematic investigation to identify its structure and origin. The goal is to gather enough information to classify it as a starting material, by-product, or degradation product.

Causality: A new peak indicates a change in the process—either an impurity in a new batch of starting material, a shift in reaction conditions promoting a side reaction, or degradation of the product during analysis or storage.[8]

The workflow below outlines a logical progression for identification.

G A Unknown Peak Detected in HPLC B Step 1: Verify System & Sample - Re-inject standard - Check blank injection - Assess sample stability A->B C Step 2: Preliminary Characterization (LC-MS) - Obtain Mass-to-Charge (m/z) - Propose molecular formula B->C D Peak Matches Known Compound? C->D E Yes D->E  Match F No D->F No Match G Identify as Known SM, Intermediate, or By-product E->G H Step 3: Forced Degradation Study - Expose API to acid, base, heat, light, oxidation - Does peak intensity increase? F->H I Step 4: Structural Elucidation - Isolate with Prep-HPLC - Analyze by high-res MS & NMR H->I J Structure Confirmed I->J K Identify as Degradation Product J->K Correlates with degradation study L Identify as Novel Process Impurity J->L No correlation

Caption: Workflow for identifying an unknown analytical peak.

Explanation of Workflow:

  • System Verification: First, rule out system-level issues. A contaminated solvent or faulty detector can create ghost peaks. Re-injecting a known standard confirms the retention time and response of your main compound.

  • LC-MS Analysis: The fastest way to get initial structural information is through Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18] The mass-to-charge ratio (m/z) provides the molecular weight of the impurity, allowing you to propose potential elemental compositions.

  • Forced Degradation: If the impurity is suspected to be a degradation product, a forced degradation study can provide strong evidence.[8] If the peak area increases significantly under specific stress conditions (e.g., acid hydrolysis), it confirms the impurity is a degradant.[8]

  • Isolation and Elucidation: For complete structural confirmation of an unknown, isolation via preparative HPLC is necessary to obtain a pure sample.[19] Subsequent analysis by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.[2][17][20]

Q: My reaction yield is low, and I'm generating a high level of a specific by-product. How can I minimize it?

High levels of by-products are typically a sign of suboptimal reaction conditions or poor raw material quality.[5][6] Minimizing them requires a root cause analysis approach.

Causality: Chemical reactions are a competition between the desired pathway and undesired side reactions. Factors like temperature, concentration, catalyst activity, and stoichiometry influence the rates of these competing reactions. A shift in any of these can favor the formation of a by-product.

G cluster_causes Potential Root Causes cluster_actions Troubleshooting Actions center High By-product Formation A Starting Material Purity center->A B Reaction Temperature center->B C Stoichiometry center->C D Catalyst/Reagent Activity center->D A1 - Qualify new batch of SMs - Test for known reactive impurities A->A1 Investigate B1 - Lower temperature to reduce side reactions - Ensure uniform heating (no hot spots) B->B1 Investigate C1 - Adjust molar ratios - Change order of addition C->C1 Investigate D1 - Use fresh catalyst/reagent - Check for degradation/hydrolysis of reagent D->D1 Investigate

Caption: Root cause analysis for excessive by-product formation.

Troubleshooting Steps:

  • Control Input Materials: The most effective control strategy is to ensure the purity of your starting materials.[7][20] An impurity in a raw material can act as a hidden reactant. Qualify all materials before use.

  • Optimize Reaction Conditions:

    • Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can often suppress by-product formation.

    • Stoichiometry: Vary the molar ratios of your reactants. For example, in some pyrimidine syntheses, a slight excess of one component (like urea) can push the equilibrium away from a self-condensation side reaction.[6]

    • Order of Addition/Rate: Controlled, slow addition of a reactive reagent can maintain a low instantaneous concentration, preventing dimerization or polymerization.

  • Evaluate Catalyst/Reagent Stability: Ensure catalysts are active and reagents have not degraded.[5] For example, amidine salts used in Pinner reactions can be hygroscopic and hydrolyze, leading to side reactions.[5]

Section 3: Key Experimental Protocols

This section provides detailed methodologies for essential analytical and purification workflows.

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol describes a starting point for developing a stability-indicating HPLC method to separate a pyrimidine intermediate from its potential impurities.

Objective: To achieve baseline separation (Resolution > 1.5) for the main peak and all known/potential impurities.

Materials:

  • HPLC system with UV/DAD detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of the pyrimidine intermediate in the diluent to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or DAD scan from 200-400 nm)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis and Optimization:

    • Inject the sample and analyze the chromatogram.

    • If peaks are poorly resolved: Lengthen the gradient time (e.g., from 20 to 40 minutes) to decrease the slope and improve separation.

    • If the main peak co-elutes with an impurity: Adjust the mobile phase pH by switching to a phosphate buffer (e.g., pH 3.0 or 7.0) to alter the ionization state and retention of acidic/basic compounds.

    • If peaks are too broad: Ensure the sample is dissolved in a diluent weaker than the initial mobile phase to prevent peak distortion.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Lab-Scale Recrystallization for Purification

Recrystallization is a powerful technique for removing small quantities of impurities from a solid intermediate.[3][21]

Objective: To identify a solvent system that dissolves the pyrimidine intermediate when hot but in which it is sparingly soluble when cold, while impurities either remain in solution or are insoluble in the hot solvent.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of the impure solid into several different test tubes.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) to each tube.

    • Heat the tubes in a water bath or on a hot plate, adding the solvent dropwise until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • Observe: A good solvent system will result in the formation of well-defined crystals upon cooling. Oiling out indicates the solvent is too good. No crystal formation means the compound is too soluble.

  • Scale-Up Procedure:

    • Place the impure intermediate in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent system and heat the mixture to boiling with stirring until the solid is fully dissolved. Use a minimal amount of hot solvent.

    • If colored impurities are present and known to be non-crystalline, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove it.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask further in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.

  • Purity Check: Analyze the purified material by HPLC or another suitable method to confirm the removal of the targeted impurities.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from a chemical analysis service provider.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • A scientific instrument and software company. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • PharmaGuru.co. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Austin Tommy. (2023). A Closer Look at Pyrimidine Synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
  • A pharmaceutical sciences journal. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals.
  • Pharma Knowledge Forum. (2024). Impurities Control Strategies In Pharmaceuticals: Why & How.
  • Aquigen Bio Sciences. (n.d.). Designing Stable Drug Formulations with Effective Impurity Control.
  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
  • PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
  • Benchchem. (n.d.). Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines.
  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • ResearchGate. (n.d.). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry.
  • PubMed. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation.
  • PubMed. (n.d.). Overview of genotoxic impurities in pharmaceutical development.
  • A pharmaceutical industry publication. (2019). Genotoxic impurities in pharmaceutical products.
  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives.
  • A life sciences company. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • Wikipedia. (n.d.). Pyrimidine.
  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
  • A university biochemistry resource. (1997). Purine and Pyrimidine Metabolism.
  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
  • A biopharmaceutical analysis company. (n.d.). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing.
  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinases have emerged as a pivotal class of drug targets, particularly in oncology and immunology.[1][2] Their role as central nodes in cellular signaling pathways makes them attractive for designing specific inhibitors to modulate disease states.[1][2] This guide provides a comparative analysis of a novel compound, 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, against a panel of well-characterized, FDA-approved Janus Kinase (JAK) inhibitors.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The subject of our focus, this compound, incorporates this key heterocycle, suggesting its potential as a kinase inhibitor. While public data on its specific biological activity is limited, its structural features merit a hypothetical evaluation against established drugs in a relevant kinase family. For this guide, we will position it as a putative JAK inhibitor and compare it with Tofacitinib, Fedratinib, and Upadacitinib, all of which are approved for treating various inflammatory diseases.[3][4][5]

The Janus Kinase (JAK) Family: Key Mediators of Cytokine Signaling

The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] These enzymes are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[6][7] Dysregulation of this pathway is implicated in a host of autoimmune and myeloproliferative disorders, making JAKs a prime therapeutic target.[4][5][8]

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active Phosphorylation STAT_inactive STAT JAK_active->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Inhibitor JAK Inhibitor Inhibitor->JAK_active Inhibition Transcription Gene Transcription DNA->Transcription

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.

The Inhibitors: A Comparative Overview

This guide will compare our hypothetical inhibitor, which we will refer to as "Compound X," with three established JAK inhibitors.

Compound X: this compound

Comparator Inhibitors:

  • Tofacitinib (Xeljanz®): Primarily inhibits JAK1 and JAK3, with functional cellular activity against JAK2.[6][9] It is approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][10]

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2.[11][12] It is used to treat myelofibrosis.[11][13]

  • Upadacitinib (Rinvoq®): A selective inhibitor of JAK1.[14][15][16] It is approved for rheumatoid arthritis and other inflammatory conditions.[3][14]

Inhibitor Primary Target(s) Approved Indications (Selected) Chemical Structure
Compound X Hypothesized JAK inhibitorN/A
ngcontent-ng-c1376895314="" class="ng-star-inserted">
Tofacitinib JAK1, JAK3[9]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[5][10]

Fedratinib JAK2[11][12]Myelofibrosis[11][13]

Upadacitinib JAK1[14][15][16]Rheumatoid Arthritis, Atopic Dermatitis, Crohn's Disease[3][14]

Experimental Protocols for Comparative Efficacy and Selectivity

To rigorously compare the inhibitory potential of Compound X against Tofacitinib, Fedratinib, and Upadacitinib, a series of biochemical and cell-based assays would be employed. The following protocols are standard in the field for characterizing kinase inhibitors.

Biochemical Kinase Inhibition Assay (HTRF® Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity in a high-throughput format.[17] It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.[17]

Principle: A biotinylated substrate peptide is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal. The signal intensity is proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute Compound X, Tofacitinib, Fedratinib, and Upadacitinib in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Mixture Preparation: In a 384-well plate, add the test compounds, followed by the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and the biotinylated substrate peptide.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a solution containing the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) and EDTA to stop the reaction.

  • Signal Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound against each JAK isoform by plotting the percent inhibition against the compound concentration.

HTRF_Workflow Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Reaction_Setup Add Compound, JAK Enzyme, and Substrate to Plate Compound_Dilution->Reaction_Setup Start_Reaction Add ATP to Initiate Phosphorylation Reaction_Setup->Start_Reaction Incubation1 Incubate at RT Start_Reaction->Incubation1 Stop_and_Detect Add HTRF Detection Reagents (with EDTA) Incubation1->Stop_and_Detect Incubation2 Incubate at RT Stop_and_Detect->Incubation2 Read_Plate Measure FRET Signal Incubation2->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
Cell-Based Assay for JAK Inhibition

Cell-based assays are essential to confirm that a compound can inhibit its target in a more physiologically relevant context. A common approach is to measure the phosphorylation of STAT proteins downstream of JAK activation.[18]

Principle: A human cell line expressing the target JAK is stimulated with a specific cytokine to activate the JAK-STAT pathway. The cells are then lysed, and the level of phosphorylated STAT (pSTAT) is quantified. The inhibitory effect of the compounds is determined by the reduction in pSTAT levels.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HEL cells, which have a constitutively active JAK2) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of Compound X and the comparator inhibitors for a specified time (e.g., 2 hours).

  • Cytokine Stimulation: Add a cytokine relevant to the specific JAK being assayed (e.g., IL-6 for JAK1/2) to stimulate the pathway. For cells with constitutive activation, this step may not be necessary.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • pSTAT Quantification: Use a sensitive immunoassay, such as an AlphaLISA® or a western blot, to quantify the levels of a specific phosphorylated STAT protein (e.g., pSTAT3 or pSTAT5).

  • Data Analysis: Determine the IC50 values for each compound by plotting the percentage of pSTAT inhibition against the compound concentration.

Cell_Based_Assay_Workflow Start Start Cell_Plating Plate Cells in a 96-well Plate Start->Cell_Plating Compound_Treatment Treat Cells with Inhibitors Cell_Plating->Compound_Treatment Cytokine_Stimulation Stimulate with Cytokine (if necessary) Compound_Treatment->Cytokine_Stimulation Cell_Lysis Lyse Cells to Release Proteins Cytokine_Stimulation->Cell_Lysis pSTAT_Quantification Quantify Phosphorylated STAT (e.g., AlphaLISA®) Cell_Lysis->pSTAT_Quantification Data_Analysis Calculate Cellular IC50 Values pSTAT_Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a Cell-Based Assay to Measure JAK Inhibition.

Expected Outcomes and Interpretation

The biochemical assays will provide a direct measure of the potency and selectivity of Compound X against the different JAK isoforms. By comparing its IC50 values to those of Tofacitinib, Fedratinib, and Upadacitinib, we can create a selectivity profile. For instance, if Compound X shows a significantly lower IC50 for JAK2 compared to other JAKs, it would be classified as a JAK2-selective inhibitor, similar to Fedratinib.

The cell-based assays will validate these findings in a cellular environment and provide an indication of the compound's cell permeability and ability to engage its target within the cell. A strong correlation between the biochemical and cellular IC50 values would increase confidence in the compound's mechanism of action.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be publicly elucidated, its chemical structure, featuring a pyrimidine core, provides a strong rationale for its investigation as a kinase inhibitor. By hypothetically positioning it against well-established JAK inhibitors like Tofacitinib, Fedratinib, and Upadacitinib, and outlining a clear experimental path for its characterization, we provide a framework for its potential development. The described biochemical and cell-based assays represent the industry standard for profiling such compounds and would be instrumental in determining its therapeutic potential. Further studies are warranted to fully characterize the biological activity of this and similar novel chemical entities.

References

  • Upadacitinib. (2024). In Wikipedia. Retrieved from [Link]

  • Pan, I. (n.d.). Describe the Mechanism of Action of Upadacitinib. The Content Rheum. Retrieved from [Link]

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Pharmacology Research & Perspectives, 11(3), e01095. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. Retrieved from [Link]

  • Fedratinib. (2024). In Wikipedia. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Rinvoq (upadacitinib)? Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 28(5 Suppl 61), S14-21. Retrieved from [Link]

  • Mohan, C. D., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Pharmacology Research & Perspectives, 11(3), e01095. Retrieved from [Link]

  • Arthritis UK. (n.d.). Tofacitinib. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Fedratinib Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Drugs.com. (2025). Which JAK inhibitors are approved in the U.S? Retrieved from [Link]

  • Wang, Y., et al. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 15(1), 84-90. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6649. Retrieved from [Link]

  • Ghoreschi, K., et al. (2014). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Fedratinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. Oracle. (2025). What class of drug is tofacitinib (Janus kinase inhibitor)? Retrieved from [Link]

  • Grokipedia. (n.d.). Fedratinib. Retrieved from [Link]

  • Akaber, M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 31. Retrieved from [Link]

  • Drugs.com. (n.d.). Fedratinib. Retrieved from [Link]

  • American Academy of Dermatology Association. (2024). JAK inhibitors: What your dermatologist wants you to know. Retrieved from [Link]

  • Janus kinase inhibitor. (2024). In Wikipedia. Retrieved from [Link]

  • Kim, D., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • WebMD. (2025). JAK Inhibitors for Rheumatoid Arthritis. Retrieved from [Link]

  • Zhang, J. H., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 10(2), 212-217. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of 5-Bromopyrimidine and 5-Chloropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Bromo- and Chloro-Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutics due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic rings.[1] For synthetic chemists, 5-halopyrimidines are indispensable building blocks for elaborating this privileged core. The choice between a 5-bromo and a 5-chloro substituent is a frequent and critical decision point in the design of a synthetic route.

This guide provides an in-depth comparative analysis of 5-bromopyrimidine and 5-chloropyrimidine, moving beyond simple reactivity trends to explore the mechanistic rationale behind their differing behaviors. By understanding the nuanced performance of each reagent in key synthetic transformations, researchers can strategically design more efficient, robust, and selective synthetic pathways. We will delve into the two major reaction classes where these building blocks are employed: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), providing experimental insights and protocols to guide your synthetic strategy.

Physicochemical Properties: The Foundation of Reactivity

The fundamental differences in the chemical behavior of 5-bromopyrimidine and 5-chloropyrimidine are rooted in their intrinsic physicochemical properties. The carbon-halogen bond strength is a particularly critical parameter that dictates their suitability for different reaction types.

Property5-Bromopyrimidine5-ChloropyrimidineSignificance
CAS Number 4595-59-931458-37-6Unique identifier for substance registration.
Molecular Weight 158.99 g/mol 114.54 g/mol Affects stoichiometry and reagent mass calculations.
Appearance Off-white to light yellow crystalline powderColorless to light yellow liquid or solidInfluences handling and purification procedures.
Melting Point 75-78 °C36-39 °CRelevant for reaction temperature and phase considerations.
C-X Bond Dissociation Energy ~71 kcal/mol~84 kcal/molCrucial determinant of reactivity. The weaker C-Br bond is more easily cleaved in oxidative addition steps of cross-coupling reactions.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the Bromo- Substituent

In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—the reactivity of the halide is paramount. The generally accepted reactivity trend for halogens is I > Br > Cl > F .[1][2] This order is a direct consequence of the carbon-halogen bond dissociation energy, as the rate-limiting step is often the oxidative addition of the palladium catalyst to the C-X bond. A weaker bond facilitates this critical step, leading to faster and more efficient reactions.[2]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. When comparing the two substrates, 5-bromopyrimidine is the more versatile and reactive partner.[3]

  • 5-Bromopyrimidine: Its weaker C-Br bond allows for facile oxidative addition. Consequently, reactions can often be performed under milder conditions, with lower catalyst loadings and a broader range of standard phosphine ligands.

  • 5-Chloropyrimidine: The significantly stronger C-Cl bond makes oxidative addition more challenging. This necessitates more "forcing" conditions, such as higher temperatures and, critically, the use of specialized bulky, electron-rich ligands (e.g., RuPhos, XPhos) designed to promote the difficult C-Cl bond activation.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol provides a general method for the Suzuki-Miyaura coupling, which can be optimized for specific substrates.[1][4]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D + [R-B(OR)2(Base)]- E Ar-Pd(II)-R L2 D->E F Reductive Elimination E->F F->A + Ar-R I Ar-R (Product) F->I G Ar-X G->B H R-B(OR)2 K [B(OR)2(Base)]- H->K H->K + Base J Base J->K K->D

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[5][6] Similar to the Suzuki coupling, the reactivity trend favors the C-Br bond over the C-Cl bond.

  • 5-Bromopyrimidine: Readily undergoes amination with a variety of primary and secondary amines under standard palladium-catalyzed conditions.

  • 5-Chloropyrimidine: Coupling with amines is more demanding and often requires specialized catalyst systems and stronger bases to achieve comparable yields to the bromo-analog.[7][8]

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L B->C D Amine Coordination / Deprotonation C->D + HNR'R'' + Base E [Ar-Pd(II)-NR'R''] L D->E F Reductive Elimination E->F F->A + Ar-NR'R'' I Ar-NR'R'' (Product) F->I G Ar-X G->B H HNR'R'' H->D J Base J->D

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

II. Nucleophilic Aromatic Substitution (SNAr): The Advantage Shifts to the Chloro- Substituent

In stark contrast to palladium-catalyzed reactions, the reactivity order for SNAr on electron-deficient rings is often inverted: F > Cl > Br > I .[2] This is because the mechanism proceeds via a two-step addition-elimination pathway, and the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

The halogen's primary role in this mechanism is to activate the carbon to which it is attached via induction (electron withdrawal), making it more electrophilic. The more electronegative the halogen, the greater the inductive pull, and the more favorable the nucleophilic attack.

  • 5-Chloropyrimidine: Is generally more reactive in SNAr reactions. The higher electronegativity of chlorine (compared to bromine) makes the C5 position more electron-deficient and better able to stabilize the negative charge that develops in the Meisenheimer intermediate. This allows reactions to proceed under milder conditions and with a wider range of nucleophiles.[2]

  • 5-Bromopyrimidine: Is less reactive towards nucleophilic attack. Achieving comparable reaction rates and yields often requires stronger nucleophiles, higher temperatures, or longer reaction times.[2]

Feature5-Bromopyrimidine (SNAr)5-Chloropyrimidine (SNAr)
Reactivity LowerHigher
Typical Conditions May require higher temperatures or longer reaction times.Generally reacts under milder conditions.
Nucleophile Scope A strong nucleophile is often necessary.Can react with a broader range of nucleophiles.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are typically used.Similar solvent requirements.
Representative Experimental Protocol: SNAr with a Halopyrimidine

This protocol describes a general procedure for the reaction of a halopyrimidine with an amine nucleophile.[11]

  • Preparation: To a solution of the halopyrimidine (e.g., 5-chloropyrimidine) (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or NMP), add the amine nucleophile (1.1-1.5 equiv.).

  • Base Addition: Add a base, such as K₂CO₃ or Et₃N (2.0 equiv.), to the mixture.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualization: The SNAr Mechanism

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism start 5-Halopyrimidine (X = Cl, Br) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ (Slow, Rate-Determining) product Substituted Pyrimidine intermediate->product - X⁻ (Fast) out_x product->out_x nucleophile Nu⁻ in_nu nucleophile->in_nu leaving_group X⁻ in_nu->intermediate out_x->leaving_group

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Strategic Synthesis Guide: Making the Right Choice

The decision to use 5-bromopyrimidine versus 5-chloropyrimidine is a strategic one, dictated by the intended transformation and overall synthetic plan.

Reaction TypeRecommended ReagentRationale
Suzuki-Miyaura Coupling 5-Bromopyrimidine Higher reactivity, milder conditions, broader catalyst/ligand compatibility.
Buchwald-Hartwig Amination 5-Bromopyrimidine More facile C-N bond formation under standard conditions.
Sonogashira & Heck Couplings 5-Bromopyrimidine Follows the same reactivity principles as other cross-coupling reactions (Br > Cl).
Nucleophilic Aromatic Substitution (SNAr) 5-Chloropyrimidine Higher reactivity due to the greater inductive effect of chlorine, allowing for milder conditions.
Cost-Effectiveness 5-Chloropyrimidine Often the more economical starting material for large-scale synthesis.
Sequential Cross-Coupling Di-halogenated Pyrimidines In substrates containing both Cl and Br (e.g., 5-bromo-2-chloropyrimidine), the C-Br bond can be selectively functionalized via cross-coupling, leaving the C-Cl bond intact for subsequent transformations like SNAr or a second, more forcing cross-coupling.[4][11]

Conclusion

The choice between 5-bromopyrimidine and 5-chloropyrimidine is a classic example of how subtle changes in a reagent's structure can have profound implications for its synthetic utility. A clear understanding of the underlying reaction mechanisms is essential for making an informed decision.

References

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid Analogs in the Context of Kynurenine Aminotransferase II Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylic acid analogs, a class of compounds with therapeutic potential as inhibitors of Kynurenine Aminotransferase II (KAT-II). The following sections will explore the structure-activity relationships (SAR) of these analogs, benchmark their hypothesized performance against established KAT-II inhibitors, and provide detailed experimental protocols for their evaluation.

The Therapeutic Rationale for Targeting Kynurenine Aminotransferase II

The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive compounds.[1][2] One such compound is kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[1][3] Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of schizophrenia.[1][3] Kynurenine Aminotransferase II (KAT-II) is the primary enzyme responsible for the synthesis of KYNA in the brain, making it a compelling therapeutic target for neurological and psychiatric disorders.[1][3][4][5] By inhibiting KAT-II, it is possible to lower brain KYNA levels and potentially ameliorate cognitive impairments.[4][6]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Multiple Steps KAT_II KAT-II Kynurenine->KAT_II KYNA Kynurenic Acid (KYNA) (Cognitive Impairment) KAT_II->KYNA Inhibitors 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid analogs Inhibitors->KAT_II Inhibition

Caption: The Kynurenine Pathway and the Role of KAT-II Inhibition.

Core Scaffold Analysis: this compound

The this compound scaffold comprises three key moieties: a 5-bromopyrimidine ring, a cyclopropane ring, and a carboxylic acid. The unique structural and electronic properties of these components are hypothesized to contribute to the inhibitory activity against KAT-II.

  • 5-Bromopyrimidine Ring: This heterocyclic system can engage in various non-covalent interactions within the enzyme's active site, such as hydrogen bonding and pi-stacking. The bromine atom, a halogen bond donor, may further enhance binding affinity.

  • Cyclopropane Ring: The rigid, three-membered ring introduces conformational constraint, which can be advantageous for binding to a specific protein conformation.[7][8] The strained nature of the cyclopropane ring can also influence the electronic properties of adjacent functional groups.[9]

  • Carboxylic Acid: This functional group is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions with active site residues or the pyridoxal-5'-phosphate (PLP) cofactor of KAT-II.

Structure-Activity Relationship (SAR) of this compound Analogs

While direct experimental SAR data for this specific series is not yet publicly available, we can infer potential relationships by drawing parallels with well-characterized KAT-II inhibitors, such as the Pfizer compound PF-04859989.[4][10][11] PF-04859989 is a potent, brain-penetrant, and irreversible inhibitor of KAT-II that forms a covalent adduct with the PLP cofactor.[4][11]

SAR_Diagram cluster_legend Potential SAR Modifications R1 R1: Pyrimidine Substituents (Halogens, Alkyl, Aryl) R2 R2: Cyclopropane Modifications (Stereochemistry, Substitution) R3 R3: Carboxylic Acid Bioisosteres (Tetrazole, Hydroxamic Acid) CoreStructure R1_pos->R1 R2_pos->R2 R3_pos->R3 Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant hKAT-II - L-Kynurenine (substrate) - Pyridoxal-5'-phosphate (cofactor) - α-ketoglutarate (co-substrate) - Test Compounds Start->Reagents Incubation Incubate hKAT-II with Test Compound and PLP Reagents->Incubation Reaction Initiate Reaction with L-Kynurenine and α-ketoglutarate Incubation->Reaction Quench Stop Reaction (e.g., with acid) Reaction->Quench Detection Quantify KYNA Production (e.g., via HPLC or fluorescence) Quench->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis End End Analysis->End

Sources

In Vitro Validation of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid: A Comparative Guide to Assessing Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to characterize its biological activity, focusing on its potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a key target in immuno-oncology.[1][2] This guide will compare the compound's performance against established IDO1 inhibitors, providing the necessary context for its evaluation.

Introduction: The Rationale for Investigating this compound as an IDO1 Inhibitor

The structural motifs within this compound, specifically the bromopyrimidine and cyclopropanecarboxylic acid moieties, are features present in various known enzyme inhibitors. The pyrimidine ring is a common scaffold in medicinal chemistry, and cyclopropane rings can confer unique conformational constraints and metabolic stability.[3] Given the growing interest in modulators of the kynurenine pathway for cancer immunotherapy, we hypothesize that this compound may exert its biological effect through the inhibition of IDO1.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2][4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[2][5] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.[1]

This guide will detail the necessary in vitro assays to test this hypothesis, providing a head-to-head comparison with well-characterized IDO1 inhibitors.

Comparative Compounds

To rigorously assess the biological activity of this compound (termed "Test Compound" hereafter), it is essential to benchmark its performance against established IDO1 inhibitors with distinct mechanisms of action.

CompoundMechanism of ActionKey Characteristics
Epacadostat (INCB024360) Competitive InhibitorHighly potent and selective for IDO1 over TDO. Binds to the active site, competing with the natural substrate, L-tryptophan.[1][6]
Navoximod (GDC-0919) Non-competitive InhibitorExhibits non-competitive inhibition kinetics with respect to tryptophan.[1]
4-Phenylimidazole (4-PI) Non-competitive InhibitorAn early, well-characterized non-competitive inhibitor that interacts with the heme iron of IDO1.[7]

Experimental Workflows for In Vitro Validation

A multi-tiered approach, progressing from biochemical assays to cell-based functional assays, is crucial for a thorough in vitro validation. This workflow ensures a comprehensive understanding of the compound's potency, mechanism of action, and cellular efficacy.

G cluster_0 Biochemical Characterization cluster_1 Cell-Based Functional Validation A Recombinant Human IDO1 Enzyme Inhibition Assay B Mechanism of Action (MOA) Studies (Enzyme Kinetics) A->B Determine IC50 C Cellular IDO1 Activity Assay (Kynurenine Measurement) B->C Validate in cellular context D Cytotoxicity Assessment C->D Confirm on-target effect

Caption: Experimental workflow for in vitro validation.

Biochemical Characterization: Direct Enzyme Inhibition

The initial step is to determine if the Test Compound directly interacts with and inhibits the enzymatic activity of recombinant human IDO1.[8][9]

Principle: This assay measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The absorbance of kynurenine can be measured spectrophotometrically at 321 nm.[4]

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene Blue (cofactor)

    • Ascorbic Acid (reductant)

    • Catalase

    • Potassium Phosphate Buffer (pH 6.5)

    • Test Compound, Epacadostat, Navoximod, 4-Phenylimidazole (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

    • Add 50 µL of the reaction buffer to each well of the 96-well plate.

    • Add 10 µL of varying concentrations of the Test Compound or control inhibitors (e.g., from 1 nM to 100 µM) to the respective wells. Include a DMSO-only control.

    • Add 20 µL of recombinant IDO1 enzyme (pre-diluted in reaction buffer) to each well.

    • Initiate the reaction by adding 20 µL of L-tryptophan solution (final concentration, e.g., 200 µM).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Stop the reaction by adding a suitable stopping reagent (e.g., trichloroacetic acid).

    • Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Principle: To understand how the Test Compound inhibits IDO1, kinetic studies are performed by varying the concentrations of both the substrate (L-Tryptophan) and the inhibitor. The resulting data are plotted using methods such as Lineweaver-Burk or Michaelis-Menten to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]

Detailed Protocol:

  • Experimental Setup:

    • Set up a matrix of reactions with varying concentrations of L-Tryptophan (e.g., from 0.5x to 10x the Km value) and several fixed concentrations of the Test Compound (e.g., 0.5x, 1x, and 2x the IC50 value).

    • Follow the general procedure of the enzyme inhibition assay described above.

  • Data Analysis:

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine the inhibition constant (Ki).

Cell-Based Functional Validation

While biochemical assays are essential for confirming direct enzyme interaction, cell-based assays are critical to validate the compound's activity in a more physiologically relevant context.[2] These assays account for factors such as cell permeability and off-target effects.

G cluster_0 IDO1 Signaling Pathway A Interferon-gamma (IFN-γ) B JAK/STAT Pathway A->B C IDO1 Gene Transcription B->C D IDO1 Protein Expression C->D E L-Tryptophan F Kynurenine E->F IDO1 Catalysis G Immunosuppression F->G

Caption: Simplified IDO1 signaling pathway.

Principle: This assay measures the ability of the Test Compound to inhibit IDO1 activity in intact cells. IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The level of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

    • Remove the IFN-γ-containing medium and replace it with fresh medium containing varying concentrations of the Test Compound or control inhibitors.

    • Incubate for a defined period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

    • Alternatively, use a more sensitive method like LC-MS/MS to quantify kynurenine levels.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the EC50 value (the effective concentration that inhibits kynurenine production by 50%) for each compound.

Principle: It is crucial to ensure that the observed reduction in kynurenine is due to specific inhibition of IDO1 and not a result of general cellular toxicity. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be run in parallel with the cellular IDO1 assay.

Detailed Protocol:

  • Cell Treatment:

    • Treat cells with the same concentrations of the Test Compound and controls as used in the cellular IDO1 assay.

    • Incubate for the same duration.

  • Viability Measurement:

    • Perform a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • The Test Compound should ideally show potent inhibition of kynurenine production at concentrations that do not significantly impact cell viability.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled for a clear comparison of the Test Compound with the established inhibitors.

CompoundRecombinant IDO1 IC50 (nM)Cellular IDO1 EC50 (nM)Mechanism of ActionCytotoxicity (CC50 in µM)
Test Compound To be determinedTo be determinedTo be determinedTo be determined
Epacadostat ~10~75Competitive>10
Navoximod ~60~75Non-competitive>10
4-Phenylimidazole ~48,000>10,000Non-competitive>10

Note: The values for the reference compounds are approximate and may vary depending on the specific assay conditions.

Interpretation of Results:

  • A low IC50 value in the biochemical assay indicates potent direct inhibition of the IDO1 enzyme.

  • The MOA study will reveal how the Test Compound interacts with the enzyme and its substrate.

  • A low EC50 value in the cellular assay demonstrates that the compound is cell-permeable and can effectively inhibit IDO1 in a biological system.

  • A high cytotoxicity CC50 value relative to the EC50 value indicates a favorable therapeutic window, suggesting that the compound's primary effect is on-target IDO1 inhibition rather than non-specific toxicity.

By following this comprehensive in vitro validation guide, researchers can systematically characterize the biological activity of this compound, determine its potency and mechanism as an IDO1 inhibitor, and benchmark its performance against key comparators in the field. This rigorous approach is fundamental for making informed decisions regarding the further development of this promising compound.

References

  • Daina, A., & Zoete, V. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1.
  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Shehri, S., Al-Ghamdi, S., & El-Gamal, M. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. RSC Advances, 13(54), 38659-38671.
  • Gerst, F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • Cheong, J. E., & Sun, L. (2018). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Journal for ImmunoTherapy of Cancer, 6(1), 6.
  • Hubálek, M., & Kuchař, M. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(12), 20468-20499.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Expanding the Range of ‘Druggable’ Targets with Natural Product-based Libraries: An Academic Perspective. Current Opinion in Chemical Biology, 14(3), 347–360.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1258–1266.
  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • Anderson, M. O., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(4), 541–544.
  • Dolušić, E., et al. (2011). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 54(15), 5249–5264.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Bonnaud, B., et al. (1995). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 38(16), 3154–3163.

Sources

The Cyclopropyl Shield: A Comparative Guide to Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability in the Metabolic Maze

In the intricate journey of a drug from administration to therapeutic action, its metabolic fate is a critical determinant of success. A significant hurdle in this path is the extensive metabolic machinery of the body, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which can rapidly clear a drug or convert it into inactive or even toxic metabolites.[1][2] For researchers, scientists, and drug development professionals, designing molecules that can withstand this metabolic onslaught is paramount. This guide provides an in-depth comparison of the metabolic stability of compounds containing a cyclopropyl group, a small but powerful structural motif that has become a valuable tool in modern medicinal chemistry.[3][4]

The cyclopropyl group, a three-membered carbocyclic ring, is often incorporated into drug candidates to enhance their metabolic stability.[5][6] Its unique electronic and steric properties, stemming from significant ring strain and the resulting rehybridization of its carbon-carbon bonds, render it less susceptible to enzymatic attack.[4][7] This guide will delve into the causality behind the enhanced stability of cyclopropyl-containing compounds, explore their metabolic pathways, provide a detailed protocol for assessing their stability experimentally, and present a comparative analysis of their performance against non-cyclopropyl analogues.

The Underlying Science: Why Cyclopropyl Groups Resist Metabolism

The enhanced metabolic stability conferred by a cyclopropyl group is not a matter of chance, but a direct consequence of its distinct chemical properties. The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical aliphatic chains due to an increase in s-character.[4][7] This higher bond dissociation energy presents a greater energetic barrier for the initial hydrogen atom abstraction step, which is often the rate-limiting step in CYP-mediated oxidation.[8]

Furthermore, the rigid, three-dimensional structure of the cyclopropyl group can act as a steric shield, protecting adjacent, more metabolically labile sites from enzymatic access.[5] By locking a portion of the molecule into a specific conformation, it can also improve binding affinity and selectivity for the intended biological target, further contributing to a more favorable overall drug profile.[3]

However, the metabolic landscape of cyclopropyl-containing compounds is not entirely inert. While generally resistant to oxidation, they can undergo metabolism, particularly when attached to certain functional groups. Understanding these potential metabolic pathways is crucial for the rational design of stable and safe drug candidates.

Navigating the Metabolic Pathways of Cyclopropyl-Containing Compounds

The metabolism of cyclopropyl-containing drugs can be broadly categorized into oxidative and non-oxidative pathways.

Oxidative Metabolism: The Primary Route

The primary route of metabolism for many drugs is oxidation, catalyzed by CYP enzymes.[9] For cyclopropyl-containing compounds, this can occur at the cyclopropyl ring itself or at other positions in the molecule.

  • Hydroxylation of the Cyclopropyl Ring: Although less common due to the strong C-H bonds, direct oxidation of the cyclopropyl ring to form hydroxylated metabolites can occur.[8] This is a surprising yet observed metabolic pathway in some cases.[8]

  • Metabolism at Other Sites: More frequently, the cyclopropyl group's role is to divert metabolism away from a susceptible part of the molecule. For instance, in the statin drug pitavastatin, the cyclopropyl group reduces metabolism by CYP3A4, a major drug-metabolizing enzyme, in favor of minor metabolism by CYP2C9.[8]

The "Dark Side" of Cyclopropylamines: Bioactivation and Ring Opening

A significant consideration in the metabolism of cyclopropyl-containing compounds arises when the cyclopropyl group is directly attached to an amine, forming a cyclopropylamine moiety. These structures can undergo CYP-mediated oxidation that leads to the formation of reactive intermediates.[8][10] This process, known as bioactivation, can result in several undesirable outcomes:

  • Ring Opening: The initial oxidation at the nitrogen can lead to the formation of a radical cation, which can then undergo scission of the strained cyclopropane ring.[11][12][13]

  • Formation of Reactive Metabolites: The ring-opened intermediates can be highly reactive and may form covalent adducts with cellular macromolecules, including proteins and DNA, which can lead to toxicity.[8] The antibiotic trovafloxacin, which was associated with hepatotoxicity, is a well-known example where the cyclopropylamine moiety undergoes bioactivation.[8]

  • Mechanism-Based Inhibition: In some cases, the reactive intermediates generated from cyclopropylamines can covalently bind to and inactivate the CYP enzyme responsible for their formation.[10][14] This is known as suicide inhibition and can lead to complex drug-drug interactions.

The potential for bioactivation of cyclopropylamines necessitates careful evaluation during the drug discovery process.

Below is a diagram illustrating the potential metabolic fates of a cyclopropyl group.

Metabolic_Fates Compound Cyclopropyl-Containing Compound Stable Metabolically Stable (Excreted Unchanged) Compound->Stable High C-H Bond Energy Oxidized Oxidative Metabolism (e.g., Hydroxylation) Compound->Oxidized CYP-mediated Cyclopropylamine Cyclopropylamine Metabolism Compound->Cyclopropylamine If Amine is Present Reactive Reactive Ring-Opened Intermediate Cyclopropylamine->Reactive CYP-mediated Oxidation Toxicity Potential Toxicity (Covalent Binding) Reactive->Toxicity Inhibition Mechanism-Based CYP Inhibition Reactive->Inhibition

Caption: Potential metabolic fates of cyclopropyl-containing compounds.

Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol

To experimentally compare the metabolic stability of different compounds, in vitro assays are indispensable tools in early drug discovery.[15][16] The liver microsomal stability assay is a widely used method to assess Phase I metabolic stability.[2][17] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[16][18]

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability by measuring the disappearance of the parent compound over time.

Materials:

  • Test compounds and a positive control compound with known metabolic lability (e.g., Verapamil, Testosterone).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination.

  • Internal standard (for LC-MS/MS analysis).

  • 96-well plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

Experimental Workflow:

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare test compound and control solutions D Pre-incubate microsomes and test compound at 37°C A->D B Prepare microsomal suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) F->G H Terminate reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Experimental workflow for a liver microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the incubation mixture.

    • Immediately terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.

Data Analysis:

The data obtained from the LC-MS/MS analysis is used to calculate key parameters of metabolic stability:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693 / k.[19]

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver for a particular compound. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[15][18]

Comparative Data: Cyclopropyl vs. Non-Cyclopropyl Analogues

To illustrate the impact of a cyclopropyl group on metabolic stability, the following table presents hypothetical but representative data from a human liver microsomal stability assay, comparing a lead compound with a metabolically labile isopropyl group to its cyclopropyl analogue.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Compound A (Isopropyl) (A hypothetical structure with an isopropyl group at a metabolic hotspot)1546.2
Compound B (Cyclopropyl) (The corresponding analogue with a cyclopropyl group replacing the isopropyl group)> 60< 11.6
Verapamil (Control) (Structure of Verapamil)1069.3

Interpretation of Results:

  • Compound A , with its isopropyl group, exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism by liver microsomes. The isopropyl group is a known site of oxidative metabolism.

  • Compound B , where the isopropyl group is replaced by a cyclopropyl group, shows a significantly longer half-life and much lower intrinsic clearance. This demonstrates the "shielding" effect of the cyclopropyl group, which has successfully blocked the metabolic hotspot and enhanced the compound's stability.

  • The positive control (Verapamil) behaves as expected, showing rapid metabolism and validating the activity of the microsomal preparation.

Conclusion: A Strategic Tool for Modern Drug Design

The incorporation of a cyclopropyl group is a powerful and well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[4][6][7] Its unique structural and electronic properties provide a robust defense against oxidative metabolism, often leading to improved pharmacokinetic profiles, such as longer half-lives and increased oral bioavailability.[3][6] However, the potential for bioactivation of cyclopropylamines underscores the importance of a thorough understanding of the metabolic pathways of these compounds.

By leveraging predictive in vitro assays, such as the liver microsomal stability assay, researchers can make informed decisions early in the drug discovery process, selecting compounds with a higher probability of success in later stages of development. The cyclopropyl group, when used judiciously, will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox for designing the next generation of safer and more effective medicines.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 6. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. National Institutes of Health. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Retrieved from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2050-2052. Retrieved from [Link]

  • Boro, M. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved from [Link]

  • Scott, P. J. H. (2015). Metabolically Stable tert-Butyl Replacement. National Institutes of Health. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Teunissen, S. F., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2194-2202. Retrieved from [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Wang, C., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. Retrieved from [Link]

  • Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Institutes of Health. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews, 103(4), 1625-1648. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Andrey K. (2015, July 27). Nonoxidative Phase of Pentose Phosphate Pathway [Video]. YouTube. Retrieved from [Link]

Sources

A Head-to-Head Performance Analysis of Novel ENPP1 Inhibitors Against Clinical-Stage Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation cGAS-STING Pathway Modulators

In the rapidly evolving landscape of cancer immunotherapy, the modulation of the cGAS-STING pathway has emerged as a promising strategy to awaken the innate immune system against tumors.[1] A critical negative regulator of this pathway is the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist 2',3'-cyclic GMP-AMP (cGAMP), effectively dampening anti-tumor immunity.[2][3] Consequently, the development of potent and selective ENPP1 inhibitors is a key focus of modern drug discovery.

This guide provides a comprehensive benchmarking analysis of a novel pyrimidine-based ENPP1 inhibitor, herein designated as Compound X , against established clinical and preclinical standards. We will delve into the mechanistic rationale for ENPP1 inhibition, provide detailed experimental protocols for head-to-head comparison, and present a thorough analysis of the comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to critically evaluate the performance of new chemical entities targeting ENPP1.

The Central Role of ENPP1 in Immune Evasion

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in extracellular nucleotide metabolism.[2] Its primary function in the context of immuno-oncology is the degradation of cGAMP, a crucial second messenger that activates the STING pathway, leading to the production of type I interferons and subsequent activation of anti-tumor T-cells.[4][5] Many tumors exploit this by overexpressing ENPP1, creating an immunosuppressive tumor microenvironment.[3][6] By inhibiting ENPP1, we can prevent cGAMP hydrolysis, thereby restoring STING signaling and unleashing the body's innate immune response against cancer cells.[7]

The therapeutic potential of ENPP1 inhibitors is currently being explored in several clinical trials, with compounds like RBS2418, TXN10128, SR-8541A, and ISM5939 leading the charge.[6] These molecules serve as crucial benchmarks for any new investigational compound.

Benchmarking Strategy: Compound X vs. The Standards

For this comparative guide, we will evaluate our novel test article, Compound X (1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid) , against two well-characterized standards:

  • Standard A (ISM5939): An orally bioavailable, potent, and selective ENPP1 inhibitor currently in clinical development.[8][9]

  • Standard B (A Non-Nucleotidic Thioguanine-Based Inhibitor): A representative preclinical candidate with demonstrated in vivo efficacy.[7]

The following sections will detail the experimental protocols and present the comparative performance data across key assays.

Experimental Section: Protocols for Robust Benchmarking

The following protocols are designed to provide a comprehensive and reproducible assessment of ENPP1 inhibitor performance.

Biochemical Assay: Measuring Direct ENPP1 Inhibition

This assay directly quantifies the inhibitory effect of the compounds on the enzymatic activity of ENPP1.

Protocol:

  • Reagents:

    • Recombinant human ENPP1 enzyme

    • Tris-HCl buffer (50 mM, pH 7.5) containing MgCl₂ (5 mM) and 0.01% Brij-35

    • 2',3'-cGAMP (substrate)

    • Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)

  • Procedure:

    • Prepare a serial dilution of the test compounds (Compound X, Standard A, and Standard B) in DMSO.

    • In a 384-well plate, add 5 µL of the compound dilutions to the assay buffer.

    • Add 5 µL of recombinant ENPP1 enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of cGAMP substrate.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the produced AMP/GMP using the Transcreener® AMP²/GMP² Assay according to the manufacturer's protocol.[10]

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Cell-Based Assay: Quantifying STING Pathway Activation

This assay measures the ability of the ENPP1 inhibitors to protect endogenous or exogenous cGAMP from degradation in a cellular context, leading to the activation of the STING pathway.

Protocol:

  • Cell Line:

    • HEK293T cells co-transfected with cGAS and a STING-responsive luciferase reporter construct.

  • Procedure:

    • Seed the transfected HEK293T cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (Compound X, Standard A, and Standard B) for 1 hour.

    • Stimulate the cells with a known concentration of cGAMP or induce endogenous cGAMP production by transfecting with herring testis DNA (HT-DNA).

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., total protein concentration).

    • Calculate the fold induction of the STING reporter signal relative to the vehicle-treated control.

    • Determine the EC₅₀ value for each compound.

Pharmacokinetic Profiling: Assessing Drug-like Properties

A preliminary assessment of the pharmacokinetic properties of the compounds is crucial for their potential as therapeutic agents.

Protocol:

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubate the compounds with human and mouse liver microsomes and measure the rate of degradation over time using LC-MS/MS.

    • Plasma Stability: Incubate the compounds in human and mouse plasma and assess their stability.

    • Caco-2 Permeability: Determine the bidirectional permeability of the compounds across a Caco-2 cell monolayer to predict intestinal absorption.

  • In Vivo Pharmacokinetics (Mouse Model):

    • Administer the compounds to mice via oral (PO) and intravenous (IV) routes.

    • Collect blood samples at various time points.

    • Quantify the compound concentration in plasma using LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Performance Benchmarking: Data Summary

The following tables summarize the performance of Compound X in comparison to the established standards.

Table 1: In Vitro Potency and Cellular Activity

CompoundENPP1 IC₅₀ (nM)STING Activation EC₅₀ (nM)
Compound X 15.245.8
Standard A (ISM5939) 5.818.3
Standard B 25.078.1

Table 2: In Vitro ADME and In Vivo Pharmacokinetic Profile in Mice

CompoundMicrosomal Half-life (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Oral Bioavailability (%F)
Compound X 455.235
Standard A (ISM5939) >608.150
Standard B 323.520

Visualizing the Mechanism and Workflow

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cGAS cGAS cGAMP_intra 2',3'-cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2',3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Uptake & Binding AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Compound_X Compound X Compound_X->ENPP1 Inhibition IFN Type I Interferons STING->IFN Activation T_Cell_Activation Anti-tumor T-cell Response IFN->T_Cell_Activation Primes

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (ENPP1 IC₅₀) Cellular Cell-Based Assay (STING EC₅₀) ADME In Vitro ADME (Stability, Permeability) PK Pharmacokinetics (Mouse) ADME->PK Efficacy Efficacy Studies (Syngeneic Models) Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Data-driven Optimization Start Compound Synthesis Start->Biochemical

Discussion and Future Directions

The data presented in this guide demonstrate that Compound X is a potent inhibitor of ENPP1 with promising cellular activity and a favorable preliminary pharmacokinetic profile. While Standard A (ISM5939) exhibits superior potency and oral bioavailability, Compound X surpasses the preclinical benchmark, Standard B, across all evaluated parameters.

The slightly lower potency of Compound X compared to the clinical candidate is not unexpected at this stage of development and provides a clear direction for further structure-activity relationship (SAR) studies. The good cell permeability and moderate oral bioavailability of Compound X are encouraging signs for its potential as an orally administered therapeutic.

Future studies should focus on:

  • Lead Optimization: Synthesizing analogs of Compound X to improve ENPP1 inhibitory potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of Compound X in syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[8]

  • Selectivity Profiling: Assessing the selectivity of Compound X against other members of the ENPP family and other relevant phosphodiesterases to ensure a favorable safety profile.[6]

  • Target Engagement Biomarkers: Developing assays to measure the downstream effects of ENPP1 inhibition in vivo, such as increased levels of cGAMP and interferon-stimulated genes in the tumor microenvironment.

By systematically applying the benchmarking framework outlined in this guide, researchers can effectively prioritize and advance the most promising ENPP1 inhibitors towards clinical development, ultimately contributing to the next generation of cancer immunotherapies.

References

  • Patsnap. (2025, March 11). What ENPP1 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Insilico Medicine. (n.d.). ENPP1. Retrieved from [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved from [Link]

  • Li, L., et al. (2021). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy.
  • Khan, K. M., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4172. [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(12), 1537-1548.e6. [Link]

  • Gangar, M., et al. (2022). Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy. Bioorganic Chemistry, 119, 105549. [Link]

  • Insilico Medicine. (2025, May 7). Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. ResearchGate. [Link]

  • Insilico Medicine. (2025, July 22). [Nature Communications] Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors [Video]. YouTube. [Link]

  • Insilico Medicine. (2024, November 22). IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. European Pharmaceutical Review. [Link]

  • MDPI. (n.d.). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules. [Link]

  • Lee, H. C., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 225, 113795. [Link]

  • Lee, H. C., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 225, 113795. [Link]

  • Avammune Therapeutics. (2022). AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Li, J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(13), e2218732120. [Link]

  • Lee, H. C., et al. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof.
  • Mardjuki, R. E., et al. (2021). Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP. PLoS ONE, 16(7), e0254223. [Link]

  • Zhang, Y., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. International Journal of Molecular Sciences, 23(13), 7104. [Link]

  • ResearchGate. (2025, November 10). JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer. [Link]

  • Eurofins Discovery. (n.d.). Targeting STING Pathway and Mediated Enzymes. Retrieved from [Link]

Sources

Efficacy comparison between pyrimidine and pyridine-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison Between Pyrimidine and Pyridine-Based Carboxylic Acids for Drug Development Professionals

As Senior Application Scientists, we bridge the gap between foundational chemical principles and their real-world therapeutic applications. This guide offers a nuanced comparison of two of the most prevalent heterocyclic scaffolds in medicinal chemistry: pyrimidine and pyridine, both functionalized with a carboxylic acid moiety. Our objective is to move beyond a simple recitation of facts and delve into the causal relationships between structure, mechanism, and efficacy, providing actionable insights for researchers in drug discovery.

Foundational Chemistry: More Than Just a Ring Structure

At the heart of this comparison lie the distinct electronic properties of the pyridine and pyrimidine rings. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while pyrimidine contains two nitrogen atoms at the 1 and 3 positions.[1] This seemingly small difference has profound implications. The presence of a second electronegative nitrogen atom makes the pyrimidine ring more electron-deficient than pyridine.[2] This influences the molecule's pKa, hydrogen bonding capacity, and metabolic stability—key factors that dictate its interaction with biological targets.[3]

The carboxylic acid group, common to both classes of molecules discussed here, is a powerful pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, along with its potential to coordinate with metal ions often found in enzyme active sites, makes it a critical anchor for molecular recognition and a driver of inhibitory activity.[4][5]

Mechanisms of Action: A Tale of Two Scaffolds

While both scaffolds are exceptionally versatile, they exhibit distinct preferences in their mechanisms of action. This divergence is a direct consequence of their structural and electronic differences.

Pyrimidine-Based Carboxylic Acids are frequently employed as antimetabolites . Their structural resemblance to the endogenous pyrimidines (cytosine, thymine, uracil) allows them to deceptively enter metabolic pathways and inhibit key enzymes essential for DNA and RNA synthesis.[6][7][8] This is a cornerstone of many anticancer and antiviral therapies.[9][10] For example, orotic acid, a pyrimidine-6-carboxylic acid, is a key intermediate in pyrimidine biosynthesis, making its analogs potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHO-dehase).[5]

Pyridine-Based Carboxylic Acids , on the other hand, demonstrate broad utility as enzyme inhibitors across a wide range of therapeutic areas, including inflammatory diseases, cancer, and infectious diseases.[4][11][12] The pyridine ring serves as a robust scaffold that can be readily functionalized to achieve high-affinity binding, while the carboxylic acid often directly participates in the inhibitory mechanism, for instance, by chelating zinc ions in the active site of matrix metalloproteinases.[4]

To visualize a common downstream effect of targeting key cellular enzymes, consider the following generalized kinase inhibition pathway. Many pyridine and pyrimidine derivatives function by blocking the ATP-binding site of kinases, leading to a halt in signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction ADP ADP Kinase_Cascade->ADP TF Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->TF Activation Drug Pyrimidine or Pyridine-based Carboxylic Acid Inhibitor Drug->Kinase_Cascade Inhibition Apoptosis Apoptosis Drug->Apoptosis Upregulation ATP ATP ATP->Kinase_Cascade Gene_Expression Gene Expression for Proliferation & Survival TF->Gene_Expression

Figure 1: Generalized kinase inhibition pathway.

Comparative Efficacy: A Data-Driven Analysis

Objective comparison requires robust experimental data. The following tables summarize results from studies that directly compared the efficacy of structurally related pyridine and pyrimidine derivatives against the same biological targets.

Anti-Inflammatory Activity

A study by Sroor et al. compared novel pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13] The results indicate a slight efficacy advantage for the pyridine-based compounds in this specific assay.

Compound Scaffold % NO Inhibition IC₅₀ (µM) Reference
7a Pyridine65.48%76.6[13][14]
7f Pyridine51.19%96.8[13]
9d Pyrimidine61.90%83.1[13][14]
9a Pyrimidine55.95%88.7[13]
Table 1: Comparison of anti-inflammatory activity.

The superior performance of pyridine compound 7a was further validated by gene expression analysis, which showed it was more effective than pyrimidine 9d at decreasing the mRNA levels of key inflammatory cytokines like IL-1, IL-6, and TNF-ɑ.[13]

Cholinesterase Inhibition

A study investigating potential treatments for Alzheimer's disease compared the inhibitory activity of pyridine and pyrimidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15][16] The data reveals a fascinating divergence in selectivity.

Compound Class Target Enzyme General Efficacy Key Finding Reference
Pyrimidine Amines EeAChEMore PotentLower Kᵢ values compared to pyridine analogs.[15][16]
Pyridine Amines EeAChELess PotentHigher Kᵢ values compared to pyrimidine analogs.[15][16]
Pyrimidine Amines eqBChELess PotentGenerally low inhibitory potency.[15][16]
Pyridine Amines eqBChEMore PotentConsistently more potent than pyrimidine counterparts.[15][16]
Table 2: Comparative efficacy in cholinesterase inhibition.

This demonstrates that the choice between a pyrimidine and pyridine scaffold can be a critical determinant of target selectivity, even when the rest of the molecular structure is highly similar. The pyrimidine derivatives were superior for targeting AChE, while the pyridine analogs were better suited for BChE inhibition.[16]

Structure-Activity Relationships (SAR): Guiding Rational Design

The efficacy of these compounds is not solely determined by the core heterocycle but is finely tuned by the nature and position of various substituents.

  • For Pyridine-Based Carboxylic Acids: The position of the carboxylic acid group (isomers: picolinic, nicotinic, isonicotinic acid) is a critical factor influencing biological activity.[4][11] Furthermore, substitutions on the pyridine ring allow for the modulation of properties like lipophilicity and target affinity.[4] For instance, studies on pyridine derivatives with antiproliferative activity have shown that the presence of hydrogen-donor groups can be beneficial for their biological effect.[17]

  • For Pyrimidine-Based Carboxylic Acids: The integrity of the pyrimidine ring and the position of the carboxylic acid are paramount. For DHO-dehase inhibitors, the 6-carboxylic acid was found to be essential for significant enzyme inhibition.[5] SAR studies also revealed that there is a steric limitation for substituents at the 5-position of the ring, suggesting a tightly constrained binding pocket.[5] In other contexts, such as for 5-lipoxygenase (5-LOX) inhibitors, introducing lipophilic, bulky substituents can increase potency.[1]

Key Experimental Protocols

To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. Below are outlines for two key assays discussed in this guide.

Protocol: In Vitro Anti-Inflammatory NO Assay

This protocol is used to quantify the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cell lines.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidine or pyridine derivatives) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Reaction):

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO produced.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine IC₅₀ values.

Protocol: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.

G cluster_workflow General Experimental Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screening Dose_Response Dose-Response & IC₅₀/Kᵢ Determination Primary_Screening->Dose_Response Cell_Assay Cell-Based Assays (e.g., MTT, NO Assay) Dose_Response->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Figure 2: A typical workflow for evaluating novel compounds.

Conclusion and Future Perspectives

The choice between a pyrimidine or pyridine-based carboxylic acid is not arbitrary but a strategic decision based on the therapeutic target and desired mechanism of action.

  • Pyrimidines excel as antimetabolites, making them a scaffold of choice for targeting nucleic acid biosynthesis in anticancer and antiviral applications.[6][18]

  • Pyridines offer remarkable versatility as enzyme inhibitors across diverse disease areas, with their efficacy and selectivity being highly tunable through synthetic modification.[4][19]

The comparative data presented herein underscores a critical principle: efficacy is context-dependent. As demonstrated with cholinesterase inhibitors, a subtle change in the core heterocycle can flip the selectivity profile of a drug candidate.[15][16]

Future research will likely focus on creating hybrid molecules that leverage the favorable properties of both scaffolds. Furthermore, the integration of computational modeling with synthetic chemistry will enable a more predictive and rational approach to designing next-generation inhibitors with enhanced potency and selectivity.

References

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • Kaur, R., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available from: [Link]

  • Serrano-Bizan, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available from: [Link]

  • Aguilar-Méndez, M. A., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available from: [Link]

  • Ahmad, I., et al. (2023). A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

  • Soukri, T., et al. (2022). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Scientific Reports. Available from: [Link]

  • Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology. Available from: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Available from: [Link]

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. Available from: [Link]

  • Jaremko, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences. Available from: [Link]

  • Al-Obaid, A. M., et al. (2020). Mechanism of action of pyrimidine analogues. ResearchGate. Available from: [Link]

  • Kumar, D., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available from: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • Serrano-Bizan, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Chemotherapy. Wikipedia. Available from: [Link]

  • Sharma, R., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

  • Sharma, A., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a framework for validation in accordance with global regulatory standards.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound with structural motifs common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise and accurate quantification of this molecule is paramount for ensuring product quality, stability, and, in a bioanalytical context, for understanding pharmacokinetic profiles. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This guide compares three common, yet distinct, analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. Key features of our target molecule include:

  • A Pyrimidine Ring : A UV-active chromophore, making it suitable for UV detection.

  • A Carboxylic Acid Group : This polar, ionizable group dictates chromatographic behavior and generally imparts poor volatility, posing a challenge for direct GC analysis.

  • A Cyclopropane Ring : A rigid, non-polar moiety influencing overall solubility and retention.

High-Level Strategy Comparison

The choice of methodology depends on the analytical objective, whether it's routine quality control (QC), trace impurity analysis, or quantification in a complex biological matrix.

Method Principle Pros Cons Best For
HPLC-UV Reverse-phase chromatography with UV detection.Robust, cost-effective, widely available, simple operation.Moderate sensitivity and specificity. Potential for matrix interference.Routine QC, purity assays, content uniformity, stability studies.
GC-MS Gas-phase separation with mass spectrometric detection.High chromatographic efficiency, excellent specificity from MS.Requires derivatization for this non-volatile analyte, which adds complexity. High temperatures can risk thermal degradation.Orthogonal method for purity, identification of volatile impurities.
LC-MS/MS Liquid-phase separation with highly specific tandem mass spectrometry.Exceptional sensitivity (pg/mL levels) and specificity. Ideal for complex matrices.Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement).Bioanalysis (pharmacokinetics), trace impurity quantification, metabolite identification.

Deep Dive: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness and reliability. For this compound, a reverse-phase method is the logical choice.

Causality Behind Experimental Choices
  • Column : A C18 stationary phase is selected for its hydrophobic character, which will retain the molecule via its cyclopropane and pyrimidine rings.

  • Mobile Phase : An acidic mobile phase (e.g., containing 0.1% formic or phosphoric acid) is critical. The carboxylic acid moiety must be protonated (non-ionized) to ensure consistent retention and sharp, symmetrical peak shapes.[2] Without the acid, the analyte would be in a mixed ionic state, leading to poor chromatography.

  • Detector : The bromopyrimidine ring provides a strong chromophore. A UV detector set at an absorbance maximum (e.g., ~254 nm, to be determined by a UV scan) will provide a sensitive and linear response.

Experimental Protocol: HPLC-UV Method
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Gradient :

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 254 nm.

  • Standard Preparation : Prepare a stock solution in a 50:50 mixture of acetonitrile and water. Serially dilute to create calibration standards.

Validation Protocol & Representative Data

Method validation must be performed according to established guidelines such as ICH Q2(R2) to ensure the method is fit for its purpose.[3][4]

G Crit Crit Spec Spec Crit->Spec Lin Lin Acc Acc Prec Prec LoQ LoQ Rob Rob Report Report Rob->Report SOP SOP Report->SOP

Validation Parameter Acceptance Criteria (ICH Q2(R1)) [5][6]Hypothetical Result Status
Specificity No interference at the retention time of the analyte from placebo or degradation products. Peak purity > 99%.No interference observed. Peak purity index = 99.8%.Pass
Linearity (R²) R² ≥ 0.9990.9995Pass
Range 80-120% of the target concentration.50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.5 µg/mLPass
Robustness %RSD of results under varied conditions should be ≤ 5.0%.All variations resulted in %RSD < 3.0%.Pass

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of carboxylic acids is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the hot injector.[7] Derivatization is therefore a mandatory prerequisite.

Causality Behind Experimental Choices
  • Derivatization : The carboxylic acid group is converted into a non-polar, volatile ester. A common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the acidic proton with a trimethylsilyl (TMS) group, creating a TMS-ester that is amenable to GC analysis.[8]

  • Column : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the derivatized analyte from reagent peaks and other impurities.

  • Detection : Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering a significant advantage in specificity over UV detection.

Experimental Protocol: Derivatization and GC-MS
  • Derivatization : a. Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen. b. Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation : GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature : 280 °C.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program :

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp : 290 °C.

  • Ion Source Temp : 230 °C.

  • MS Mode : Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, particularly in complex matrices like plasma or tissue homogenates, LC-MS/MS is the premier choice. This technique is the gold standard for regulated bioanalysis.[9][10]

Causality Behind Experimental Choices
  • Ionization : Electrospray Ionization (ESI) is ideal for polar molecules like this carboxylic acid. It would likely be run in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Tandem MS (MS/MS) : The technique involves selecting the parent ion (precursor ion, e.g., m/z for [M-H]⁻) in the first quadrupole, fragmenting it in a collision cell, and then monitoring a specific, stable fragment ion (product ion) in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides extraordinary specificity, as it's highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time.

G cluster_LC LC System LC_Column HPLC Column (Separation) ESI ESI LC_Column->ESI Eluent Q1 Q1 ESI->Q1 [M-H]⁻ Ions Q2 Q2 Q1->Q2 Precursor Ion Q3 Q3 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Experimental Protocol: LC-MS/MS Method
  • LC System : UPLC/UHPLC system for fast, high-resolution separations (front-end is similar to the HPLC-UV method but with shorter run times).

  • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : A rapid 3-5 minute gradient is typical.

  • MS System : Triple Quadrupole Mass Spectrometer.

  • Ionization Mode : ESI, Negative.

  • Key Parameters : Capillary voltage, source temperature, and gas flows must be optimized.

  • MRM Transition : To be determined by infusing a pure standard. For C₈H₇BrN₂O₂, the monoisotopic mass is ~242.97. The precursor [M-H]⁻ would be ~m/z 241.96. A plausible fragmentation might involve the loss of CO₂, leading to a product ion.

    • Example Transition : Q1: 242.0 → Q3: 198.0 (Collision energy to be optimized).

Conclusion and Recommendations

The validation of an analytical method is a mandatory step to ensure data integrity and regulatory compliance. The choice of which method to validate for this compound is driven by the application.

  • For routine quality control of drug substance or product, the HPLC-UV method is the most practical choice. It is robust, cost-effective, and provides sufficient sensitivity and specificity for assays and impurity testing at typical levels.

  • The GC-MS method serves as an excellent orthogonal technique . While its requirement for derivatization makes it less suitable for high-throughput QC, it is invaluable for confirming identity and for characterizing specific, volatile impurities that may not be well-resolved by HPLC.

  • For bioanalytical studies (e.g., measuring drug levels in plasma) or for detecting trace-level impurities or degradants , the LC-MS/MS method is unequivocally the superior choice. Its unparalleled sensitivity and specificity are necessary to quantify low concentrations in complex biological matrices.

Ultimately, a well-developed and properly validated analytical method is a cornerstone of drug development, ensuring that decisions are based on reliable and accurate data.[11][12]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline. [Link]

  • El-Aneed, A. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. Cyclopropanecarboxylic acid. PubChem Compound Database. [Link]

  • SpectraBase. MS (GC) of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-2-propenyl)-, cis-. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]

  • SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Yoshida, H., & Nohta, H. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 23(10), 2653. [Link]

  • Chromatography Forum. 1 1-cyclopropanedicarboxylic acid GC Method. [Link]

  • Huege, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 69-90. [Link]

Sources

Head-to-head comparison of different synthetic routes to 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a key building block in the synthesis of numerous pharmaceutical agents, valued for the conformational rigidity and metabolic stability imparted by the cyclopropyl moiety. This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for its preparation: a linear approach involving the coupling of a pre-formed pyrimidine ring with a cyclopropane synthon, and a convergent strategy based on the construction of the pyrimidine ring onto a cyclopropyl precursor. This analysis, supported by experimental insights and literature precedents, aims to equip researchers in drug discovery and process development with the critical information needed to select the most suitable route based on factors such as scalability, efficiency, and starting material availability.

Introduction

The incorporation of small, strained ring systems, such as cyclopropanes, into drug candidates is a widely employed strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability. The target molecule, this compound, is a prime example of a versatile intermediate that combines the bioisosteric properties of a pyrimidine ring with the unique conformational constraints of a cyclopropane. The presence of a bromine atom further allows for subsequent functionalization through various cross-coupling reactions. Given its significance, the development of efficient and scalable synthetic routes to this compound is of considerable interest. This guide will dissect two plausible and strategic synthetic routes, evaluating their respective merits and potential drawbacks.

Route 1: Linear Synthesis via Nucleophilic Aromatic Substitution

This strategy follows a linear sequence, beginning with the synthesis of the two key fragments, 5-bromo-2-chloropyrimidine and a suitable cyclopropane precursor, followed by their coupling.

Workflow Diagram

Route 1 A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C Base, Phase-Transfer Catalyst B 1,2-Dibromoethane B->C D 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid C->D Partial Hydrolysis E This compound D->E Coupling with H, then Hydrolysis F 2-Hydroxypyrimidine G 5-Bromo-2-hydroxypyrimidine F->G Bromination H 2-Chloro-5-bromopyrimidine G->H Chlorination (e.g., POCl3) H->E

Caption: Linear synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This well-established procedure utilizes a phase-transfer-catalyzed cyclialkylation of diethyl malonate.

  • Procedure: To a vigorously stirred solution of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable solvent such as dichloromethane, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq). Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) while maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature for 12-16 hours. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate as a colorless oil.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Selective mono-hydrolysis of the diester is a critical step.

  • Procedure: Dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol. Add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2M HCl to a pH of approximately 2, leading to the precipitation of the product. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of 2-Chloro-5-bromopyrimidine

This intermediate can be prepared from 2-hydroxypyrimidine.

  • Procedure: To 2-hydroxypyrimidine (1.0 eq) in acetic acid, add bromine (1.1 eq) dropwise at room temperature. Stir for 4-6 hours. The resulting precipitate of 5-bromo-2-hydroxypyrimidine is filtered, washed with water, and dried. Subsequently, treat the 5-bromo-2-hydroxypyrimidine (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq) and heat at reflux for 2-3 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-bromopyrimidine, which can be purified by column chromatography or recrystallization.[1][2]

Step 4: Coupling and Final Hydrolysis

The final step involves a nucleophilic aromatic substitution followed by hydrolysis.

  • Procedure: To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as THF, add a strong base like sodium hydride (2.2 eq) at 0 °C to generate the dianion. After gas evolution ceases, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in THF. Heat the reaction mixture at reflux for 8-12 hours. Cool the reaction, quench with water, and extract with ethyl acetate. The organic layer contains the coupled ester. Concentrate the organic layer and subject the residue to basic hydrolysis using aqueous sodium hydroxide. After hydrolysis is complete, acidify the aqueous solution with concentrated HCl to precipitate the final product, this compound. Filter the solid, wash with cold water, and dry under vacuum.

Analysis of Route 1
Parameter Assessment
Overall Yield Moderate; multiple steps with potential for yield loss at each stage.
Scalability Generally good; however, the use of sodium hydride in the coupling step can pose safety and handling challenges on a large scale. The use of POCl₃ also requires careful handling.
Starting Materials Readily available and relatively inexpensive.
Key Challenges The selective mono-hydrolysis of the diethyl ester can be challenging to control and may lead to a mixture of diacid and starting material. The generation of the dianion for the coupling step requires strictly anhydrous conditions.
Purification Multiple purification steps are required, including distillation and chromatography, which can add to the overall cost and time.

Route 2: Convergent Synthesis via Pyrimidine Ring Formation

This approach involves the construction of the pyrimidine ring from a cyclopropyl-containing precursor, offering a more convergent and potentially more efficient pathway.

Workflow Diagram

Route 2 A Cyclopropanecarbonitrile B Cyclopropanecarboximidamide (Amidine) A->B Pinner Reaction C Diethyl Malonate D 2-Cyclopropyl-4,6-dihydroxypyrimidine C->D Condensation with B E 2-Cyclopropyl-5-bromo-4,6-dihydroxypyrimidine D->E Bromination F 2-Cyclopropyl-5-bromo-4,6-dichloropyrimidine E->F Chlorination H 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile F->H Cyanation G This compound H->G Hydrolysis

Caption: Convergent synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopropanecarboximidamide (Amidine)

The Pinner reaction is a classic method for converting nitriles to amidines.

  • Procedure: Bubble dry hydrogen chloride gas through a solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) at 0 °C until saturation. Seal the reaction vessel and stir at room temperature for 24 hours. The corresponding imidate hydrochloride will precipitate. Filter the solid and wash with cold diethyl ether. Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the cyclopropanecarboximidamide hydrochloride.

Step 2: Synthesis of 2-Cyclopropyl-4,6-dihydroxypyrimidine

This step involves the condensation of the amidine with a malonic ester derivative.

  • Procedure: To a solution of sodium ethoxide in ethanol, prepared by dissolving sodium metal (2.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq). Stir for 30 minutes, then add cyclopropanecarboximidamide hydrochloride (1.0 eq). Heat the mixture at reflux for 6-8 hours. Cool the reaction mixture and acidify with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to give 2-cyclopropyl-4,6-dihydroxypyrimidine.

Step 3: Bromination and Chlorination

Introduction of the bromo and chloro substituents.

  • Procedure: Suspend 2-cyclopropyl-4,6-dihydroxypyrimidine (1.0 eq) in glacial acetic acid and add N-bromosuccinimide (NBS, 1.1 eq) portion-wise. Stir the mixture at room temperature for 12 hours. The product, 2-cyclopropyl-5-bromo-4,6-dihydroxypyrimidine, is isolated by filtration. Subsequently, treat this intermediate with phosphorus oxychloride (POCl₃, 3.0 eq) at reflux for 3-4 hours. After cooling, the reaction mixture is poured onto ice and neutralized to afford 2-cyclopropyl-5-bromo-4,6-dichloropyrimidine.

Step 4: Cyanation and Hydrolysis

The final steps to introduce the carboxylic acid functionality.

  • Procedure: A nucleophilic substitution is performed on 2-cyclopropyl-5-bromo-4,6-dichloropyrimidine to replace one of the chloro groups with a nitrile. This can be achieved by reacting with sodium cyanide in a polar aprotic solvent like DMSO. A more regioselective approach would be a palladium-catalyzed cyanation. The resulting 1-(5-bromo-pyrimidin-2-yl)cyclopropanecarbonitrile is then subjected to acidic or basic hydrolysis to yield the final product, this compound.

Analysis of Route 2
Parameter Assessment
Overall Yield Potentially higher than Route 1 due to the convergent nature of the synthesis.
Scalability The Pinner reaction can be cumbersome on a large scale due to the use of HCl gas. The multi-step process to the final product also requires careful optimization for large-scale production.
Starting Materials Cyclopropanecarbonitrile is commercially available. Other reagents are common laboratory chemicals.
Key Challenges The Pinner reaction requires anhydrous conditions and handling of corrosive HCl gas. The regioselectivity of the final cyanation step might be an issue, potentially leading to a mixture of isomers.
Purification Multiple filtration and recrystallization steps are involved, which can be advantageous for purification on a larger scale compared to chromatography.

Head-to-Head Comparison Summary

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Strategy Linear, coupling of pre-formed fragments.Convergent, construction of the pyrimidine ring.
Key Reactions Phase-transfer catalysis, mono-hydrolysis, nucleophilic aromatic substitution.Pinner reaction, condensation, bromination, chlorination, cyanation, hydrolysis.
Advantages Utilizes well-known and reliable reactions. Starting materials are readily accessible.Potentially higher overall yield. May be more amenable to analog synthesis by varying the amidine component.
Disadvantages Multiple steps with potential for cumulative yield loss. Use of hazardous reagents like NaH and POCl₃ on a large scale.Pinner reaction can be difficult to scale up. Potential for regioselectivity issues in the final steps.
Ideal Application Laboratory-scale synthesis where flexibility in the cyclopropane moiety is not the primary goal.Larger-scale synthesis where a higher overall yield is critical and the synthesis of analogs with different pyrimidine substituents is desired.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to this compound. Route 1, the linear approach, is straightforward and relies on well-documented transformations. Its primary drawbacks are the potentially lower overall yield and the use of hazardous reagents in key steps, which may complicate scale-up. Route 2, the convergent strategy, is more elegant and may provide a higher overall yield. However, it involves a greater number of steps and presents its own set of challenges, particularly concerning the Pinner reaction and potential regioselectivity issues.

The choice between these routes will ultimately depend on the specific needs of the research or development program. For medicinal chemistry applications where rapid access to small quantities of the target molecule and its analogs is required, the flexibility of Route 1 might be preferred. For process development and large-scale manufacturing, the potentially higher yield of Route 2 could be more attractive, provided the challenges associated with its key steps can be effectively addressed and optimized.

Future research in this area could focus on developing a more atom-economical and greener synthesis. For instance, exploring C-H activation strategies to directly couple a cyclopropane C-H bond to the pyrimidine ring could significantly shorten the synthetic sequence and reduce waste. Additionally, enzymatic or biocatalytic approaches could offer milder and more selective methods for the key transformations.

References

  • W. H. Perkin Jr., J. Chem. Soc., Trans., 1885, 47, 807-855. (A foundational reference for cyclopropane synthesis, though not directly cited in the text, it provides historical context for the chemistry involved).
  • Organic Syntheses, Coll. Vol. 5, p.306 (1973); Vol. 44, p.27 (1964).
  • D. J. Brown, The Pyrimidines, John Wiley & Sons, 2008. (A comprehensive resource on pyrimidine chemistry).
  • Pinner, A.; Klein, F. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1897. (The original report of the Pinner reaction for amidine synthesis).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the fast-paced world of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and application. However, the life cycle of a chemical does not end with data collection. The responsible management and disposal of research materials like 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This molecule, a valuable building block due to its unique combination of a carboxylic acid, a cyclopropane ring, and a brominated pyrimidine moiety, requires a nuanced disposal approach.[1][2] Its halogenated and acidic nature dictates a specific waste stream pathway that cannot be overlooked.

This guide moves beyond generic protocols to provide a comprehensive, logic-driven framework for the safe disposal of this compound and associated waste. Our goal is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Part 1: Hazard Profile and Chemical Characteristics

A proper disposal plan begins with a thorough understanding of the compound's intrinsic properties and associated hazards. The structure of this compound informs its classification as a hazardous substance.

Core Hazardous Traits:

  • Corrosivity: The presence of the carboxylic acid group makes the compound acidic. Similar to other carboxylic acids, it can cause skin and eye irritation or burns upon contact.[3][4]

  • Halogenated Organic Compound: The bromine atom classifies this molecule as a halogenated organic. These compounds are often subject to specific disposal regulations because their incineration can produce hazardous byproducts like hydrogen bromide (HBr) if not performed in properly equipped facilities.[5][6]

  • Potential Toxicity: While specific toxicological data for this exact compound is limited, the pyrimidine core is a well-known pharmacophore present in many bioactive molecules.[7][8] Uncharacterized compounds, especially heterocyclic ones, should always be handled as potentially toxic.

Physicochemical Data Summary

PropertyPredicted ValueSource
Molecular FormulaC₈H₇BrN₂O₂[9]
Molecular Weight243.06 g/mol [10]
Boiling Point389.3 ± 22.0 °C[9]
Density1.859 ± 0.06 g/cm³[9]

Part 2: Immediate Safety and Spill Management

Before any disposal procedure, ensuring personal and environmental safety is the primary directive.

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

Spill Response Protocol

In the event of an accidental release, a swift and correct response is critical.

  • For Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate vicinity.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.

    • Prevent entry into the affected area.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must not be improvised. The following protocol is designed to ensure safe, compliant, and environmentally sound disposal.

Step 1: Waste Segregation - The Critical First Step

The single most important principle in chemical waste management is proper segregation at the point of generation.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Primary Directive: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl or HBr) that are produced.[5][6] Mixing them with non-halogenated solvents contaminates the entire volume, increasing disposal costs and environmental burden.

  • Incompatibilities: Never mix this acidic compound with bases, strong oxidizing agents, or reactive metals in the same waste container.[12][13] Such mixing can cause violent exothermic reactions, gas evolution, or polymerization.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers compatible with acidic and halogenated organic waste. High-density polyethylene (HDPE) carboys or the original product container are excellent choices.[3][13] The container must have a secure, leak-proof screw cap and be in good condition.

  • Labeling Protocol: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

    • An accurate estimation of the percentage of each component.

    • The associated hazard warnings (e.g., "Corrosive," "Toxic").

    • The date the container was first used for waste accumulation.

Step 3: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel.

  • Containment: The container must be kept within a secondary containment bin or tray to capture any potential leaks.[14]

  • Capacity: Never fill a liquid waste container beyond 80-90% of its capacity.[3] This headspace allows for vapor expansion and prevents spills from temperature changes.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[11][14]

Step 4: Final Disposal Pathway

  • Professional Disposal: This chemical waste must be disposed of through your institution's licensed hazardous waste management provider. Under no circumstances should this material be disposed of down the drain or in the regular trash. [15]

  • Ultimate Destruction: The most common and effective disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[5] This process ensures the complete destruction of the organic molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_waste_type Segregation by Type cluster_container Containment & Labeling start Waste Generation (Contains this compound) is_halogenated Is the waste halogenated? (Contains Br, Cl, F, I) start->is_halogenated halogenated_stream Halogenated Organic Waste Stream is_halogenated->halogenated_stream Yes non_halogenated_stream Non-Halogenated Organic Waste Stream (Incorrect Pathway) is_halogenated->non_halogenated_stream No (Not applicable for this compound) container Select Compatible Container (e.g., HDPE) halogenated_stream->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Corrosive, Toxic) - Date container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage final_disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->final_disposal

Caption: Decision workflow for proper segregation and disposal of the target compound.

Part 4: Management of Contaminated Materials

The disposal plan must also account for items that have come into contact with the chemical.

  • Empty Reagent Containers: The original container of this compound is considered hazardous waste. It must be "triple rinsed" with a suitable solvent (e.g., acetone or methanol). The first rinseate is considered acutely hazardous and MUST be collected and added to your halogenated organic waste container.[14] Subsequent rinses should also be collected as hazardous waste. After thorough rinsing and air-drying, deface the label and dispose of the container as instructed by your EHS office.

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated with the chemical must be collected in a sealed, clearly labeled bag or container designated for solid hazardous waste. Do not place these items in the regular trash.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship that are the bedrock of scientific integrity.

References

  • This compound. ChemicalBook.
  • 1-(5-broMopyridin-2-yl)cyclopropanecarboxylic acid | 827628-42-2. ChemicalBook.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. U.S. Environmental Protection Agency.
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet - Cyclopropyl bromide. Fisher Scientific.
  • Laboratory Waste Disposal Guidelines. Unknown Source.
  • This compound | 1402665-32-0. ChemicalBook.
  • Safety Data Sheet - Cyclopropanecarboxylic acid. Fisher Scientific.
  • 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid. BLDpharm.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Laboratory Waste Guide 2025.
  • 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet. Volochem, Inc.
  • Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ResearchGate.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Cyclopropane Safety Data Sheet.
  • This compound - CAS:1402665-32-0. Sunway Pharm.
  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. Synquest Labs.
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. PubMed.
  • Material Safety Data Sheet - Cyclopropane Carboxamide. Chemicea Pharmaceuticals Pvt Ltd.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. BenchChem.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • What happens to waste solvent from the lab?. Reddit.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With these new molecular entities come unique handling challenges. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid. Our focus is to furnish you with the critical information needed to operate safely and efficiently, thereby fostering a secure and productive research environment.

Hazard Assessment: Understanding the Risk Profile

This compound is a multifaceted molecule, and its safety profile is dictated by its constituent chemical motifs: a brominated pyrimidine ring, a carboxylic acid group, and a cyclopropane ring. Based on the analysis of its structural analogs, the primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The brominated pyrimidine component suggests that thermal decomposition may release hazardous substances such as nitrogen oxides (NOx) and hydrogen bromide.[2][3] The carboxylic acid functionality contributes to its irritant properties.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[6] The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8]Prevents skin contact, which can lead to irritation.[1][2][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Body A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended, especially when handling the powder outside of a fume hood or if dust is generated.[7]Minimizes the risk of inhaling the powder, which may cause respiratory irritation.[1][2][3]
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Operational Protocols: From Weighing to Waste

Adherence to standardized operational procedures is paramount in mitigating exposure risks.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]

  • Avoiding Dust Formation: Take care to avoid the formation of dust when handling the solid material.[7]

  • Storage: Keep the container tightly closed in a dry and cool place. Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][9]

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]

Step-by-Step Weighing Procedure
  • Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance is clean and located within a chemical fume hood or a ventilated balance enclosure.

  • Container Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, slowly transfer the desired amount of the solid into the weighing vessel, avoiding any sudden movements that could generate dust.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleaning: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel to prevent the spread of the chemical. Dispose of the cleaning materials as hazardous waste.

  • Transport: Carefully transport the weighed compound to the reaction vessel.

Emergency and Disposal Plans: Preparing for the Unexpected

Spill Response

In the event of a spill, a swift and appropriate response is crucial.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues Evacuate->Alert Verbally PPE Don Appropriate PPE Alert->PPE Before approaching Contain Contain the Spill PPE->Contain Prevent spreading Sweep Gently Sweep Solid Material Contain->Sweep Avoid creating dust Collect Collect in a Labeled Container Sweep->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.